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  • Product: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid
  • CAS: 1204809-89-1

Core Science & Biosynthesis

Foundational

8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid CAS 1204809-89-1 physical properties

An In-Depth Technical Guide: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS 1204809-89-1) Introduction: The Strategic Value of the 8-Azabicyclo[3.2.1]octane Scaffold The 8-azabicyclo[3.2.1]octane core, commonl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS 1204809-89-1)

Introduction: The Strategic Value of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, represents a "privileged scaffold" in the landscape of medicinal chemistry and drug development.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing ligands that can precisely interact with biological targets such as receptors and enzymes.[1][2] This core is the foundational structure of potent natural alkaloids like cocaine and atropine and has been extensively explored in the synthesis of novel therapeutics.[1]

This guide focuses on a specific, highly functionalized derivative: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS 1204809-89-1). The presence of three key features—a tert-butyloxycarbonyl (Boc) protected nitrogen, a strategically placed carbon-carbon double bond, and a carboxylic acid functional group—makes this molecule an exceptionally versatile building block for constructing complex molecular architectures and diverse compound libraries. The Boc group offers a stable yet readily cleavable protecting group for the bridgehead nitrogen, the alkene introduces conformational rigidity and a site for further chemical modification, and the carboxylic acid serves as a prime handle for amide bond formation, a cornerstone of modern drug synthesis.

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's properties, a plausible synthetic route with detailed mechanistic rationale, and insights into its potential applications.

PART 1: Core Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, we can define its core properties based on its structure and supplement this with high-fidelity computational predictions. These values provide a reliable baseline for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

PropertyValueSource/Method
IUPAC Name (1R,5S)-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acidIUPAC Nomenclature
CAS Number 1204809-89-1Chemical Abstracts Service
Molecular Formula C₁₄H₂₁NO₄Derived from Structure
Molecular Weight 267.32 g/mol Derived from Structure
Appearance White to off-white solid (Predicted)Standard for similar compounds
Solubility Soluble in methanol, dichloromethane, ethyl acetate; Poorly soluble in water (Predicted)Based on functional groups
pKa 4.5 ± 0.2 (Carboxylic Acid) (Predicted)Computational Prediction
LogP 1.8 ± 0.5 (Predicted)Computational Prediction
Polar Surface Area 67.9 ŲComputational Prediction

PART 2: Synthesis and Mechanistic Rationale

The construction of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid can be efficiently achieved from the commercially available starting material, 8-Boc-8-azabicyclo[3.2.1]octan-3-one (N-Boc-nortropinone). A robust and logical synthetic strategy involves a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination to introduce the α,β-unsaturated ester, followed by saponification to yield the target carboxylic acid.

Visualized Synthetic Workflow

G cluster_0 Step 1: Horner-Wadsworth-Emmons Olefination cluster_1 Step 2: Saponification Start N-Boc-Nortropinone Reagent1 Triethyl Phosphonoacetate + Strong Base (e.g., NaH) Start->Reagent1 1. Deprotonation Intermediate Intermediate Ester: tert-butyl 3-(ethoxycarbonylmethylene) -8-azabicyclo[3.2.1]octane-8-carboxylate Start->Intermediate Reagent1->Intermediate 2. Nucleophilic Attack & Elimination Reagent2 Base (e.g., LiOH) in THF/H₂O Intermediate->Reagent2 3. Hydrolysis FinalProduct Target Molecule: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene -3-carboxylic acid Intermediate->FinalProduct Reagent2->FinalProduct 4. Acidic Workup

Caption: A two-step synthetic pathway to the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(ethoxycarbonylmethylene)-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Reagent Preparation & Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 10 mL/mmol of ketone). Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added carefully under a positive pressure of nitrogen.

    • Causality: Anhydrous conditions and an inert atmosphere are critical as the phosphonate carbanion is highly basic and reacts readily with water and oxygen. NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonate ester.

  • Carbanion Formation: The suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (1.1 equivalents) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution is observed.

    • Causality: The acidic α-proton of the phosphonate ester is removed by the hydride base, forming a stabilized carbanion (an ylide). The controlled addition and low temperature prevent side reactions.

  • Olefination Reaction: A solution of N-Boc-nortropinone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • Causality: The phosphonate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by an intramolecular cyclization to form a four-membered phosphoxaphosphetane intermediate, which then collapses to form the desired alkene and the water-soluble diethyl phosphate byproduct, driving the reaction to completion.

  • Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the intermediate ester as a clear oil or white solid.

Step 2: Synthesis of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid

  • Saponification: The purified ester from Step 1 is dissolved in a mixture of THF and water (e.g., a 3:1 ratio). Lithium hydroxide (LiOH, 3.0 equivalents) is added, and the mixture is stirred vigorously at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.

    • Causality: LiOH is a strong base that hydrolyzes the ethyl ester to its corresponding carboxylate salt. The use of a THF/water co-solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Acidification and Extraction: The THF is removed under reduced pressure. The remaining aqueous solution is cooled to 0 °C and acidified to pH ~3-4 by the dropwise addition of 1 M hydrochloric acid (HCl). The resulting white precipitate is extracted into dichloromethane or ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated in vacuo to yield the final product.

    • Causality: Acidification protonates the carboxylate salt, precipitating the desired carboxylic acid, which is less soluble in water. Extraction into an organic solvent isolates the product from inorganic salts.

PART 3: Spectroscopic Characterization Profile (Expected)

Authenticating the structure of the final compound is paramount. The following are the expected key signals in standard spectroscopic analyses.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.0-11.0 ppm: A broad singlet corresponding to the carboxylic acid proton (COOH).

    • δ 6.5-6.8 ppm: A singlet or narrow multiplet for the vinylic proton (=CH-).

    • δ 4.2-4.5 ppm: Two broad signals corresponding to the two bridgehead protons (-NCH-).

    • δ 1.45 ppm: A sharp singlet integrating to 9 protons for the tert-butyl group of the Boc protector (-C(CH₃)₃).

    • δ 1.6-2.8 ppm: A series of complex multiplets for the remaining aliphatic protons of the bicyclic system.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 168-172 ppm: Carbonyl carbon of the carboxylic acid (COOH).

    • δ 154-156 ppm: Carbonyl carbon of the Boc carbamate (N-COO-).

    • δ 135-145 ppm: Two carbons of the C=C double bond.

    • δ 80-82 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

    • δ 55-60 ppm: The two bridgehead carbons (-NCH-).

    • δ 28.5 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).

  • FT-IR (ATR):

    • 2500-3300 cm⁻¹: A very broad band characteristic of the O-H stretch of the carboxylic acid.

    • ~1700-1720 cm⁻¹: A strong C=O stretch from the carboxylic acid carbonyl.

    • ~1680-1695 cm⁻¹: A strong C=O stretch from the Boc carbamate carbonyl.

    • ~1640-1650 cm⁻¹: A C=C stretch for the alkene.

PART 4: Applications and Strategic Utility in Drug Discovery

The title compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective and sequential modifications.

Diagram of Synthetic Potential

G cluster_mods Key Modifications cluster_apps Potential Therapeutic Scaffolds Core 8-Boc-8-azabicyclo[3.2.1]oct-2-ene -3-carboxylic acid Amide Amide Coupling (Peptide Reagents) Core->Amide Deprotect Boc Deprotection (e.g., TFA, HCl) Core->Deprotect Alkene Alkene Chemistry (e.g., Hydrogenation, Epoxidation) Core->Alkene GPCR GPCR Ligands (e.g., Opioid, Muscarinic) Amide->GPCR Transporter Transporter Inhibitors (e.g., DAT, SERT) Amide->Transporter Deprotect->Transporter Enzyme Enzyme Inhibitors Deprotect->Enzyme Alkene->GPCR

Caption: Synthetic utility of the core molecule in drug discovery.

  • Amide Library Synthesis: The carboxylic acid is the primary reactive handle. Using standard peptide coupling reagents (e.g., HATU, EDC/HOBt), it can be readily coupled with a vast array of primary and secondary amines to generate large amide libraries. This is a common strategy for exploring the structure-activity relationships (SAR) of receptor ligands and enzyme inhibitors.

  • N-Functionalization: Following amide coupling, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This site can then be functionalized via reductive amination, acylation, or alkylation to introduce further diversity and modulate properties like solubility, cell permeability, and target affinity. Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are known to be potent monoamine reuptake inhibitors and opioid receptor antagonists.[3][4]

  • Scaffold Modification: The alkene provides an additional site for modification. It can be selectively hydrogenated to produce the saturated analogue, providing access to a different region of chemical space. Alternatively, it can undergo reactions like epoxidation or dihydroxylation to introduce new stereocenters and polar functional groups.

PART 5: Safety and Handling

As the toxicological properties of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid have not been thoroughly investigated, it should be handled with care in accordance with good laboratory practices for research chemicals.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5]

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[6] Ensure an eyewash station and safety shower are readily accessible.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

  • Title: 8-azabicyclo[3.2.
  • Title: 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-,methyl ester, 8-oxide, (1R,2R,3S,5S)- Source: PubChem URL: [Link]

  • Title: Crystalline forms of an 8-azabicyclo[3.2.
  • Title: (1R)-8-Methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid Source: PubChem URL: [Link]

  • Title: Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives Source: ResearchGate (Request PDF) URL: [Link]

  • Title: The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists Source: PubMed URL: [Link]

  • Title: 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy) Source: NIST WebBook URL: [Link]

  • Title: Chemical Properties of 8-Azabicyclo[3.2.1]oct-2-ene (CAS 5632-85-9) Source: Cheméo URL: [Link]

  • Title: Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene... Source: ResearchGate URL: [Link]

  • Title: Material Safety Data Sheet (General Example) Source: Sciencelab.com URL: [Link]

  • Title: Safety Data Sheet (General Example) Source: INDOFINE Chemical Company, Inc. URL: [Link]

Sources

Exploratory

Comprehensive NMR Elucidation of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid

Executive Summary As a Senior Application Scientist in structural elucidation, I frequently encounter complex bicyclic systems where conformational dynamics obscure standard spectral interpretation. 8-Boc-8-azabicyclo[3....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in structural elucidation, I frequently encounter complex bicyclic systems where conformational dynamics obscure standard spectral interpretation. 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS 1204809-89-1)[1] is a critical intermediate in the development of neuroactive pharmaceuticals and tropane-based derivatives[2]. Its structural core—an 8-azabicyclo[3.2.1]octane skeleton featuring an α,β -unsaturated carboxylic acid and an N-tert-butyloxycarbonyl (Boc) protecting group—presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide provides an authoritative, in-depth framework for assigning the 1 H and 13 C NMR spectra of this compound. By moving beyond mere data listing, this guide explores the causality behind the spectral phenomena—specifically, the restricted rotation of the carbamate bond—and provides self-validating experimental protocols to ensure absolute data integrity.

Structural Dynamics & The Rotamer Phenomenon

The most prominent feature complicating the NMR spectra of N-Boc protected tropene derivatives is the presence of rotamers . The carbamate C–N bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π -system. At ambient temperature (298 K), the rotation around this bond is slow on the NMR timescale.

Consequently, the molecule exists as a mixture of two distinct conformational isomers (syn and anti relative to the bicyclic bridge). This restricted rotation causes profound line broadening and, in many cases, the complete duplication of signals for atoms in close spatial proximity to the Boc group.

  • Bridgehead Protons (H1, H5): Typically appear as two distinct, broad multiplets.

  • Boc Methyls: The tert-butyl group often manifests as two closely spaced singlets (e.g., at 1.43 ppm and 1.47 ppm) rather than a single 9H peak.

Understanding this causality is critical: an inexperienced analyst might misinterpret these doubled signals as chemical impurities or diastereomeric mixtures.

Synthesis & Precursor Context

To contextualize the NMR assignments, it is essential to understand the chemical environment established during synthesis. The target compound[1] is synthesized via the palladium-catalyzed carbonylation of its corresponding enol triflate precursor, (1R,5S)-tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (CAS 185099-68-7)[3]. The carbonylation typically utilizes CO gas or a surrogate like Mo(CO) 6​ with a palladium catalyst (e.g., Pd(OAc) 2​ , dppf) in an aqueous organic solvent mixture[4].

Synthesis N1 Tropinone N2 N-Boc-Nortropinone N1->N2 1. Demethylation 2. Boc2O N3 Enol Triflate (CAS 185099-68-7) N2->N3 LDA, PhNTf2 N4 Target Compound (CAS 1204809-89-1) N3->N4 Pd(OAc)2, CO, H2O, Base

Synthesis workflow of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid via carbonylation.

This synthetic pathway installs the α,β -unsaturated carboxylic acid system, which strongly deshields the vinylic proton (H2) and the β -carbon (C2) due to resonance conjugation.

Spectral Assignments

The following assignments are based on the established chemical shifts of the tropene core and the inductive/resonance effects of the substituents. Data is referenced to tetramethylsilane (TMS) at 0.00 ppm in CDCl 3​ at 298 K.

1 H NMR Data

The 1 H NMR spectrum is dominated by the highly deshielded vinylic proton and the complex multiplets of the bicyclic bridge. The Karplus relationship dictates the coupling in the rigid tropene system: the dihedral angle between the bridgehead proton (H1) and the vinylic proton (H2) is approximately 60–70°, yielding a relatively small coupling constant ( 3J1,2​≈4−6 Hz).

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality Notes
COOH 10.50 – 12.00br s1H-Highly variable; broadens due to intermolecular hydrogen bonding and chemical exchange.
H2 6.90 – 7.20m (or dd)1H 3J1,2​≈5.0 Vinylic proton; strongly deshielded by the conjugated C3=O group.
H1, H5 4.30 – 4.60br m2H-Bridgehead protons; significantly broadened or split due to N-Boc rotamers.
H4 2.60 – 3.00m2H 2J≈18.0 Allylic CH 2​ ; exhibits strong geminal coupling and distinct exo/endo shifts.
H6, H7 1.60 – 2.20m4HComplexEthylene bridge protons; complex overlapping multiplets due to rigidity.
Boc-CH 3​ 1.43, 1.47s (split)9H-tert-Butyl group; typically appears as two singlets due to syn/anti rotamers.
13 C NMR Data

The 13 C NMR spectrum clearly differentiates the two carbonyl environments and the conjugated alkene system. The β -carbon (C2) of the enoic acid system is significantly more deshielded than the α -carbon (C3).

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment / Causality Notes
C=O (Acid) 168.0 – 171.0CqCarboxylic acid carbonyl; highly deshielded.
C=O (Boc) 153.0 – 154.5CqCarbamate carbonyl.
C2 138.0 – 142.0CHAlkene β -carbon; deshielded by resonance with the carboxylic acid.
C3 130.0 – 134.0CqAlkene α -carbon; quaternary center.
Boc-Cq 79.5 – 81.0Cqtert-Butyl quaternary carbon.
C1, C5 52.0 – 55.0CHBridgehead carbons; often broadened due to rotameric exchange.
C4 31.0 – 34.0CH 2​ Allylic methylene carbon.
C6, C7 28.0 – 31.0CH 2​ Ethylene bridge methylene carbons.
Boc-CH 3​ 28.0 – 28.5CH 3​ tert-Butyl methyl carbons; intense signal.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the spectral assignment, the analytical workflow must be treated as a self-validating system. The presence of duplicated signals requires experimental proof to rule out contamination.

Standard Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS.

  • Instrument Parameters: Acquire data on a 400 MHz or 600 MHz spectrometer at 298 K.

  • Relaxation Delay (D1): For accurate 13 C integration (especially for the quaternary C3 and carbonyls), utilize a prolonged relaxation delay ( D1≥2.0 seconds) to account for the longer T1​ relaxation times of quaternary carbons.

Variable-Temperature (VT) Coalescence Workflow

If the Boc group or bridgehead protons appear as duplicated signals at 298 K, execute the following causality-driven VT-NMR protocol to confirm rotameric behavior:

  • Solvent Switch: Evaporate the CDCl 3​ and redissolve the sample in DMSO- d6​ , which has a higher boiling point suitable for elevated temperatures.

  • Temperature Ramp: Acquire 1 H NMR spectra at 298 K, 318 K, 338 K, and 353 K.

  • Validation: As the temperature approaches 353 K, the thermal energy will overcome the rotational barrier of the carbamate C–N bond. The distinct syn and anti signals (e.g., the two singlets at ~1.4 ppm) will broaden, merge, and ultimately coalesce into a single, sharp time-averaged peak.

NMR_Workflow S1 Sample Prep (CDCl3 or DMSO-d6) S2 1D NMR (1H, 13C) Initial Assignment S1->S2 S3 Identify Line Broadening (Boc Rotamers) S2->S3 S4 VT-NMR (353 K) Coalescence Check S3->S4 If signals doubled S5 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping S3->S5 If signals sharp S4->S5 S6 Final Structural Validation S5->S6

Self-validating NMR elucidation workflow for resolving N-Boc rotameric signal duplication.

References

  • NextSDS. "8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid - Chemical Substance Information." NextSDS Database. URL:[Link][1]

  • MySkinRecipes. "8-[(tert-Butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid." Chemical Specifications. URL:[Link][2]

Sources

Foundational

Solubility Profile of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid in Organic Solvents: A Technical Guide

Executive Summary The compound 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS: 1204809-89-1)[1] is a highly specialized, bridged bicyclic building block frequently utilized in the synthesis of tropane alkaloid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS: 1204809-89-1)[1] is a highly specialized, bridged bicyclic building block frequently utilized in the synthesis of tropane alkaloid analogs and novel neuroreceptor ligands. For synthetic chemists and drug development professionals, understanding its precise solvation behavior is critical for optimizing reaction kinetics, purification workflows, and downstream formulation. This whitepaper provides an in-depth analysis of the structural determinants governing its solubility, empirical data across organic solvent classes, and a self-validating experimental protocol for thermodynamic solubility screening.

Structural Determinants of Solvation

The solubility profile of this molecule is dictated by the interplay of three distinct structural motifs, rendering it amphiphilic but heavily biased toward organic solubility:

  • The Boc (tert-Butyloxycarbonyl) Group: The bulky, highly lipophilic Boc protecting group masks the basic secondary amine at the 8-position. By preventing zwitterion formation, the Boc group dramatically increases the molecule's solubility in organic solvents while rendering it sparingly soluble in neutral aqueous media[2]. The steric bulk of the tert-butyl moiety also disrupts crystal lattice packing, lowering the energy barrier for dissolution.

  • The Tropene Core (8-azabicyclo[3.2.1]oct-2-ene): This rigid, bicyclic aliphatic/alkenic framework imparts significant hydrocarbon character. It relies primarily on London dispersion forces, driving excellent solubility in non-polar to moderately polar aprotic solvents (e.g., dichloromethane, toluene).

  • The Carboxylic Acid Moiety (-COOH): Located at the 3-position, the carboxylic acid acts as both a hydrogen bond donor and acceptor. In non-polar solvents, the molecule tends to form stable, hydrogen-bonded dimers. Solvents that can actively disrupt these dimers by acting as strong hydrogen bond acceptors will yield the highest absolute solubility[3].

Solubility Profile Across Organic Solvent Classes

Because of its protected amine and free carboxylic acid, 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid exhibits a versatile solubility profile.

  • Polar Aprotic Solvents (DMF, DMSO, DCM, EtOAc): These are the optimal solvents for this compound. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) provide maximum solvation capacity due to their high dielectric constants and ability to accept hydrogen bonds from the carboxylic acid, effectively breaking intermolecular dimers[3]. Dichloromethane (DCM) is highly effective due to favorable van der Waals interactions with the lipophilic Boc group and the bicyclic core.

  • Polar Protic Solvents (MeOH, EtOH): Solvation in alcohols is driven by hydrogen bonding between the solvent and both the carboxylic acid and the carbamate carbonyl of the Boc group. Solubility is robust, though slightly lower than in strong aprotic solvents like DMSO.

  • Non-Polar Solvents (Hexane, Heptane): Solubility is markedly reduced. The energetic cost of breaking the carboxylic acid dimers without compensatory solvent-solute hydrogen bonding restricts dissolution to low milligram-per-milliliter ranges.

Table 1: Estimated Thermodynamic Solubility Profile at 25°C
Solvent ClassRepresentative SolventEstimated Solubility Range (mg/mL)Dominant Solvation Mechanism
Polar Aprotic DMSO / DMF> 50Strong H-bond acceptance; dipole-dipole interactions[3].
Moderately Polar Dichloromethane (DCM)30 - 50Excellent solvation of the lipophilic Boc and tropene core.
Polar Protic Methanol (MeOH)20 - 40H-bond donation/acceptance with the -COOH and Boc carbonyl.
Non-Polar Hexane< 5Limited by -COOH dimerization; relies solely on dispersion forces.
(Note: Quantitative ranges are extrapolated from generalized thermodynamic models for structurally analogous Boc-protected cyclic amino acids).

Experimental Protocol: Thermodynamic Solubility Determination

To accurately quantify the solubility of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid for synthetic scale-up, a miniaturized shake-flask method coupled with LC-MS/MS quantification is the industry gold standard[4],[5]. This self-validating system ensures that true equilibrium is reached, preventing false positives caused by transient kinetic supersaturation[6].

Step-by-Step Methodology
  • Preparation of Solid Dispersion: Add an excess of the solid compound (approximately 10 mg) into a 2 mL glass HPLC vial to ensure saturation.

  • Solvent Addition & Spiking: Add 1.0 mL of the target organic solvent. Causality Note: To validate the equilibration kinetics of the system, process a known reference standard (e.g., pyrazinamide) in a parallel vial[3].

  • Equilibration (Shake-Flask): Seal the vials and incubate in a thermomixer at 25°C with constant agitation (850 rpm) for 24 hours. This extended timeframe is critical to transition from kinetic supersaturation to true thermodynamic equilibrium[6],[5].

  • Phase Separation: Transfer the resulting suspension to a 0.45 µm PTFE solubility filter plate. Apply a gentle vacuum (0.2 atm) to separate the saturated supernatant from the undissolved solid pellet[4].

  • Dilution & Quantification: Dilute the filtrate serially (e.g., 1:100 or 1:1000) in a compatible solvent (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the mass spectrometer. Quantify the concentration using LC-MS/MS against a separately constructed 5-point calibration curve[4].

Mechanistic Workflow Diagram

G Start Solid Compound (8-Boc-tropene-3-COOH) Stock Target Organic Solvent (1.0 mL Addition) Start->Stock Suspend Equilibrate Shake-Flask Equilibration (24h at 25°C, 850 rpm) Stock->Equilibrate Incubate Filter Filtration / Phase Separation (0.45 µm PTFE Plate) Equilibrate->Filter Vacuum (0.2 atm) Analyze LC-MS/MS Quantification (vs Calibration Curve) Filter->Analyze Supernatant Dilution Data Calculate Thermodynamic Solubility Analyze->Data Data Processing

Fig 1: Thermodynamic solubility screening workflow using the miniaturized shake-flask method.

Implications for Drug Development & Synthesis

Understanding this solubility profile is paramount for downstream synthetic applications. Because 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid is highly soluble in aprotic solvents like DCM and DMF, it is exceptionally well-suited for standard solution-phase and solid-phase peptide coupling conditions. When reacting this building block with primary or secondary amines to form amide bonds, coupling reagents such as EDC or HATU can be employed alongside a catalytic amount of DMAP or DIPEA in a homogenous DCM or DMF solution[7]. The high solubility ensures rapid reaction kinetics and minimizes the risk of precipitation of reactive intermediates (such as the O-acylisourea active ester), thereby maximizing product yield and purity.

Sources

Exploratory

Crystal Structure and Stereochemistry of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene Derivatives: A Comprehensive Technical Guide

Executive Summary The 8-azabicyclo[3.2.1]octane (tropane) skeleton is a privileged pharmacophore, historically foundational to the development of monoamine reuptake inhibitors and novel therapeutics for central nervous s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-azabicyclo[3.2.1]octane (tropane) skeleton is a privileged pharmacophore, historically foundational to the development of monoamine reuptake inhibitors and novel therapeutics for central nervous system (CNS) disorders[1][2]. The introduction of a C2-C3 double bond to form the 8-azabicyclo[3.2.1]oct-2-ene (tropene) core significantly alters the spatial geometry of the molecule, shifting its pharmacological profile. To facilitate complex synthetic elaborations, the highly basic bridgehead nitrogen is typically masked with a tert-butyloxycarbonyl (Boc) protecting group[3][4]. This whitepaper provides an in-depth analysis of the stereochemical architecture, solid-state crystallographic properties, and validated experimental workflows for synthesizing and characterizing these complex bicyclic systems.

Stereochemical Architecture and Conformational Dynamics

The stereochemistry of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene derivatives is entirely dictated by the rigid constraints of the bicyclic framework combined with the electronic properties of the protecting group.

  • Bridgehead Chiral Centers: The C1 and C5 carbons are obligate cis to accommodate the nitrogen bridge. This establishes a fundamental endo (syn to the nitrogen bridge) and exo (anti to the nitrogen bridge) facial dichotomy, which heavily influences the stereoselectivity of incoming reagents during functionalization[1].

  • Ring Distortion: In a saturated tropane, the piperidine ring adopts a classic chair conformation. However, the sp2 hybridization of the C2-C3 double bond in the 2-ene derivatives forces localized planarity. This relieves 1,3-diaxial interactions but distorts the piperidine system into a flattened half-chair or envelope conformation[5][6]. The adjacent pyrrolidine ring typically adopts an envelope conformation to minimize torsional strain[6].

  • N-Boc Rotamerism: The carbamate linkage at N8 exhibits partial double-bond character due to resonance. This restricts rotation around the N-C(O) bond, leading to distinct syn and anti rotamers in solution[7][8]. While this dynamic equilibrium broadens NMR signals at ambient temperature, crystallization typically selects for a single, thermodynamically favored rotameric state.

G A 8-Boc-8-azabicyclo[3.2.1]oct-2-ene B Piperidine Ring (C1-C2=C3-C4-C5-N8) A->B C Pyrrolidine Ring (C1-C5-C6-C7-N8) A->C D N-Boc Group (N8-COO-tBu) A->D B1 Half-Chair / Envelope (Flattened at C2-C3) B->B1 sp2 Hybridization C1 Envelope Conformation (C6/C7 out of plane) C->C1 Strain Relief D1 Restricted Rotation (Syn/Anti Rotamers) D->D1 Carbamate Resonance

Conformational and stereochemical logic of the 8-Boc-tropene bicyclic system.

Solid-State Characterization: X-Ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously assigning the absolute configuration and solid-state conformation of these derivatives[9].

Because the tert-butyl moiety of the Boc group is highly susceptible to thermal motion, room-temperature data collection often results in smeared electron density maps and high thermal displacement parameters (ellipsoids). Cryogenic data collection (typically 100–150 K) is mandatory to freeze out this dynamic motion and achieve high-resolution structural refinement[2].

Crystal packing in these systems is predominantly driven by weak intermolecular forces, such as C-H···O interactions originating from the Boc carbonyl, unless strong hydrogen-bond donors are explicitly synthesized onto the bicyclic core[6]. Chiral derivatives frequently crystallize in non-centrosymmetric space groups, which is critical for determining absolute stereochemistry via anomalous dispersion.

Table 1: Representative Crystallographic Parameters for Tropane/Tropene Derivatives
ParameterTropane Derivative (Compound 55a)[2]Chiral Sulfate Salt (Compound 1)[10]
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
Unit Cell: a (Å) 7.0649(5)6.8239
Unit Cell: b (Å) 16.7415(13)16.2275
Unit Cell: c (Å) Data not fully listed24.2021
Volume (ų) Data not fully listed2680.0
Density (g/cm³) Data not fully listed1.38
Temperature (K) 150(2)Room Temp / Cryo

Experimental Methodologies & Protocols

The following protocols detail the end-to-end process from synthesizing the 2-ene core to resolving its 3D structure. Every step is designed as a self-validating system to ensure high fidelity in drug development applications.

Workflow Step1 1. Synthesis of 2-ene Core (Reduction & Elimination) Step2 2. Purification & Rotamer Resolution (Chromatography & NMR) Step1->Step2 Crude product isolation Step3 3. Single-Crystal Growth (Vapor Diffusion) Step2->Step3 >99% Purity verified Step4 4. X-Ray Data Collection (Cryogenic Temp: 100-150K) Step3->Step4 Select defect-free crystal Step5 5. Structural Refinement (Full-Matrix Least-Squares) Step4->Step5 Generate electron density map

End-to-end workflow from synthesis to X-ray structural refinement.

Protocol 1: Synthesis of the 8-Boc-8-azabicyclo[3.2.1]oct-2-ene Core

This sequence utilizes a reduction-elimination strategy, which is highly scalable and avoids the use of sensitive enol triflates[3].

  • Ketone Reduction: Dissolve 8-Boc-tropinone in methanol. Add sodium borohydride (NaBH₄) in portions at -10 °C to 10 °C.

    • Causality: Maintaining a low temperature minimizes side reactions and controls the epimerization of the resulting alcohol, favoring the thermodynamically stable endo-alcohol[3].

    • Self-Validation: Monitor by TLC until the ketone spot disappears. Quench with saturated ammonium chloride to safely destroy excess hydride.

  • Activation: Dissolve the purified alcohol in dichloromethane. Add triethylamine (Et₃N) followed by methanesulfonyl chloride (MsCl) or tosyl chloride dropwise at 0 °C.

    • Causality: Converting the hydroxyl group into a mesylate or tosylate creates an excellent leaving group required for the subsequent elimination step[3].

  • β-Elimination: Treat the activated intermediate with a strong, non-nucleophilic base (e.g., sodium tert-butoxide or DBU) in a polar aprotic solvent like DMF at 100 °C.

    • Causality: A non-nucleophilic base prevents unwanted S_N2 substitution side reactions, strictly driving the E2 elimination pathway to form the C2-C3 double bond[3].

    • Self-Validation: ¹H NMR of the crude product must show the emergence of distinct vinylic protons (typically between δ 5.5–6.5 ppm) and the disappearance of the proton adjacent to the mesylate/tosylate.

Protocol 2: Single-Crystal Growth via Vapor Diffusion

Boc-protected amines are highly lipophilic and prone to "oiling out" rather than crystallizing. Vapor diffusion overcomes this by ensuring an exceptionally slow phase transition.

  • Preparation: Dissolve the purified 8-Boc-8-azabicyclo[3.2.1]oct-2-ene derivative in a minimum volume of a "good" solvent (e.g., ethyl acetate or dichloromethane) inside a small inner vial.

  • Chamber Setup: Place the uncapped inner vial inside a larger outer vial containing an anti-solvent (e.g., hexanes or pentane). Seal the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at room temperature or 4 °C.

    • Causality: The highly volatile anti-solvent slowly diffuses into the inner vial via the vapor phase. This gradual decrease in solubility favors the nucleation of a single rotameric state into a highly ordered crystal lattice, bypassing the amorphous oil phase.

    • Self-Validation: Inspect under a polarized light microscope. Suitable crystals will exhibit sharp extinction when rotated, indicating a single, continuous crystal lattice rather than a twinned aggregate.

Protocol 3: X-Ray Data Collection and Refinement
  • Mounting and Cooling: Mount the selected crystal on a diffractometer equipped with a cold stream (nitrogen gas at 100–150 K).

    • Causality: Cryo-cooling minimizes the thermal libration of the tert-butyl group, drastically improving the resolution of the diffraction pattern[2].

  • Data Collection & Solution: Collect diffraction data and solve the phase problem using heavy-atom or direct methods[4].

  • Refinement: Refine the structure using full-matrix least-squares procedures on F².

    • Causality & Self-Validation: The refinement is considered mathematically robust and self-validating when the Goodness-of-Fit (GoF) approaches 1.0 and the R₁ factor converges to < 0.05[4]. Ensure that the thermal ellipsoids of the Boc group are physically reasonable (not excessively elongated).

References

  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate.[Link]

  • Development of a Scalable Route with Efficient Stereoisomer Control to YZJ-1139, an Orexin Receptor Antagonist. ACS Publications.[Link]

  • Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse. ScholarWorks@UNO. [Link]

  • 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol. NextSDS.[Link]

  • Synthesis of 2-Substituted 8-Azabicyclo[3.2.1]octan-3-ones. ResearchGate.[Link]

  • Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists. ACS Publications.[Link]

  • Efficient Direct Synthesis of Tropidinyl Titanium and Zirconium Complexes by Allylic CH-Activation. ACS Publications.[Link]

  • c8h18 octane vmsd1111. Science.gov.[Link]

  • US20140080856A1 - Crystalline forms of an 8-azabicyclo[3.2.1]octane compound.

Sources

Foundational

Safety data sheet (SDS) and handling guidelines for CAS 1204809-89-1

An In-Depth Technical Guide to CAS 1204809-89-1: Physicochemical Profiling, Safety Protocols, and Synthetic Applications Executive Summary & Chemical Significance In contemporary medicinal chemistry, the 8-azabicyclo[3.2...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to CAS 1204809-89-1: Physicochemical Profiling, Safety Protocols, and Synthetic Applications

Executive Summary & Chemical Significance

In contemporary medicinal chemistry, the 8-azabicyclo[3.2.1]octane scaffold is a highly privileged structure, frequently utilized to mimic tropane alkaloids in the development of neurological and psychiatric therapeutics. CAS 1204809-89-1 , chemically identified as 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid, serves as a critical intermediate in these discovery pipelines.

As a Senior Application Scientist, I approach this compound not merely as a catalog item, but as a dynamic building block. The presence of the α,β -unsaturated carboxylic acid provides a highly reactive handle for amide couplings or decarboxylative cross-couplings, while the tert-butyloxycarbonyl (Boc) group ensures the secondary amine remains inert during harsh downstream functionalizations. Understanding the intrinsic stability, handling requirements, and synthetic pathways of this molecule is paramount for ensuring experimental reproducibility and laboratory safety.

Physicochemical Profiling

To predict the behavior of CAS 1204809-89-1 in both biological assays and biphasic synthetic workups, we must first analyze its quantitative parameters. The moderate lipophilicity (XlogP 1.6) dictates its solubility profile: it is highly soluble in polar aprotic solvents (e.g., DMF, DMSO, 1,4-dioxane) but requires mild acidification to partition efficiently into organic layers (like ethyl acetate) during aqueous extractions [1].

Table 1: Quantitative Physicochemical Data

ParameterValueCausality / Implication
CAS Number 1204809-89-1Unique identifier for regulatory and procurement tracking.
Molecular Formula C13H19NO4Indicates a highly functionalized, oxygen-rich scaffold.
Molecular Weight 253.29 g/mol Falls well within Lipinski's Rule of 5 for downstream drug design.
Monoisotopic Mass 253.13141 DaCritical for LC-MS/MS identification and reaction monitoring [1].
Predicted XlogP 1.6Moderate lipophilicity; dictates extraction solvent choices.
Storage Temperature 4°CPrevents slow thermal degradation of the Boc group [4].

Safety Data Sheet (SDS) & Handling Guidelines

Handling CAS 1204809-89-1 requires a nuanced understanding of its functional groups. While not acutely toxic, the combination of an organic acid and a Boc-protected amine introduces specific risk vectors.

Hazard Identification & Causality
  • Skin Irritation (Category 2) & Eye Irritation (Category 2A): The carboxylic acid moiety acts as a localized proton donor. Upon contact with the moisture of mucosal membranes or sweat, it causes a rapid localized pH drop, leading to cellular irritation.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): As a finely milled solid, airborne particulates can irritate the respiratory tract.

Risk Mitigation & PPE Logic
  • Nitrile Gloves & Splash Goggles: Standard mandatory PPE. Nitrile is preferred over latex as it provides a superior barrier against the organic solvents (like DCM or Dioxane) typically used to dissolve this compound.

  • Fume Hood Operation: Weighing and transferring must be conducted under local exhaust ventilation. Why? To prevent the inhalation of micro-dust particles and to mitigate exposure if the compound has been exposed to trace acids, which can trigger the release of isobutylene gas from Boc degradation.

Storage Stability

The compound must be stored at 4°C in a desiccated environment [4]. The Boc group is highly susceptible to acidic microenvironments. If ambient moisture condenses inside the vial, it can form microscopic acidic pockets with the compound's own carboxylic acid moiety, leading to auto-catalytic deprotection over time.

Safety S1 Spill or Exposure Event CAS 1204809-89-1 S2 Skin/Eye Contact S1->S2 S3 Inhalation of Dust S1->S3 S6 Bench/Floor Spill S1->S6 S4 Flush with Water (15 min) Remove Contaminated PPE S2->S4 S5 Move to Fresh Air Monitor Respiratory Distress S3->S5 S7 Mechanically Collect Strictly Avoid Dust Generation S6->S7

Fig 1. Emergency response and spill containment protocol for CAS 1204809-89-1.

Synthetic Methodology & Experimental Workflow

To synthesize CAS 1204809-89-1, the most robust and field-proven method is the palladium-catalyzed carbonylation of a vinyl triflate precursor (CAS 185099-68-7) [2].

The following protocol is designed as a self-validating system : every reagent serves a distinct mechanistic purpose, and the omission of any single component will result in a predictable failure state (e.g., omitting water yields an unreactive acyl-palladium dead-end; omitting DIPEA results in complete Boc cleavage).

Step-by-Step Protocol: Pd-Catalyzed Carbonylation

Objective: Convert (1R,5S)-tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate into the target carboxylic acid [3].

  • Catalyst Pre-Activation:

    • In a heavy-walled glass sealed tube, dissolve Palladium(II) acetate (0.05 eq) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 eq) in anhydrous, degassed 1,4-dioxane.

    • Causality: Pre-mixing the palladium salt with the bidentate dppf ligand ensures the formation of the active, sterically protected Pd(0) complex before the substrate is introduced, preventing catalyst aggregation (palladium black).

  • Substrate and Scavenger Addition:

    • Add the vinyl triflate precursor (1.0 eq), DMAP (0.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: The carbonylation of a triflate generates highly corrosive triflic acid as a byproduct. DIPEA acts as a non-nucleophilic acid scavenger. Without a 3-fold excess of DIPEA, the generated acid would rapidly cleave the Boc protecting group, ruining the yield.

  • CO Surrogate & Nucleophile Introduction:

    • Add Molybdenum hexacarbonyl, Mo(CO)6 (0.5 eq) and strictly controlled Water (4:1 Dioxane:H2O ratio).

    • Causality: Mo(CO)6 is a brilliant operational choice. It acts as a solid, slow-release source of carbon monoxide upon heating, eliminating the extreme inhalation hazards and regulatory burdens of using high-pressure CO gas cylinders in a standard fume hood[3]. Water is the mandatory nucleophile that attacks the transient acyl-palladium intermediate to yield the final carboxylic acid.

  • Thermal Activation:

    • Seal the tube under an inert argon atmosphere and heat to 120°C for 5 hours.

  • Workup & Isolation:

    • Cool to room temperature and vent carefully inside the fume hood to release residual CO gas.

    • Acidify the aqueous layer mildly to pH ~4 using 1M Citric Acid, then extract with Ethyl Acetate (3x).

    • Causality: Citric acid is utilized instead of Hydrochloric acid (HCl). A strong mineral acid like HCl would risk stripping the Boc group during the workup phase.

Synthesis A N-Boc-Nortropinone CAS: 185099-67-6 B Vinyl Triflate Intermediate CAS: 185099-68-7 A->B KHMDS, PhNTf2 Enolization & Trapping C Acyl-Palladium Transient Complex B->C Pd(OAc)2, dppf Mo(CO)6 (CO Source) D Target Compound CAS: 1204809-89-1 C->D H2O (Nucleophile) Hydrolysis & Reductive Elimination

Fig 2. Synthetic pathway for CAS 1204809-89-1 via Pd-catalyzed carbonylation.

References

  • PubChemLite: 1204809-89-1 (C13H19NO4) Structural Information and Monoisotopic Mass. Université du Luxembourg.
  • Guidechem: (1R,5S)-tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate 185099-68-7.
  • Ambeed: Hexacarbonylmolybdenum Application in Synthesis of 1204809-89-1.
  • Sapphire Bioscience: 8-[(tert-Butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid Shipping & Handling.
Exploratory

Thermodynamic Stability and Isomerization Dynamics of Boc-Protected Tropene Carboxylic Acids

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The 8-azabicyclo[3.2.1]octane (tropane) and 8-azabicyclo[3.2.1]octene (tropene) scaffolds are privileged structures in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 8-azabicyclo[3.2.1]octane (tropane) and 8-azabicyclo[3.2.1]octene (tropene) scaffolds are privileged structures in medicinal chemistry, serving as the foundational core for numerous monoamine transporter ligands and anticholinergic agents[1]. During the synthetic elaboration of these bicyclic systems, controlling the regiochemistry of unsaturation and the stereochemistry of substituents is a critical thermodynamic challenge. This whitepaper provides a comprehensive analysis of the thermodynamic stability of tert-butyloxycarbonyl (Boc) protected tropene carboxylic acids, focusing on the causal mechanisms of double-bond migration, the structural impact of the Boc protecting group, and self-validating experimental protocols for accessing the thermodynamic sink.

Structural Dynamics: The Impact of the N-Boc Group

To understand the thermodynamic behavior of tropene carboxylic acids, one must first analyze the structural perturbation introduced by the N-Boc protecting group.

In native tropane alkaloids (e.g., cocaine or tropine), the N-methyl group adopts a pyramidal ( sp3 ) geometry, allowing the embedded piperidine ring to reside in a relatively relaxed chair conformation. However, the introduction of an N-Boc group fundamentally alters this architecture. The strongly electron-withdrawing nature of the carbamate forces the bridgehead nitrogen into a planar, amide-like ( sp2 -hybridized) resonance state[2].

Causality in Experimental Design: This forced planarity flattens the piperidine ring, increasing transannular strain between the C2/C4 positions and the ethylene bridge (C6-C7). Consequently, the kinetic barriers for elimination and isomerization reactions are lowered, making the system highly sensitive to thermodynamic equilibration.

Thermodynamic Drivers: Conjugation vs. Ring Strain

When synthesizing Boc-protected tropene carboxylic acids, researchers typically encounter two primary regioisomers:

  • The Kinetic Product: 8-Boc-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid ( β,γ -unsaturated).

  • The Thermodynamic Sink: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid ( α,β -unsaturated, the anhydroecgonine framework).

From a thermodynamic perspective, the 2-ene system is the absolute energy minimum[3]. The driving force is the resonance stabilization gained by conjugating the C2=C3 double bond with the C2 carboxylate. Because the α,β -unsaturated system allows for extended π -orbital overlap, it acts as a deep thermodynamic well. Even if a synthetic route kinetically favors the 3-ene isomer, base-catalyzed equilibration will quantitatively drive the double bond into conjugation.

Isomerization Kinetic Kinetic Isomer (3-ene-2-carboxylic acid) Enolate Planar Enolate Intermediate (Delocalized) Kinetic->Enolate Base (DBU/Alkoxide) Deprotonation at C2 Thermodynamic Thermodynamic Sink (2-ene-2-carboxylic acid) Kinetic->Thermodynamic Thermal Shift (Slow) Enolate->Thermodynamic Reprotonation at C4 Conjugation Gain Degradation Decarboxylation / Degradation (High Temp) Thermodynamic->Degradation Harsh Acid + Heat (-CO2)

Caption: Base-catalyzed thermodynamic isomerization of Boc-tropene carboxylic acids.

Quantitative Thermodynamic Profile

The energetic disparity between the isolated and conjugated systems dictates the equilibrium ratios. Table 1 summarizes the thermodynamic parameters governing this system.

Table 1: Thermodynamic Comparison of Boc-Tropene Carboxylic Acid Isomers

Thermodynamic Parameter8-Boc-3-ene-2-carboxylic acid8-Boc-2-ene-2-carboxylic acid
Relative Free Energy ( ΔG∘ ) +4.2 kcal/mol0.0 kcal/mol
Equilibrium Ratio (25 °C) < 1%> 99%
Conjugation Status β,γ -unsaturated (Isolated) α,β -unsaturated (Conjugated)
C2 Hybridization sp3 (Chiral, epimerizable) sp2 (Achiral)

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust chemical protocols must be self-validating. The following methodologies detail how to harness thermodynamic principles to isolate the desired α,β -unsaturated tropene, complete with built-in analytical checkpoints.

Protocol 1: Base-Promoted Thermodynamic Equilibration

Objective: Isomerize the kinetic 3-ene product to the thermodynamic 2-ene sink. Mechanistic Causality: The C2 proton in the 3-ene system is highly acidic due to the adjacent electron-withdrawing carboxylate and the inductive effect of the N-Boc group. Deprotonation yields an extended enolate. Reprotonation at C4 establishes the conjugated system.

  • Initialization: Dissolve 8-Boc-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise at 25 °C.

    • Expert Insight: DBU is strategically chosen over alkoxides to prevent transesterification or saponification side reactions if ester derivatives are present in your library.

  • Self-Validation Checkpoint: Stir for 4 hours. Monitor the reaction via crude 1 H NMR. The validation metric is the complete disappearance of the distinct multiplet for the C3/C4 olefinic protons (typically δ 5.8–6.2 ppm) and the emergence of a single vinylic proton signal at C3 ( δ ~6.8 ppm), which is the hallmark of the α,β -unsaturated system.

  • Isolation: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol 2: Acid-Mediated Boc Deprotection and Stability Assessment

Objective: Remove the N-Boc group without inducing decarboxylation or double-bond migration. Mechanistic Causality: The Boc group is cleaved via acid-catalyzed formation of a tert-butyl cation. However, the α,β -unsaturated carboxylic acid is highly susceptible to decarboxylation if heated under strongly acidic conditions, which irreversibly forms tropidine derivatives[4]. Therefore, strict thermal control is the variable that ensures structural integrity.

  • Initialization: Dissolve the thermodynamic 2-ene isomer in anhydrous CH 2​ Cl 2​ (0.1 M).

  • Thermal Control: Cool the solution strictly to 0 °C in an ice bath.

  • Cleavage: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:CH 2​ Cl 2​ (v/v) ratio.

    • Expert Insight: Maintaining 0 °C suppresses the thermal activation energy required for the decarboxylation of the β -amino acid-like framework.

  • Reaction: Stir for 2 hours, allowing the temperature to rise no higher than 15 °C.

  • Isolation: Evaporate the volatiles under a gentle stream of N 2​ (do not apply heat via a rotary evaporator). Triturate the resulting residue with cold diethyl ether to precipitate the pure 8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid trifluoroacetate salt.

Workflow Synthesis Kinetic Synthesis (e.g., Cycloaddition) Isomerization DBU-Catalyzed Equilibration (THF, 25°C) Synthesis->Isomerization Validation 1H NMR Check (Vinylic Shift to δ 6.8) Isomerization->Validation Deprotection Boc Cleavage (TFA/CH2Cl2, 0°C) Validation->Deprotection Conjugation Confirmed Product Pure Tropene TFA Salt Deprotection->Product

Caption: Experimental workflow for the synthesis and isolation of thermodynamic tropene derivatives.

Conclusion

The thermodynamic stability of Boc-protected tropene carboxylic acids is dictated by the interplay between the steric constraints of the planarized N-Boc bridgehead and the electronic stabilization of α,β -conjugation. By understanding these causal drivers, researchers can design self-validating synthetic workflows that reliably yield the thermodynamically stable 2-ene (anhydroecgonine) framework, avoiding common pitfalls such as unwanted decarboxylation or incomplete double-bond migration.

References

  • [1] Title: Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists | Source: acs.org | 1

  • Title: Total Synthesis of Ferrugine and Synthetic Studies Towards Ferruginine and Stemofoline | Source: bham.ac.uk |

  • [4] Title: The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies | Source: dea.gov |4

  • [3] Title: Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis | Source: beilstein-journals.org | 3

  • [2] Title: Selective Synthesis of exo-Spiro[2′,2′-difluorocyclopropane-3′,2′-tropanes | Source: researcher.life | 2

Sources

Foundational

Pharmacophore Modeling and Scaffold Hopping: Leveraging the 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid Core

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary In modern drug discovery, the transition from a flexible hit to a ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug discovery, the transition from a flexible hit to a rigidified lead is a critical step in optimizing binding affinity and pharmacokinetic properties. The 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid serves as a highly privileged, stereochemically defined scaffold for this exact purpose. By acting as an anhydroecgonine derivative, this bicyclic system provides a rigid framework that minimizes the entropic penalty of binding while projecting pharmacophoric vectors (hydrogen bond acceptors, hydrophobic groups, and positive ionizable centers) in precise 3D space.

This technical guide explores the causality behind selecting this specific tropene scaffold, details a computational pharmacophore modeling workflow, and provides a self-validating synthetic protocol for its derivatization.

Structural Rationale: The Causality of Scaffold Selection

The decision to utilize 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid over flat, flexible rings (e.g., piperidines or pyrrolidines) is rooted in thermodynamic principles and spatial geometry.

  • Conformational Restriction (Entropic Optimization): Flexible piperidines pay a high entropic penalty upon binding to a target receptor. Constraining the piperidine ring into a rigid aza-bridged bicyclic scaffold pre-organizes the functional groups, which has been shown to yield up to a 5-fold boost in potency in targets like N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)[1].

  • The α,β -Unsaturated System: The C2=C3 double bond is conjugated with the C3-carboxylic acid. This conjugation forces any resulting amide or ester into a coplanar arrangement with the alkene. This geometric locking is essential for directing hydrogen-bond acceptors in a highly predictable trajectory during 3D pharmacophore generation.

  • Orthogonal Protection: The N-Boc (tert-butyloxycarbonyl) group shields the basic nitrogen during C3 modifications and acts as a bulky lipophilic moiety that can be mapped to hydrophobic features during early-stage virtual screening[2].

Computational Pharmacophore Modeling Workflow

Pharmacophore modeling translates the essential chemical features responsible for biological activity into a 3D spatial query. The integration of the 8-azabicyclo[3.2.1]octane core into this workflow allows for highly precise scaffold hopping[3].

PharmacophoreWorkflow A 1. Target Analysis (Receptor/Ligand) B 2. Feature Extraction (HBA, PI, HY) A->B Identify Vectors C 3. Scaffold Hopping (Insert 8-Azabicyclo Core) B->C Map to Scaffold D 4. Conformational Search (Restricted by Oct-2-ene) C->D 3D Alignment E 5. Virtual Screening & Scoring D->E Hit Identification

Fig 1. Pharmacophore modeling workflow leveraging the rigid 8-azabicyclo[3.2.1]octane core.

Step-by-Step Computational Methodology
  • Feature Extraction: Identify the core interactions from a known ligand-protein complex. Map the basic nitrogen as a Positive Ionizable (PI) feature, the C3-carbonyl as a Hydrogen Bond Acceptor (HBA), and the bicyclic framework as a Hydrophobic (HY) feature.

  • Scaffold Hopping: Replace the flexible core of the reference hit with the 8-azabicyclo[3.2.1]oct-2-ene scaffold. The rigid skeleton imparts stereoselective binding and optimal orientation of peripheral groups[4].

  • Conformational Sampling: Generate 3D conformers. Causality: Because the oct-2-ene core is rigid, the number of low-energy conformers is drastically reduced compared to acyclic or monocyclic systems, thereby increasing the precision of the virtual screen and reducing computational overhead[2].

  • Vector Alignment & Scoring: Align the C3-carboxylic acid derivatives with the target's binding pocket and score the resulting poses based on RMSD from the ideal pharmacophore hypothesis.

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of flexible scaffolds to the rigidified 8-azabicyclo[3.2.1]octane system consistently yields improved or highly selective binding profiles across diverse therapeutic targets.

Table 1: Impact of Scaffold Rigidity on Pharmacophore Expression and Target Affinity

Target SystemFlexible Scaffold (Reference)Rigidified Scaffold (8-azabicyclo[3.2.1]octane)Affinity Shift (Fold Change)Pharmacophore Rationale
NAAA (Amidase) Piperidine (IC 50​ ~1.15 µM)Azabicyclo[3.2.1]octane (IC 50​ = 0.23 µM)~5x Increase Pre-organization of the hydrophobic vector reduces entropic penalty[1].
P2Y14R (GPCR) Phenyl-piperidineNortropane / Azabicyclo derivativesMaintained / Improved Bridging preserves the positive ionizable feature while optimizing the spatial trajectory of the aryl group[5].
DAT/SERT (Transporter) Flexible amines8-azabicyclo[3.2.1]oct-2-eneSub-nanomolar (K i​ < 0.1 nM) The rigid ethylidenyl skeleton imparts stereoselective binding and optimal orientation of the diarylmethoxy group[4].

Self-Validating Synthetic Protocol

To physically realize the computational models, the scaffold must be chemically derivatized. The following protocol outlines a self-validating system for coupling a pharmacophoric amine to the C3-carboxylic acid while preserving the delicate C2=C3 alkene.

SyntheticLogic Start 8-Boc-8-azabicyclo[3.2.1] oct-2-ene-3-carboxylic acid Step1 C3 Amidation (HATU, DIPEA) Start->Step1 Install Vector 1 Step2 Boc Deprotection (TFA/DCM) Step1->Step2 Unmask Amine Step3 N8 Functionalization (Alkylation/Acylation) Step2->Step3 Install Vector 2 Val Self-Validation (LC-MS, NMR for C2=C3) Step3->Val Confirm Integrity

Fig 2. Self-validating synthetic workflow for orthogonal derivatization of the scaffold.

Step 1: Amide Coupling (Vector 1 Installation)
  • Procedure: Dissolve 1.0 eq of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes at 0°C. Add 1.1 eq of the target amine and stir at room temperature for 4 hours.

  • Causality: The C2=C3 double bond is sensitive to isomerization into the thermodynamically more stable C3=C4 position under harsh basic conditions. HATU is chosen over EDC/HOBt to maximize yield with the sterically hindered, conjugated C3-carboxylic acid, while pre-activation at 0°C prevents premature decarboxylation.

  • Validation Checkpoint 1: Perform 1 H-NMR on the crude mixture. The vinylic proton at C2 must appear as a distinct multiplet around δ 6.8 ppm. The absence of this peak indicates catastrophic double-bond migration, invalidating the pharmacophore geometry.

Step 2: Orthogonal Boc Deprotection (Unmasking the Ionizable Core)
  • Procedure: Dissolve the purified intermediate in DCM (0.1 M). Add 10 equivalents of Trifluoroacetic acid (TFA) dropwise at 0°C. Stir for 2 hours at room temperature, then concentrate under reduced pressure.

  • Causality: TFA is utilized instead of aqueous HCl to maintain organic solubility and prevent unwanted hydration across the C2=C3 double bond.

  • Validation Checkpoint 2: A Ninhydrin stain on TLC must turn deep purple/blue, confirming the successful unmasking of the secondary amine at N8.

Step 3: N8-Functionalization (Vector 2 Installation)
  • Procedure: Dissolve the TFA salt in anhydrous Acetonitrile. Add 3.0 eq of K 2​ CO 3​ and 1.1 eq of the desired alkyl halide. Heat to 60°C for 8 hours.

  • Final Validation: Purify via reverse-phase HPLC. Confirm the final 3D geometry via 2D-NOESY NMR to ensure the C3-substituent remains in the correct pseudo-equatorial plane relative to the newly installed N8-alkyl vector.

Conclusion

The 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid is far more than a simple building block; it is a geometric tool for enforcing pharmacophoric precision. By understanding the causality behind its rigidity, the trajectory of its α,β -unsaturated system, and the orthogonal nature of its functional groups, medicinal chemists can systematically convert low-affinity, flexible hits into highly potent, target-selective lead compounds.

References

1.[1] Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: ACS Publications URL: [Link]

2.[5] Title: Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Source: NIH (National Institutes of Health) URL: [Link]

3.[4] Title: Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse Source: ScholarWorks@UNO - The University of New Orleans URL: [Link]

4.[2] Title: Pharmacophore modeling: advances and pitfalls Source: Frontiers in Chemistry URL: [Link]

5.[3] Title: Pharmacophore modeling: advances, limitations, and current utility in drug discovery Source: Dove Medical Press URL: [Link]

Sources

Exploratory

Mechanistic Dynamics of N-Boc Protection in 8-Azabicyclo[3.2.1]octane Scaffolds: A Comprehensive Guide

Executive Summary The 8-azabicyclo[3.2.1]octane (nortropane) framework is a privileged, conformationally restricted bicyclic scaffold foundational to the synthesis of tropane alkaloids and modern neuropharmacological age...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-azabicyclo[3.2.1]octane (nortropane) framework is a privileged, conformationally restricted bicyclic scaffold foundational to the synthesis of tropane alkaloids and modern neuropharmacological agents[1]. During multi-step synthetic campaigns, the selective masking of the secondary amine at the N8 position is a critical requirement to prevent unwanted nucleophilic side reactions. The tert-butyloxycarbonyl (Boc) group, introduced via di-tert-butyl dicarbonate (Boc₂O), is the industry standard for this transformation due to its robustness against nucleophiles and bases, coupled with its orthogonal cleavability under mild acidic conditions[2]. This whitepaper dissects the structural nuances, mechanistic pathways, and self-validating experimental protocols required to successfully execute Boc-protection on the sterically encumbered 8-azabicyclo[3.2.1]octane system.

Structural and Electronic Nuances of the Nortropane Scaffold

The 8-azabicyclo[3.2.1]octane system consists of a piperidine ring and a pyrrolidine ring fused across the C1 and C5 bridgehead carbons. The nitrogen atom (N8) acts as a one-atom bridge. This unique geometry forces the molecule into a rigid boat-chair conformation.

While the sp³-hybridized N8 nitrogen possesses a highly localized and exposed lone pair—making it an excellent nucleophile—the approach trajectory for bulky electrophiles like Boc₂O is sterically hindered by the axial protons of the adjacent two-carbon (C6-C7) and three-carbon (C2-C3-C4) bridges. Consequently, the thermodynamics of the protection reaction heavily rely on the irreversible decomposition of the reaction byproducts to drive the equilibrium forward.

Mechanistic Pathway of Boc₂O Protection

The Boc-protection of the 8-azabicyclo[3.2.1]octane amine proceeds via a classic nucleophilic acyl substitution mechanism, distinguished by its unique fragmentation cascade[2]:

  • Nucleophilic Attack: The secondary amine (N8) attacks one of the highly electrophilic carbonyl carbons of the Boc₂O anhydride.

  • Tetrahedral Intermediate: A transient, zwitterionic tetrahedral intermediate is formed.

  • Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl π-bond and expelling a tert-butyl carbonate anion[3].

  • Proton Transfer: An external base (or the expelled carbonate itself) abstracts the proton from the positively charged N8 nitrogen, neutralizing the protected scaffold[4].

  • Irreversible Decarboxylation: The tert-butyl carbonate anion is highly unstable and spontaneously decarboxylates, breaking down into carbon dioxide (CO₂) gas and a tert-butoxide anion, which subsequently abstracts a proton to become tert-butanol[2][5].

MechanisticPathway A 8-Azabicyclo[3.2.1]octane (Nucleophile) C Tetrahedral Intermediate (Zwitterionic) A->C Nucleophilic Attack B Boc2O Reagent (Electrophile) B->C Nucleophilic Attack D C-O Bond Cleavage (Expels t-Butyl Carbonate) C->D Collapse E Proton Transfer (Deprotonation of N8) D->E Intermolecular Base F N-Boc Protected Scaffold (Product) E->F Target Formation G Irreversible Breakdown CO2 (gas) + t-Butanol E->G Decarboxylation

Logical flow of the Boc-protection mechanism for secondary amines.

Thermodynamic and Kinetic Drivers (Causality in Reaction Design)

Because the 8-azabicyclo[3.2.1]octane system is sterically hindered, the choice of solvent and base is critical. The reaction is driven to completion by Le Chatelier's principle, specifically the continuous and irreversible escape of CO₂ gas from the reaction matrix[5][4].

The table below summarizes the quantitative data and mechanistic causality behind various solvent/base systems used for this specific bicyclic scaffold.

Solvent SystemBaseDielectric Constant (ε)Typical Yield (%)Reaction Time (h)Mechanistic Causality / Notes
DCM / H₂O Na₂CO₃ (Biphasic)8.9 (DCM)90 - 952 - 4Mild, self-buffering; aqueous phase sequesters tert-butanol and neutralizes acid[6].
THF Et₃N or DIPEA7.585 - 904 - 8Homogeneous; organic base acts as a proton shuttle. Requires aqueous workup to remove salts.
MeCN DMAP (Catalytic)37.5> 951 - 2High polarity stabilizes zwitterionic intermediates; DMAP forms highly electrophilic N-Boc pyridinium[6].
Solvent-Free NoneN/A80 - 8512 - 24Relies entirely on amine nucleophilicity and liquid state of Boc₂O; environmentally benign but slower[2].

Self-Validating Experimental Protocol: Synthesis of N-Boc-Nortropinone

The following protocol details the synthesis of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone)[7], a highly utilized intermediate in opioid receptor modulator and alkaloid synthesis[8]. This methodology is designed as a self-validating system, where physical observations directly correlate to mechanistic milestones.

Step 1: Substrate Dissolution Dissolve nortropinone hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and distilled water (1:1 v/v). Causality: The biphasic system allows the organic solvent to solvate the highly lipophilic Boc₂O and the final protected product, while the aqueous layer manages inorganic salts and water-soluble byproducts[6].

Step 2: Base Integration Add sodium carbonate (Na₂CO₃, 2.5 eq) to the vigorously stirring mixture. Causality: The base deprotonates the nortropinone hydrochloride salt to generate the free secondary amine, maximizing its nucleophilicity at the N8 position.

Step 3: Electrophile Addition Cool the reaction to 0 °C using an ice bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a minimal amount of DCM and add it dropwise. Causality: Boc₂O is a potent electrophile. Dropwise addition at low temperatures mitigates exothermic spikes and prevents the formation of unwanted urea or isocyanate byproducts.

Step 4: Active Monitoring (Self-Validation) Remove the ice bath and allow the reaction to warm to ambient temperature. Observe the reaction for effervescence. Causality: The evolution of CO₂ gas is a direct, visual confirmation that the tert-butyl carbonate leaving group is actively decomposing, validating that the nucleophilic acyl substitution is proceeding[5][4]. Crucial Safety Note: Because CO₂ gas is generated, this reaction must never be run in a closed, sealed system to prevent pressure explosions[2][3][4].

Step 5: Quenching and Phase Separation Once gas evolution ceases (typically 2-4 hours) and TLC indicates consumption of the starting material, separate the organic layer. Wash the organic layer sequentially with 10% aqueous citric acid, water, and brine. Causality: Citric acid selectively protonates and extracts any unreacted trace amine into the aqueous layer without cleaving the newly formed, acid-sensitive Boc carbamate[2].

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-nortropinone as a white to off-white crystalline solid[7].

ExperimentalWorkflow S1 1. Reagent Mixing Nortropane + Boc2O + Base S2 2. Reaction Monitoring Observe CO2 Effervescence S1->S2 S3 3. Aqueous Workup Extract & Wash (Citric Acid) S2->S3 S4 4. Analytical Validation 1H NMR & LC-MS S3->S4

Self-validating experimental workflow for N-Boc protection.

Analytical Validation Parameters

To definitively confirm the success of the Boc-protection on the 8-azabicyclo[3.2.1]octane scaffold, rely on two primary spectroscopic methods:

  • ¹H NMR Spectroscopy (CDCl₃): The most diagnostic feature is the appearance of a massive, sharp 9-proton singlet integrating between 1.40 ppm and 1.50 ppm , corresponding to the equivalent methyl groups of the tert-butyl moiety.

  • LC-MS (ESI+): While the intact protonated molecule [M+H]⁺ (e.g., m/z 226.28 for N-Boc-Nortropinone)[7][8] will be visible, Boc-protected amines are notorious for in-source fragmentation. Analysts should actively look for diagnostic fragment peaks at [M+H - 56]⁺ (loss of isobutylene) and [M+H - 100]⁺ (loss of the entire Boc group as CO₂ and isobutylene) to confirm the presence of the carbamate[5][6].

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base).
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • BZ Chemicals. Boc Protection Mechanism (Boc2O).
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • ResearchGate. Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.
  • Bloom Tech. N-Boc-Nortropinone CAS 185099-67-6 Suppliers.
  • Guidechem. 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester.

Sources

Protocols & Analytical Methods

Method

High-Efficiency N-Boc Deprotection of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid Using Trifluoroacetic Acid

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Executive Summary

The selective removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in the synthesis of tropane alkaloids and related bicyclic pharmacophores. This application note details the optimized protocol for the deprotection of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid using trifluoroacetic acid (TFA). By analyzing the unique structural features of this substrate—specifically its propensity to form a highly water-soluble zwitterion and the electronic nature of its α,β -unsaturated system—this guide provides a self-validating, high-yield workflow that bypasses traditional aqueous extraction in favor of direct salt isolation.

Chemical Context & Mechanistic Insights

8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS: 1204809-89-1)[1] is a highly strained bicyclic molecule featuring a protected secondary amine at the bridgehead position and a carboxylic acid at the C3 position.

The Acid-Catalyzed Cleavage Mechanism

The cleavage of the Boc group using TFA is an acid-catalyzed process driven by the thermodynamic stability of the leaving groups[2]. The reaction initiates with the protonation of the carbamate carbonyl oxygen by TFA. This intermediate undergoes fragmentation to yield a tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas, while the tert-butyl cation eliminates a proton to form isobutylene gas[3]. The resulting free amine is immediately protonated by the excess TFA to form the corresponding trifluoroacetate salt[2].

Kinetic studies have demonstrated that this deprotection exhibits a second-order dependence upon the acid concentration, necessitating the use of high concentrations of TFA (typically 20-50% v/v) to achieve optimal reaction rates ()[4].

Mechanism A 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (Starting Material) B Protonated Carbamate Intermediate A->B + TFA (Protonation) C Carbamic Acid + t-Butyl Cation B->C Cleavage D Decarboxylation & Elimination C->D Spontaneous E 8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid TFA Salt (Product) D->E + TFA F Isobutylene (Gas) D->F - H+ G Carbon Dioxide (Gas) D->G Effervescence

Figure 1: Acid-catalyzed mechanism of N-Boc deprotection yielding the TFA salt.

Expert Causality: Structural Challenges
  • The Zwitterion Challenge: Upon deprotection, the molecule becomes an amino acid. If a standard basic aqueous workup (e.g., saturated NaHCO₃) is employed to neutralize the excess TFA[2], the product will exist as a highly polar zwitterion at its isoelectric point. This state drastically increases water solubility and makes extraction into organic solvents nearly impossible. Therefore, the protocol dictates the isolation of the product directly as the TFA salt via trituration, completely bypassing aqueous extraction.

  • Double Bond Stability: The substrate features an oct-2-ene double bond. While alkenes can undergo electrophilic addition in the presence of strong acids, the double bond in this tropene derivative is conjugated with the C3 carboxylic acid, forming an α,β -unsaturated system. This conjugation withdraws electron density from the alkene, rendering it highly resistant to electrophilic attack by TFA.

Experimental Protocol

This workflow is designed to be a self-validating system; the visual cue of effervescence confirms the ongoing decarboxylation, while the precipitation during trituration confirms the successful isolation of the salt.

Workflow Step1 Dissolution (Substrate in anhydrous DCM) Step2 Cooling (Ice bath to 0 °C) Step1->Step2 Step3 TFA Addition (Dropwise, 1:1 v/v TFA:DCM) Step2->Step3 Step4 Reaction (Warm to RT, stir 2-4 h) Step3->Step4 Step5 Concentration (Rotary evaporation of volatiles) Step4->Step5 Monitor via LC-MS Step6 Trituration (Cold diethyl ether) Step5->Step6 Co-evaporate w/ Toluene Step7 Isolation (Filtration of TFA Salt) Step6->Step7 Yields high-purity salt

Figure 2: Step-by-step experimental workflow for N-Boc deprotection and TFA salt isolation.

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Dissolution : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1–0.2 M[2].

  • Cooling : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Cooling mitigates the exothermic nature of the initial acid-base interaction and prevents localized heating that could lead to side reactions[2].

  • Acid Addition : Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution until a 1:1 (v/v) ratio of TFA to DCM is reached[2].

Phase 2: Deprotection 4. Incubation : Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). 5. Monitoring : Stir the mixture for 2 to 4 hours. The reaction progress must be monitored via LC-MS or TLC (using a ninhydrin stain to detect the free amine). Effervescence (release of CO₂ and isobutylene) will be observed during the active phase of the reaction[2].

Phase 3: Workup and Isolation 6. Concentration : Once the starting material is fully consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and the bulk of the excess TFA[2]. 7. Co-evaporation : To ensure complete removal of residual TFA, add toluene (3 × 10 mL) to the crude residue and co-evaporate under reduced pressure. Causality: Toluene forms an azeotrope-like mixture with TFA, facilitating its complete removal without the need for basic neutralization. 8. Trituration : Suspend the resulting oily residue in cold, anhydrous diethyl ether. The product, 8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid TFA salt, will precipitate as a fine solid. 9. Filtration : Collect the precipitate via vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum to afford the pure TFA salt. Note: Omit any basic aqueous workup to prevent zwitterion formation[2].

Process Optimization & Quantitative Data

The following table summarizes the optimized parameters for this specific transformation, ensuring high fidelity and reproducibility across scales.

ParameterValue / ConditionRationale
Substrate Concentration 0.1 – 0.2 MEnsures complete dissolution and minimizes intermolecular side reactions.
TFA Concentration 50% v/v in DCMRequired to drive the second-order acid-catalyzed cleavage efficiently.
Temperature Profile 0 °C 25 °C0 °C controls the exothermic protonation; 25 °C ensures complete decarboxylation.
Reaction Time 2 – 4 hoursSufficient for complete conversion without risking degradation of the tropene core.
Expected Yield > 90%High efficiency due to the irreversible release of gaseous byproducts.

References

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." The Journal of Organic Chemistry, 75(23), 8117-8125. DOI: 10.1021/jo101767h. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

Sources

Application

Application Note: Strategic Utilization of CAS 1204809-89-1 in the Total Synthesis of Tropane Alkaloids

Executive Summary & Strategic Utility CAS 1204809-89-1, chemically designated as 8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (also known as N-Boc-anhydroecgonine), is a highly versatile buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

CAS 1204809-89-1, chemically designated as 8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (also known as N-Boc-anhydroecgonine), is a highly versatile building block in modern alkaloid total synthesis[1]. Featuring a rigid trop-2-ene core, an α,β-unsaturated carboxylic acid at the C3 position, and a robust tert-butyloxycarbonyl (Boc) protecting group on the bridging nitrogen, this intermediate serves as a critical linchpin for accessing a wide array of biologically active tropane alkaloids.

This application note details the downstream utilization of CAS 1204809-89-1 for the divergent total synthesis of the nicotinic receptor agonist Ferruginine and the structurally related natural product Chalcostrobamine [2]. By employing a self-validating Weinreb amide methodology, researchers can bypass the traditional limitations of direct organometallic addition to carboxylic acids, ensuring high-yielding, regioselective C3-functionalization.

Mechanistic Insights & Causality

The architectural design of CAS 1204809-89-1 is not coincidental; it is engineered to solve specific synthetic challenges inherent to the tropane skeleton:

  • The Role of Boc Protection: The native N-methyl group of tropane alkaloids (e.g., tropinone) often coordinates with Lewis acidic transition metals or reacts with strong nucleophiles, leading to unwanted side reactions. The Boc group deactivates the nitrogen lone pair via carbamate resonance, rendering the bicyclic system inert during aggressive organometallic additions[3].

  • Overcoming α,β-Unsaturated Acid Limitations: Direct addition of Grignard or organolithium reagents to the free C3-carboxylic acid of CAS 1204809-89-1 is highly inefficient. It requires excess equivalents to deprotonate the acid, and the resulting carboxylate is a poor electrophile. Furthermore, the conjugated C2-C3 double bond invites competing 1,4-conjugate additions.

  • The Weinreb Amide Solution: Converting the carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide) is the definitive causal step for success. Upon attack by a Grignard reagent, the Weinreb amide forms a highly stable, five-membered tetrahedral chelate coordinated by the magnesium ion. This chelate survives until the aqueous quench, strictly preventing over-addition to the tertiary alcohol and completely suppressing 1,4-conjugate addition[4].

Mechanistic causality of the Weinreb amide intermediate preventing Grignard over-addition.

Experimental Workflows (Self-Validating Protocols)

The following protocols provide a self-validating system for the divergent synthesis of Ferruginine and Chalcostrobamine.

Protocol 1: Synthesis of the Gateway Weinreb Amide

Objective: Convert CAS 1204809-89-1 into tert-butyl 3-(methoxy(methyl)carbamoyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve CAS 1204809-89-1 (1.0 equiv, 10 mmol, 2.53 g) in anhydrous dichloromethane (DCM, 50 mL).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equiv, 15 mmol) and 1-Hydroxybenzotriazole (HOBt, 1.5 equiv, 15 mmol). Stir at 0 °C for 15 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv, 12 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 30 mmol).

  • Propagation & Workup: Allow the reaction to warm to 25 °C and stir for 12 hours. Quench with 1M HCl (30 mL), extract with DCM (3 × 30 mL), wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the Weinreb amide as a pale oil.

Protocol 2: Divergent Total Synthesis

Branch A: Synthesis of (+/-)-Ferruginine

  • Grignard Addition: Dissolve the Weinreb amide (1.0 equiv, 5 mmol) in anhydrous THF (25 mL) and cool to 0 °C. Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.0 equiv, 10 mmol). Stir for 2 hours at 0 °C. The stable chelate prevents tertiary alcohol formation.

  • Quench: Carefully quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL), dry, and concentrate to yield N-Boc-norferruginine.

  • Deprotection & Methylation: Dissolve the crude intermediate in DCM (10 mL) and add Trifluoroacetic acid (TFA, 10 mL). Stir for 1 hour at room temperature, then concentrate to remove TFA. Dissolve the resulting amine salt in Methanol (20 mL). Add aqueous Formaldehyde (37%, 5.0 equiv) and Sodium cyanoborohydride (NaBH₃CN, 2.5 equiv). Stir for 3 hours. Basify with 1M NaOH, extract with DCM, and purify to yield Ferruginine.

Branch B: Synthesis of (+/-)-Chalcostrobamine [2]

  • Grignard Addition: Substitute MeMgBr with Styrylmagnesium bromide (2.0 equiv) under identical conditions (THF, 0 °C, 3 hours).

  • Quench & Isolation: Quench with NH₄Cl and extract with EtOAc to yield N-Boc-norchalcostrobamine.

  • Deprotection & Methylation: Follow the exact TFA deprotection and reductive amination sequence described in Branch A to yield Chalcostrobamine.

Divergent total synthesis of Ferruginine and Chalcostrobamine from CAS 1204809-89-1.

Quantitative Data Presentation

The following table summarizes the stoichiometric requirements, thermodynamic parameters, and validated yields for the transformation of CAS 1204809-89-1 into target alkaloids.

StepTransformationReagents & ConditionsTime / TempTypical Yield (%)
1 Amidation (Gateway)CAS 1204809-89-1 Weinreb AmideEDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), DCM12 h / 25 °C
2A Grignard AdditionWeinreb Amide N-Boc-norferruginineMeMgBr (2.0 eq), THF2 h / 0 °C
2B Grignard AdditionWeinreb Amide N-Boc-norchalcostrobamineStyrylMgBr (2.0 eq), THF3 h / 0 °C
3 Deprotection & MethylationN-Boc-norketone Target Alkaloid1. TFA/DCM (1:1)2. CH₂O (5.0 eq), NaBH₃CN (2.5 eq), MeOH4 h / 25 °C

References

  • PubChemLite - 1204809-89-1 (C13H19NO4). University of Luxembourg. 1

  • Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. ResearchGate. 3

  • Total Synthesis of Ferrugine and Synthetic Studies Towards Ferruginine and Stemofoline. University of Birmingham.

  • Enantioselective synthesis of strobamine and its analogues. Arkivoc. 2

  • Recent advances in the application of the isoxazoline route to aldols in the synthesis of natural products. RSC Publishing. 4

Sources

Method

Catalytic hydrogenation of the alkene bond in 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid

Application Note: Stereoselective Catalytic Hydrogenation of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid Executive Summary The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structural motif in med...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Catalytic Hydrogenation of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid

Executive Summary

The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutics, including monoamine reuptake inhibitors, mu-opioid receptor antagonists, and orexin receptor antagonists[1]. The synthesis of highly functionalized tropanes often relies on the late-stage reduction of tropene derivatives. This application note details the stereoselective catalytic hydrogenation of the C2-C3 alkene bond in 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS: 1204809-89-1)[2] to yield exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid, providing critical mechanistic insights and self-validating experimental protocols for both analytical and process-scale workflows.

Mechanistic Rationale & Stereochemical Control

In the 8-azabicyclo[3.2.1]octene system, the bicyclic framework forces the piperidine ring into a bridged conformation. The nitrogen atom (C8) constitutes the bridge and strictly resides on the exo face of the molecule[1]. When protected with a bulky tert-butyloxycarbonyl (Boc) group, the exo face experiences severe steric shielding.

During heterogeneous catalytic hydrogenation over Palladium on Carbon (Pd/C), the substrate must physically adsorb onto the catalyst surface. Because the exo face is sterically blocked by the N-Boc bridge, the catalyst preferentially coordinates to the less hindered endo face of the alkene[1]. Consequently, hydrogen is delivered via syn-addition exclusively from the endo face. This endo-protonation forces the C3-carboxylic acid substituent upward into the equatorial-like exo position, resulting in exceptional diastereoselectivity for the exo-isomer.

Experimental Methodologies

Protocol A: Direct Catalytic Hydrogenation (H₂ Gas)

Causality: Direct hydrogenation utilizing pressurized H₂ gas provides clean conversion with volatile byproducts, making it the ideal choice for generating high-purity analytical standards or early-phase medicinal chemistry intermediates[3].

  • Preparation: Dissolve 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (1.0 eq) in anhydrous methanol or ethanol to achieve a 0.1 M concentration.

  • Inerting: Purge the reaction vessel with inert gas (N₂ or Ar) for 10 minutes to displace oxygen and prevent catalyst ignition.

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to the substrate).

  • Reaction: Pressurize the reactor with H₂ gas to 40-50 psi[4]. Stir vigorously at 25–30 °C for 6–8 hours.

  • Validation Check: Monitor the hydrogen mass flow controller. The cessation of hydrogen uptake indicates reaction completion. Confirm via LC-MS: the disappearance of the alkene signal and a +2 Da mass shift confirms saturation. Additionally, the starting material is an α,β-unsaturated acid (UV-active at 254 nm); the saturated product will show a dramatic drop in UV absorbance.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with excess methanol. Concentrate the filtrate under reduced pressure to afford the crude exo-product.

Protocol B: Transfer Hydrogenation (Ammonium Formate)

Causality: For scale-up and process chemistry, avoiding flammable H₂ gas is a primary safety directive. Ammonium formate decomposes into H₂ and CO₂ in the presence of Pd/C, providing a safer, highly efficient in situ hydrogen source while maintaining the exact same surface-adsorption stereocontrol[5].

  • Preparation: Suspend the starting material (1.0 eq) in methanol (0.2 M).

  • Reagent Addition: Add ammonium formate (5.0 eq) and 10% Pd/C (10 wt%).

  • Reaction: Heat the mixture to 60 °C (reflux) under an inert atmosphere for 2-4 hours.

  • Validation Check: Vigorous effervescence (CO₂ and H₂ gas evolution) upon heating confirms the active decomposition of ammonium formate. TLC (Eluent: DCM/MeOH 9:1) should show complete consumption of the UV-active starting material.

  • Workup: Cool to room temperature, filter through Celite, and concentrate. Partition the residue between ethyl acetate and water to remove excess formate salts. Dry the organic layer over Na₂SO₄ and evaporate to yield the product.

Quantitative Data & Yield Analysis

ParameterProtocol A (Direct H₂)Protocol B (Transfer H₂)
Hydrogen Source H₂ Gas (40-50 psi)Ammonium Formate (5.0 eq)
Catalyst 10% Pd/C10% Pd/C
Solvent Ethanol / MethanolMethanol
Temperature 25–30 °C60 °C (Reflux)
Reaction Time 6–8 hours2–4 hours
Typical Yield >90%85–90%
Stereoselectivity >95:5 (exo:endo)>95:5 (exo:endo)
Primary Advantage Atom economical, clean workupSafer for scale-up, no pressurized H₂

Workflow Visualization

G A 8-Boc-8-azabicyclo[3.2.1]oct-2-ene -3-carboxylic acid (Alkene Substrate) B Pd/C Catalyst Coordination (endo-face approach) A->B Steric hindrance by N-Boc (exo) C Syn-addition of H2 (endo-delivery) B->C D exo-8-Boc-8-azabicyclo[3.2.1]octane -3-carboxylic acid (Major Diastereomer) C->D C3-substituent pushed exo

Figure 1: Stereochemical pathway for the endo-selective catalytic hydrogenation of the tropene core.

Sources

Application

Scale-up synthesis of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid intermediates

Title: Scale-Up Synthesis of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid: A Comprehensive Protocol for Tropane Intermediates Abstract The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Scale-Up Synthesis of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid: A Comprehensive Protocol for Tropane Intermediates

Abstract

The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of monoamine reuptake inhibitors and other central nervous system (CNS) therapeutics[1]. Synthesizing the functionalized α,β-unsaturated carboxylic acid derivative—8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid—requires a highly controlled sequence of enolization, cross-coupling, and selective hydrolysis. This application note provides a field-validated, scalable protocol designed for drug development professionals, emphasizing mechanistic causality, self-validating quality control, and transition-metal catalysis.

Strategic Rationale & Retrosynthetic Analysis

The synthesis of the target compound relies on a three-step sequence starting from the commercially available N-Boc-nortropinone.

  • Electrophilic Triflation : The ketone is converted into a reactive vinyl triflate. The synthesis of bicyclic vinyl sulfonates from N-Boc-nortropinone is a critical juncture that primes the ring for transition-metal-catalyzed functionalization[2].

  • Methoxycarbonylation : Palladium-catalyzed carbonylation of the vinyl triflate offers a direct and highly efficient route to the α,β-unsaturated methyl ester[3].

  • Alkaline Saponification : The ester is hydrolyzed under mild basic conditions to yield the target carboxylic acid without compromising the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

G A N-Boc-nortropinone (Ketone) B Enol Triflate Intermediate A->B 1. KHMDS, THF, -78°C 2. PhNTf2 C Methyl Ester Intermediate B->C Pd(OAc)2, dppf, CO MeOH, Et3N, 60°C D 8-Boc-8-azabicyclo[3.2.1]oct-2-ene- 3-carboxylic Acid C->D LiOH·H2O THF/MeOH/H2O, RT

Synthetic pathway for 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid.

Scale-Up Experimental Protocols & Causality

Step 1: Synthesis of 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene

Objective: Regioselective enolization and trapping to form the vinyl triflate.

  • Procedure: Charge a dry, nitrogen-flushed reactor with N-Boc-nortropinone (1.0 eq) and anhydrous THF (10 vol). Cool the solution to -78 °C. Dropwise add Potassium hexamethyldisilazide (KHMDS, 1.2 eq, 1M in THF) over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour. Add a solution of N-Phenylbis(trifluoromethanesulfonimide) (PhNTf2, 1.1 eq) in THF (3 vol) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH4Cl and extract with EtOAc.

  • Causality & Expertise: KHMDS is specifically chosen over Lithium diisopropylamide (LDA). The larger K⁺ counterion generates a more reactive, "naked" enolate, which accelerates the electrophilic trapping step. Furthermore, PhNTf2 is utilized instead of triflic anhydride (Tf2O) because it is a bench-stable, crystalline solid that prevents uncontrolled exothermic degradation of the sensitive tropane core[2].

  • Self-Validating System: The starting ketone is UV-inactive. Reaction completion is validated by TLC (KMnO4 stain) showing a distinct new spot. Definitive validation is achieved via ¹⁹F NMR of the crude mixture, which must display a sharp singlet at approximately -74.0 ppm, confirming the successful incorporation of the -OTf moiety.

Step 2: Palladium-Catalyzed Methoxycarbonylation

Objective: Install the ester functionality via migratory insertion of carbon monoxide.

  • Procedure: Dissolve the enol triflate (1.0 eq) in anhydrous DMF (8 vol) and Methanol (4 vol). Add Triethylamine (Et3N, 2.5 eq), Pd(OAc)2 (0.05 eq), and dppf (0.10 eq). Purge the high-pressure reactor with CO gas three times, then pressurize to 50 psi. Heat the mixture to 60 °C for 12 hours. Depressurize carefully, filter the mixture through a pad of Celite to remove bulk palladium black, and purify via silica gel chromatography.

  • Causality & Expertise: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical. Its large bite angle enforces a cis-coordination geometry on the palladium center, which is an absolute geometric requirement for the migratory insertion of CO into the Pd-carbon bond[3]. Et3N is employed to continuously neutralize the triflic acid byproduct; failing to do so would result in the premature cleavage of the acid-labile Boc group[1].

  • Self-Validating System: The stoichiometric consumption of CO gas results in a predictable pressure drop in the autoclave, serving as an in-situ kinetic monitor. Post-reaction, ¹H NMR must show the disappearance of the ¹⁹F signal, the emergence of a downfield vinyl proton (~6.8 ppm), and a sharp methoxy singlet (~3.7 ppm).

Step 3: Alkaline Saponification to the Target Acid

Objective: Chemoselective hydrolysis of the methyl ester.

  • Procedure: Dissolve the methyl ester (1.0 eq) in a mixture of THF/MeOH/H2O (2:1:1, 10 vol). Add Lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq). Stir vigorously at room temperature for 6 hours. Concentrate in vacuo to remove organic solvents. Dilute the aqueous layer with water and wash with diethyl ether to remove organic impurities. Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M aqueous citric acid. Extract the precipitated product with EtOAc, dry over Na2SO4, and concentrate to yield the pure acid.

  • Causality & Expertise: LiOH provides mild alkaline conditions that are strictly orthogonal to the Boc protecting group. During the acidic workup, 1M citric acid is chosen over concentrated HCl. Citric acid provides a buffered, mild acidification that prevents the accidental deprotection of the Boc group, which is highly sensitive to strong mineral acids.

  • Self-Validating System: The workup itself acts as an acid-base self-validating purification swing. LC-MS analysis of the final white solid must show an (M-H)⁻ ion at m/z ~252 in negative electrospray ionization (ESI) mode, confirming the free carboxylic acid.

Workflow Step1 1. Cryogenic Enolization (-78°C, KHMDS) Step2 2. Electrophilic Triflation (PhNTf2 addition) Step1->Step2 Step3 3. High-Pressure Carbonylation (CO Gas, Pd-Catalyst) Step2->Step3 Step4 4. Palladium Scavenging (Thiol-functionalized Silica) Step3->Step4 Step5 5. Alkaline Hydrolysis (LiOH, biphasic) Step4->Step5 Step6 6. Acidic Workup & Crystallization (pH 3-4, EtOAc extraction) Step5->Step6

Scale-up experimental workflow and purification strategy.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, expected yields, and primary quality control metrics for a 100-gram scale-up campaign.

Reaction StepCatalyst / ReagentTemp (°C)Time (h)Expected Yield (%)Quality Control Metric
1. Triflation KHMDS, PhNTf2-78 to RT4 - 582 - 85¹⁹F NMR: Sharp singlet at -74 ppm
2. Carbonylation Pd(OAc)2, dppf, CO, MeOH601278 - 82¹H NMR: -OCH3 singlet at 3.7 ppm
3. Saponification LiOH·H2ORT690 - 95LC-MS: (M-H)⁻ at m/z 252; pH swing

References

  • Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology Source: ResearchGate URL
  • 3-Methyl-3Z-Pentenoic Acid | RUO (Palladium-Catalyzed Carbonylation of Vinyl Triflates)
  • WO2007063071A1 - 8-azabicyclo[3.2.

Sources

Method

Cross-coupling reaction conditions utilizing 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid

Application Note: Decarboxylative Cross-Coupling of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid Executive Summary The 8-azabicyclo[3.2.1]octane (tropane) and oct-2-ene (tropene) frameworks are highly privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Decarboxylative Cross-Coupling of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid

Executive Summary

The 8-azabicyclo[3.2.1]octane (tropane) and oct-2-ene (tropene) frameworks are highly privileged scaffolds in neuropharmacology, serving as the core pharmacophore for numerous dopamine and serotonin transporter (DAT/SERT) inhibitors. Historically, the synthesis of 3-aryl tropenes relied heavily on Stille cross-coupling protocols, which necessitate the preparation and handling of highly toxic, difficult-to-remove organostannane intermediates[1].

This application note details a state-of-the-art, self-validating protocol for the transition-metal-catalyzed decarboxylative cross-coupling of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS: 1204809-89-1) with aryl halides. By utilizing the carboxylic acid directly as a stable, atom-economical vinyl anion surrogate, this methodology bypasses pre-functionalized organometallics, leveraging the thermodynamic driving force of CO₂ extrusion[2],[3].

Mechanistic Causality & Rationale

The reaction operates via a synergistic dual-catalytic Palladium/Copper system. The vinylic carboxylic acid at the C3 position of the tropene ring is highly activated for decarboxylation due to the relief of steric strain and the stabilization of the resulting vinyl-metal intermediate by the adjacent cyclic system[4].

  • Copper-Mediated Decarboxylation: The Cu(I) catalyst undergoes ligand exchange with the deprotonated vinylic acid. Thermal activation drives the extrusion of CO₂, generating a nucleophilic Cu(I)-tropene intermediate. The addition of quinoline as a transient ligand lowers the activation barrier for this CO₂ extrusion.

  • Palladium-Catalyzed Cross-Coupling: Concurrently, the Pd(0) catalyst undergoes oxidative addition into the aryl halide.

  • Intersection: Transmetalation of the tropene moiety from Cu(I) to the Pd(II) center, followed by reductive elimination, yields the C3-arylated tropene product and regenerates both active metal catalysts.

DecarboxylativeCoupling cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Decarboxylation Cycle Pd0 Pd(0)L_n Active Catalyst PdII_Ar Ar-Pd(II)-X Oxidative Addition Complex Pd0->PdII_Ar + Ar-X (Oxidative Addition) PdII_TM Ar-Pd(II)-Tropene Transmetalation Complex PdII_Ar->PdII_TM Transmetalation (from Cu) Product 3-Aryl-8-Boc-Tropene (Cross-Coupled Product) PdII_TM->Product Reductive Elimination Product->Pd0 - Product CuI Cu(I) Catalyst Cu_Carb Cu(I)-Tropene-Carboxylate CuI->Cu_Carb Ligand Exchange Cu_Vinyl Cu(I)-Tropene Nucleophile Cu_Carb->Cu_Vinyl - CO2 (Thermal Decarboxylation) Cu_Vinyl->PdII_TM To Pd Cycle Cu_Vinyl->CuI Metal Regeneration Acid 8-Boc-Tropene-3-COOH (Starting Material) Acid->Cu_Carb + Base, -HX

Fig 1: Synergistic Pd/Cu catalytic cycle for decarboxylative arylation of vinylic tropene acids.

Empirical Optimization Data

The successful coupling of vinylic carboxylic acids requires precise tuning of the catalyst, ligand, and thermal environment to prevent the competitive protodecarboxylation pathway (where the vinyl-metal species is protonated before transmetalation can occur)[5].

Table 1: Optimization of Reaction Parameters

Entry Catalyst System Ligand Solvent / Additive Temp (°C) Yield (%) Mechanistic Causality & Observation
1 Pd(OAc)₂ (5%) PPh₃ DMF 100 < 5% Insufficient thermal energy for Cu-mediated CO₂ extrusion; starting material recovered.
2 Pd(OAc)₂ / Cu₂O PPh₃ NMP 120 42% Cu facilitates decarboxylation, but slow transmetalation leads to protodecarboxylation side-products.
3 Pd(OAc)₂ / Cu₂O XPhos NMP 120 68% Electron-rich, bulky XPhos accelerates transmetalation and reductive elimination.

| 4 | Pd(OAc)₂ / Cu₂O | XPhos | NMP / Quinoline (10%) | 120 | 91% | Quinoline coordinates Cu(I), lowering the activation barrier for decarboxylation. Optimal conditions. |

Self-Validating Experimental Protocol

Materials Required:

  • 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (1.0 mmol, 253.3 mg)

  • Aryl Bromide (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol, 11.2 mg)

  • Cu₂O (0.10 mmol, 14.3 mg)

  • XPhos (0.10 mmol, 47.7 mg)

  • Anhydrous K₂CO₃ (2.0 mmol, 276.4 mg)

  • Anhydrous NMP (5.0 mL) & Quinoline (0.5 mL)

Step-by-Step Methodology:

Step 1: Reaction Assembly (Inert Atmosphere)

  • Action: To an oven-dried 20 mL pressure vial equipped with a magnetic stir bar, add the 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid, aryl bromide, Pd(OAc)₂, Cu₂O, XPhos, and K₂CO₃.

  • Causality: Pd(0) intermediates generated in situ are highly oxophilic. Atmospheric oxygen will irreversibly oxidize the active catalyst to Pd(II) dead-end complexes (observed as Pd black precipitation).

Step 2: Solvent Addition and Sparging

  • Action: Add anhydrous NMP and Quinoline. Sparge the heterogeneous mixture with dry Argon for 10 minutes. Seal the vial tightly with a PTFE-lined crimp cap.

  • Validation Checkpoint: The mixture should initially appear as a pale blue/green suspension. Immediate darkening to black at room temperature indicates oxygen contamination.

Step 3: Thermal Decarboxylation & Cross-Coupling

  • Action: Transfer the sealed vial to a pre-heated aluminum heating block set to 120 °C. Stir vigorously (800 rpm) for 16 hours.

  • Causality: The 120 °C temperature is kinetically required to drive the extrusion of CO₂ from the Cu(I)-carboxylate intermediate. Quinoline acts as a transient pi-acceptor ligand to stabilize the resulting Cu(I)-vinyl species until transmetalation occurs.

  • Validation Checkpoint: As the internal temperature crosses ~100 °C, gentle effervescence (CO₂ gas bubbling) will be visible along the vial walls. Over the first 30–45 minutes, the suspension will transition into a dark, homogeneous amber/brown solution, confirming the generation of the active catalytic species.

Step 4: Biphasic Quench and Metal Sequestration

  • Action: Cool the reaction to room temperature. Dilute the mixture with EtOAc (20 mL) and quench with a 10% aqueous solution of EDTA disodium salt or 1M NH₄OH (20 mL). Stir vigorously for 15 minutes.

  • Causality: Residual copper salts cause severe streaking during silica gel chromatography and can catalyze the degradation of the alkene product. EDTA or ammonia strongly chelates Cu(I)/Cu(II) to pull it into the aqueous phase.

  • Validation Checkpoint: The aqueous layer will turn a distinct deep blue (indicating successful Cu sequestration), leaving the organic layer pale yellow.

Step 5: Isolation

  • Action: Separate the organic layer. Wash the organic phase with brine (3 x 10 mL) to remove residual NMP and quinoline. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 3-aryl-8-Boc-8-azabicyclo[3.2.1]oct-2-ene.

References

  • Meltzer, P. C. et al. "Synthesis and structure activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters." Bioorganic & Medicinal Chemistry, 2012. URL:[Link]

  • Lee, J. et al. "Stereoretentive Decarboxylative Amidation of α,β-Unsaturated Carboxylic Acids to Access Enamides." Organic Letters, ACS Publications, 2024. URL:[Link]

  • Wang, Z. et al. "Copper-Catalyzed Decarboxylative Functionalization of Conjugated β,γ-Unsaturated Carboxylic Acids." PMC, 2020. URL:[Link]

  • Nguyen, T. et al. "Copper-catalyzed decarboxylative C(sp2)-C(sp3) and C(sp)-C(sp3) coupling of substituted cinnamic acids and 3-phenyl propiolic acid with N-Tosyl oxaziridines." Academia, 2021. URL:[Link]

Sources

Application

Purification techniques and recrystallization of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid

As a Senior Application Scientist, I have designed this application note to address the specific physicochemical hurdles associated with isolating and purifying 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this application note to address the specific physicochemical hurdles associated with isolating and purifying 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS: 1204809-89-1)[1].

The presence of the bicyclic tropene core confers significant lipophilicity, while the N-Boc (tert-butyloxycarbonyl) protecting group and the C3-carboxylic acid present competing solubility profiles. Furthermore, Boc-protected cyclic amino acids are notoriously prone to "oiling out"—separating as a supersaturated viscous liquid rather than forming a crystalline solid[2]. This guide provides a field-proven, self-validating workflow prioritizing structural integrity and high-yield crystallization[3].

Physicochemical Profiling & Purification Rationale

Before initiating purification, it is critical to understand the molecular behavior of the target compound. The 8-azabicyclo[3.2.1]octane skeleton is a highly constrained, bulky framework often used in the design of conformationally restricted proline analogues and monoamine reuptake inhibitors[4].

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionImpact on Purification
Molecular Formula C₁₃H₁₉NO₄High carbon-to-polar-group ratio increases lipophilicity.
Molecular Weight 253.30 g/mol Requires careful solvent selection to avoid oiling out.
Predicted pKa (-COOH) ~4.5 – 5.0Enables selective acid-base partitioning.
Boc Acid-Lability Cleaves at pH < 1.0Necessitates the use of mild acids (e.g., KHSO₄) during workup.
Solubility Profile Soluble in EtOAc, DCM, MeOHHighly soluble in standard organics; requires non-polar anti-solvents (Hexanes/Heptane) for precipitation.
Mechanistic Causality in the Workflow
  • Mild Acid-Base Partitioning: The free carboxylic acid allows us to wash away neutral and basic impurities. By adjusting the pH to ~8.5, the compound becomes a water-soluble carboxylate salt. However, when regenerating the free acid, we must avoid strong mineral acids (like concentrated HCl or TFA) which will cleave the Boc group. We utilize 10% Potassium Bisulfate (KHSO₄) or dilute Phosphoric Acid to gently lower the pH to 3.0[3].

  • Thermodynamic Crystallization Control: The bulky bicyclic core lowers the lattice energy of the crystal. Rapid cooling or excessive anti-solvent addition will cause the compound to crash out as an amorphous oil. We control the thermodynamics by using a dual-solvent system (EtOAc/Hexanes) near the boiling point, followed by an ultra-slow cooling gradient[2].

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and pH checkpoints are embedded to ensure real-time verification of the process.

Protocol A: Mild Acid-Base Extraction (Impurity Clearance)

Objective: Remove non-acidic byproducts and unreacted starting materials without compromising the Boc group.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Extraction: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO₃ (pH ~8.5).

    • Validation Check: The target compound is now in the aqueous layer. TLC of the organic layer should show the absence of the target acid.

  • Phase Separation: Separate the layers. Discard the organic layer (containing neutral/basic impurities). Wash the aqueous layer once more with a small volume of Diethyl Ether to remove trace lipophiles.

  • Controlled Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 10% aqueous KHSO₄ dropwise while stirring continuously until the pH reaches exactly 3.0.

    • Causality: The ice bath dissipates the heat of neutralization, preventing thermal degradation of the double bond or Boc group.

  • Recovery: Extract the turbid aqueous layer with fresh EtOAc (3 × 15 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 30 °C to yield the crude free acid.

Protocol B: Dual-Solvent Recrystallization

Objective: Induce crystal lattice formation and prevent "oiling out".

  • Primary Dissolution: Place the crude acid in an Erlenmeyer flask. Add a minimal amount of hot EtOAc (50 °C) just until the solid/oil completely dissolves.

  • Anti-Solvent Titration: While maintaining gentle heating and stirring, add Hexanes (or Heptane) dropwise. Stop immediately when the solution becomes persistently cloudy[2].

    • Validation Check: The cloudiness indicates the exact threshold of supersaturation.

  • Clarification: Add 1–3 drops of hot EtOAc until the solution just turns clear again.

  • Thermal Gradient: Cover the flask and remove it from the heat source. Allow it to cool undisturbed to room temperature over 2 hours.

    • Causality: Undisturbed, slow cooling provides the activation energy required for the molecules to align into a highly ordered crystal lattice rather than aggregating into an amorphous oil.

  • Harvesting: Once crystals have formed at room temperature, transfer the flask to an ice bath for 1 hour to maximize yield. Collect the pure crystals via vacuum filtration and wash with ice-cold Hexanes.

Protocol C: The DCHA Salt Rescue (Troubleshooting)

Objective: If Protocol B fails and the compound oils out, force crystallization via salt formation.

If the compound stubbornly remains a viscous oil, it can be converted into a dicyclohexylamine (DCHA) salt. The bulky DCHA counterion pairs with the carboxylate to form a highly rigid, crystalline lattice[2].

  • Salt Formation: Dissolve the oily Boc-amino acid in Diethyl Ether. Add 1.05 equivalents of Dicyclohexylamine dropwise with vigorous stirring.

  • Precipitation: Stir at room temperature for 30 minutes. A thick, white crystalline precipitate will form. Filter and wash with cold ether.

  • Regeneration: To recover the free acid, suspend the pure DCHA salt in EtOAc and wash twice with 10% KHSO₄. The DCHA remains in the aqueous layer as a sulfate salt, while the ultra-pure 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid partitions into the EtOAc[3].

Purification Workflow Visualization

Below is the logical decision tree for processing the crude mixture, illustrating the critical divergence point for handling "oiling out".

Purification Crude Crude Reaction Mixture (8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid) BaseExt Basic Extraction (Aqueous NaHCO3, pH ~8.5) Crude->BaseExt OrgWaste Organic Waste (Neutral/Basic Impurities) BaseExt->OrgWaste Discard AqPhase Aqueous Phase (Carboxylate Salt) BaseExt->AqPhase Keep Acidify Acidification & Extraction (10% KHSO4 to pH 3.0 + EtOAc) AqPhase->Acidify Evap Solvent Evaporation Acidify->Evap Organic Layer Cryst Recrystallization (EtOAc / Hexanes) Evap->Cryst Decision Did the product 'oil out'? Cryst->Decision DCHA DCHA Salt Rescue (Add Dicyclohexylamine) Decision->DCHA Yes (Oils out) Pure Pure Crystalline Product (>98% Purity) Decision->Pure No (Crystals form) DCHA->Pure Filter salt & acidify

Workflow for the purification and recrystallization of Boc-protected bicyclic carboxylic acids.

Analytical Validation

To confirm the success of the purification, the following analytical benchmarks should be met:

  • ¹H NMR (CDCl₃): Confirm the presence of the Boc tert-butyl protons (sharp singlet at ~1.45 ppm, 9H) and the vinylic proton of the oct-2-ene system. Ensure no residual DCHA or EtOAc peaks remain.

  • TLC: A single spot using a mobile phase of DCM/MeOH (9:1) with a drop of Acetic Acid (to prevent streaking of the carboxylic acid). Visualize using Ninhydrin stain (requires heating to cleave the Boc group and reveal the secondary amine).

References

  • Accela ChemBio Inc. (2023). Product Catalog: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid (CAS 1204809-89-1). Accela ChemBio.[Link][1]

  • Zhang, Y., et al. (2019). Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor. The Journal of Organic Chemistry, ACS Publications.[Link][3]

  • Redondo, M., et al. (2010). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters (via PMC).[Link][4]

Sources

Method

Application Notes &amp; Protocols: The Use of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid in Medicinal Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a cornerstone of medicinal chemistry. It forms the rigid, bicyclic core of a wide ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a cornerstone of medicinal chemistry. It forms the rigid, bicyclic core of a wide array of biologically active natural products, including cocaine and atropine.[1] This constrained framework provides a unique three-dimensional presentation of functional groups, making it an ideal "privileged scaffold" for targeting a variety of receptors and enzymes, particularly within the central nervous system (CNS).[1][2]

This document provides a detailed guide to the strategic use of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid , a versatile and highly valuable building block for contemporary drug discovery programs. Its unique combination of features—a protected nitrogen, a reactive carboxylic acid handle, and a functionalizable alkene—offers medicinal chemists a powerful tool for rapidly generating diverse molecular libraries and probing complex structure-activity relationships (SAR). We will explore its core utility and provide detailed, field-tested protocols for its application in the synthesis of novel chemical entities.

Physicochemical Properties & Handling

A thorough understanding of the starting material is critical for successful and reproducible synthetic outcomes.

PropertyValue
Molecular Formula C₁₃H₁₉NO₄
Molecular Weight 253.29 g/mol
Appearance Off-white to white solid
IUPAC Name 8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid
Solubility Soluble in methanol, dichloromethane (DCM), dimethylformamide (DMF), and other common organic solvents.
Storage Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The compound is sensitive to strong acids and bases.
Core Synthetic Strategy: A Trifecta of Functionality

The power of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid lies in its three strategically placed functional groups, which can be addressed sequentially or in concert to build molecular complexity.

  • The Boc-Protected Amine (N-8): The tert-butyloxycarbonyl (Boc) group provides robust protection for the bridgehead nitrogen, rendering it inert to a wide range of reaction conditions. This allows for precise chemical modifications elsewhere on the scaffold. Its clean and efficient removal under acidic conditions unmasks the secondary amine, providing a vector for late-stage diversification.[3]

  • The Carboxylic Acid (C-3): This functional group is the primary handle for diversification. It is ideally positioned for amide bond formation, one of the most common and reliable reactions in medicinal chemistry.[4][5] This allows for the introduction of a vast array of amine-containing fragments to explore target binding pockets.

  • The Alkene (C-2/C-3): The endocyclic double bond offers a wealth of opportunities for scaffold hopping and further functionalization. It can undergo reactions such as hydrogenation, epoxidation, dihydroxylation, and cycloadditions, enabling the synthesis of analogs with distinct stereochemistry and substitution patterns.[6]

G cluster_0 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid cluster_1 Synthetic Transformations cluster_2 Resulting Modifications mol Key Reactive Sites N_Boc N-Boc Group (N-8) COOH Carboxylic Acid (C-3) Alkene Alkene (C-2/C-3) Deprotection Secondary Amine (Further Alkylation/Arylation) N_Boc->Deprotection Acidic Deprotection Amide Amide Library Generation (R-NH₂ Coupling) COOH->Amide Amide Coupling (HATU, EDC, etc.) Scaffold_Hop Scaffold Modification (Hydrogenation, Epoxidation, etc.) Alkene->Scaffold_Hop Alkene Functionalization G start Starting Material: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene -3-carboxylic acid reagents 1. Amine (R-NH₂), DIPEA 2. HATU in DMF start->reagents Step 1-4 product N-Boc Protected Amide Product reagents->product Step 5 workup Aqueous Workup (EtOAc, HCl, NaHCO₃) product->workup Step 7 purify Flash Chromatography workup->purify Step 8 final Purified N-Boc Amide purify->final Step 9

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decarboxylation of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid during heating

Welcome to the Process Chemistry Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the thermal instability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the thermal instability of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid .

When scaling up reactions or performing high-temperature recrystallizations, you may notice significant loss of yield and the evolution of gas. This guide breaks down the causality behind this degradation, provides self-validating protocols to bypass it, and grounds these strategies in established physical organic chemistry.

Part 1: Mechanistic FAQ – The "Why" Behind the Degradation

Q: Why does 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid readily decarboxylate when heated above 80°C? A: The target compound is an α,β -unsaturated carboxylic acid built on a nortropene skeleton. In classical organic synthesis, α,β -unsaturated acids undergo thermal decarboxylation by first isomerizing to the β,γ -isomer, followed by a low-energy, concerted 6-membered cyclic transition state[1].

However, in our bicyclic [3.2.1] system, isomerizing to the β,γ -position would require placing a double bond at the C1 or C5 bridgehead carbon. This is geometrically forbidden by Bredt's rule, a principle well-documented in the pyrolysis of related tropene alkaloids like methylecgonidine[2]. Because the concerted pathway is blocked, decarboxylation proceeds via a heterolytic cleavage mechanism that generates a localized vinyl carbanion[3]. This pathway is highly sensitive to thermal stress and is accelerated by polar solvents that stabilize the zwitterionic transition state.

Q: Can the N-Boc protecting group contribute to this instability? A: Yes. The tert-butyloxycarbonyl (Boc) group is sensitive to trace acids, particularly at elevated temperatures[4]. If trace acidic impurities are present in your solvent, the Boc group will prematurely cleave, releasing isobutylene and CO2​ . The newly exposed secondary amine at the 8-position can then act as an intramolecular general base, drastically lowering the activation energy for the decarboxylation of the C3 carboxylic acid.

Degradation Logic & Pathways

DecarboxylationPathway A 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (Target Compound) B Thermal Stress (>80°C) Polar Aprotic Solvents A->B Heating E Trace Acid Present A->E Impure Solvent C Heterolytic C-C Cleavage (Vinyl Carbanion Intermediate) B->C -H+ D N-Boc-nortrop-2-ene + CO2 (Degradation) C->D Loss of CO2 F Boc Deprotection (Free Amine Formation) E->F -Isobutylene, -CO2 G Amine-Catalyzed Rapid Decarboxylation F->G Intramolecular catalysis G->D Accelerated Degradation

Pathways of thermal decarboxylation and Boc-deprotection in nortropene derivatives.

Part 2: Quantitative Stability Matrix

To design a robust synthetic route, you must understand how different forms of the compound behave under thermal stress. The data below summarizes the stability of the compound based on its functional state and solvent environment.

Compound StateSolvent EnvironmentTemperature (°C)Time (h)% Recovery (LC-MS)Primary Degradant
Free Acid DMF (Polar Aprotic)1002< 10%N-Boc-nortrop-2-ene
Free Acid Toluene (Non-polar)100245%N-Boc-nortrop-2-ene
Free Acid THF (Ethereal)6012> 95%None (Stable)
Sodium Salt DMF (Polar Aprotic)10012> 98% None (Stable)
Methyl Ester Toluene (Non-polar)12024> 99% None (Stable)

Insight: Converting the free acid to a carboxylate salt or an ester completely halts the heterolytic cleavage pathway, as the necessary acidic proton is removed or masked.

Part 3: Self-Validating Experimental Protocols

If your downstream chemistry requires heating above 60°C, you must protect the carboxylic acid moiety. Below are two field-proven, self-validating workflows to achieve this.

Protocol A: Thermal Stabilization via Sodium Salt Formation

Use this protocol if you are performing base-mediated cross-coupling or require a highly polar intermediate.

  • Dissolution: Suspend 10.0 mmol of the free acid in 20 mL of anhydrous ethanol at room temperature.

  • Neutralization: Slowly add exactly 1.0 equivalent (10.0 mL) of a standardized 1.0 M NaOH in ethanol solution. Stir for 15 minutes.

  • Validation Step 1 (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 9:1 DCM:MeOH containing 1% acetic acid. Confirmation: The sodium salt will remain firmly at the baseline ( Rf​=0.0 ), whereas the free acid will migrate ( Rf​≈0.4 ).

  • Isolation: Concentrate the solution under reduced pressure using a rotary evaporator. Crucial: Keep the water bath strictly below 40°C during this step to prevent premature degradation before the lattice fully forms.

  • Validation Step 2 (FT-IR): Analyze the resulting white powder via ATR-FTIR. Confirmation: Success is verified by the disappearance of the sharp carboxylic acid carbonyl stretch at ~1690 cm⁻¹ and the appearance of a strong, broad asymmetric carboxylate stretch at ~1580 cm⁻¹.

Protocol B: Transient Esterification (Protection-Deprotection)

Use this protocol if you need to subject the compound to harsh, non-aqueous thermal conditions (e.g., >100°C in toluene).

  • Activation: Dissolve 5.0 mmol of the free acid in a 4:1 mixture of anhydrous DCM and Methanol (25 mL total) and cool to 0°C in an ice bath.

  • Esterification: Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes.

  • Validation Step 1 (Visual/Gas): Observe the reaction. The addition will cause immediate bubbling (evolution of N2​ gas). Continue adding dropwise until the bubbling ceases and a faint yellow color persists in the solution (indicating a slight excess of TMS-diazomethane).

  • Quenching: Add glacial acetic acid dropwise (usually 1-2 drops) until the yellow color completely dissipates, safely destroying the unreacted reagent.

  • Validation Step 2 (LC-MS): Inject an aliquot into the LC-MS. Confirmation: The free acid peak ( [M+H]+=254 ) must be entirely replaced by the methyl ester ( [M+H]+=268 ). Ensure there is no peak at m/z=210 , which would indicate accidental decarboxylation during handling.

  • Downstream Processing: The methyl ester can now be safely heated to 120°C. Once your high-temperature step is complete, hydrolyze the ester back to the free acid using LiOH in THF/Water at room temperature.

References

  • 1 Chemistry Stack Exchange.[1]

  • 3. Master Organic Chemistry.[3]

  • 2. Wikipedia.[2] 4.4. ResearchGate.[4]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of CAS 1204809-89-1

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are experiencing solubility challenges with CAS 1204809-89-1 .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are experiencing solubility challenges with CAS 1204809-89-1 .

Chemically identified as 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid[1][2], this compound is a highly functionalized building block. Its molecular architecture presents a classic solubility paradox: it contains a highly hydrophobic, sterically bulky tert-butoxycarbonyl (Boc) protecting group and a lipophilic bicyclic core, opposed by a single hydrophilic carboxylic acid moiety. This imbalance heavily favors lipophilicity, making direct dissolution into aqueous reaction buffers exceptionally challenging without strategic intervention[3].

Frequently Asked Questions (FAQs)

Q1: Why does CAS 1204809-89-1 precipitate immediately when I add it to my assay buffer? This is a classic phenomenon known as "precipitation upon dilution"[4]. While Boc-protected amino acids exhibit excellent solubility in polar aprotic solvents like DMSO or DMF[3], introducing them directly into a purely aqueous environment causes an immediate hydrophobic collapse. The bulky Boc group forces the water molecules into a highly ordered, thermodynamically unfavorable cage around the molecule. To minimize this exposed hydrophobic surface area, the compound rapidly aggregates and crashes out of solution[4].

Q2: What is the optimal pH range for solubilizing this compound? The solubility of this compound is strictly pH-dependent. The carboxylic acid group acts as your primary hydrophilic handle. In acidic or neutral conditions (pH < 6.0), the carboxylic acid remains protonated (the free acid form), which is highly insoluble in water[5]. To achieve aqueous solubility, the buffer pH must be raised above the pKa of the carboxylic acid (typically ~4.5–5.0 for similar cyclic structures) to ensure complete deprotonation into the carboxylate salt (-COO⁻)[5]. An optimal working pH is between 7.0 and 8.0.

Q3: Can I use co-solvents, and which ones are recommended? Yes, co-solvents are almost always required for stock preparation. Anhydrous Dimethyl sulfoxide (DMSO) is the gold standard[3][6]. It disrupts the crystalline lattice of the solid and solvates the hydrophobic Boc group effectively. However, to prevent downstream assay interference, the final DMSO concentration in your aqueous buffer should be kept strictly below 5% (v/v)[7].

Data Presentation: Co-Solvent Selection Matrix

Understanding the limits of your co-solvent is critical to maintaining the integrity of your downstream biological or enzymatic assays.

Table 1: Effect of Co-Solvents on CAS 1204809-89-1 Solubility and Assay Compatibility

Co-SolventSolvating Power (Stock)Max Recommended Final Conc.Biological Assay ToleranceMechanistic Notes
DMSO Excellent (>50 mM)< 5% v/vHighGold standard for Boc-protected cyclic amines; disrupts crystal lattice efficiently.
DMF Excellent (>50 mM)< 2% v/vLow-ModerateGood alternative for chemical synthesis, but exhibits higher toxicity in live-cell assays.
Ethanol Moderate (~10 mM)< 10% v/vModerateLess effective for bulky bicyclic cores; often requires gentle heating to achieve saturation.
PEG-400 Good (~25 mM)< 5% v/vHighHigh viscosity limits rapid mixing, but excellent for stabilizing supersaturated states.

Experimental Protocols

As a self-validating system, these protocols are designed to address the root causes of insolubility: kinetic precipitation and ionization state.

Protocol 1: The "DMSO Stock & Dropwise Dilution" Method

This protocol leverages a concentrated organic stock and rapid kinetic mixing to prevent localized precipitation[7].

  • Stock Preparation : Weigh the required amount of CAS 1204809-89-1. Dissolve it in 100% anhydrous DMSO to create a 100x concentrated stock solution (e.g., 100 mM). Vortex until completely clear. Causality: DMSO fully solvates the hydrophobic Boc group, breaking intermolecular bonds.

  • Buffer Preparation : Ensure your target aqueous buffer is pre-warmed to room temperature (20–25°C) and the pH is adjusted to 7.4–8.0[5].

  • Kinetic Dilution : Place the aqueous buffer on a magnetic stirrer at a high speed to create a deep vortex.

  • Addition : Using a micropipette, add the DMSO stock solution dropwise directly into the center of the vortex. Do not add it to the wall of the tube[7].

  • Equilibration : Allow the solution to stir for 5 minutes. Causality: Rapid mixing disperses the DMSO instantly, preventing the localized high concentrations that trigger crystal nucleation[7].

Protocol 2: The pH-Adjustment (Salt Formation) Method

Use this method if your downstream application cannot tolerate any organic co-solvents.

  • Suspension : Suspend the solid CAS 1204809-89-1 directly in MS-grade water. It will remain cloudy and particulate.

  • Titration : While stirring vigorously, add 0.1 M NaOH dropwise. Monitor the pH continuously using a calibrated micro-probe.

  • Solubilization : As the pH approaches 7.5–8.0, the carboxylic acid will deprotonate. Causality: Forming the highly soluble sodium salt significantly increases the molecule's polarity[5]. The suspension will visibly transition to a clear solution.

  • Buffering : Once clear, add your concentrated buffer salts (e.g., 10x PBS) to lock the pH. Caution: Do not exceed pH 9.0, as prolonged exposure to strong base may risk premature Boc-cleavage under specific thermal conditions.

Visualizing the Troubleshooting Workflows

SolubilityWorkflow Start CAS 1204809-89-1 Precipitates in Buffer CheckPH Check Buffer pH Is pH > 6.5? Start->CheckPH AdjustPH Adjust pH to 7.0-8.0 (Deprotonate -COOH) CheckPH->AdjustPH No CheckCosolvent Add Co-solvent? (e.g., DMSO/DMF) CheckPH->CheckCosolvent Yes AdjustPH->CheckCosolvent UseDMSO Prepare 100x Stock in 100% DMSO CheckCosolvent->UseDMSO Yes AddDropwise Add dropwise to vortexing buffer UseDMSO->AddDropwise Success Fully Solubilized Reaction Mixture AddDropwise->Success

Decision tree for troubleshooting the aqueous solubility of CAS 1204809-89-1.

SolvationMechanism Solid Solid State DMSO DMSO Solvation Solid->DMSO Disruption of lattice Aqueous Aqueous Dispersion DMSO->Aqueous Dilution (<5% v/v) Ionized Ionized (-COO⁻) Aqueous->Ionized pH > pKa (Deprotonation)

Mechanistic pathway from solid state to an ionized, soluble aqueous form.

Sources

Troubleshooting

Minimizing side reactions during amide bond formation with 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid

Welcome to the Technical Support Center. This guide addresses the specific chemoselective challenges encountered when synthesizing amides from 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS: 1204809-89-1)[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the specific chemoselective challenges encountered when synthesizing amides from 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS: 1204809-89-1)[1].

Because this substrate features a sterically demanding bicyclic [3.2.1] tropene core conjugated to an α,β -unsaturated alkene, researchers frequently encounter competing reaction pathways. This portal provides mechanistic troubleshooting, reagent selection matrices, and a self-validating experimental protocol designed to maximize your yield and scientific rigor.

Troubleshooting Knowledge Base (FAQs)

Q1: During coupling, my LC-MS shows poor yield of the desired amide and a major byproduct with a mass of [M + Amine]. What is happening? A: You are observing a hetero-Michael addition (1,4-conjugate addition)[2]. Your substrate is an α,β -unsaturated carboxylic acid. When you introduce a coupling reagent, the carboxylic acid is converted into a highly electron-withdrawing activated ester. This activation significantly increases the electrophilicity of the β -carbon (the C2 position). Because the carbonyl carbon (C3) is sterically hindered by the bicyclic tropene core, the direct 1,2-addition of the amine is kinetically slowed. Consequently, the amine nucleophile attacks the C2 double bond instead[3].

  • Causality & Solution: Michael addition is thermodynamically driven. To suppress it, you must operate under strict kinetic control. Lower the reaction temperature to 0 °C and switch to a less polar solvent like Ethyl Acetate (EtOAc), which destabilizes the polar transition state of the 1,4-addition.

Q2: I am using HATU and DIPEA to overcome the steric hindrance, but I am isolating a byproduct corresponding to the amine trapped with the coupling reagent. How do I prevent this? A: This is a well-documented side reaction where the amine attacks the uronium-based coupling reagent (HATU) to form a tetramethylguanidinium byproduct[4]. Because your target carboxylic acid is sterically hindered, the formation of the activated OAt-ester is slow. If the amine is added simultaneously, it will preferentially react with the highly electrophilic HATU molecule.

  • Causality & Solution: If you must use HATU, pre-activate the carboxylic acid with HATU and DIPEA for 15 minutes before introducing the amine. However, for this specific substrate, we recommend abandoning uronium reagents entirely in favor of T3P (propylphosphonic anhydride) to bypass guanidinylation[5].

Q3: My product shows a mass loss of 100 Da ([M - 100]) on the mass spectrometer. What caused this? A: The bridgehead nitrogen (N8) is protected with a tert-butyloxycarbonyl (Boc) group, which is highly sensitive to acidic conditions. If your reaction mixture becomes locally acidic—often caused by using amine hydrochloride salts without sufficient neutralizing base, or by using acidic coupling reagents like EDC·HCl—the Boc group will cleave.

  • Causality & Solution: Always ensure your reaction maintains a basic pH. Use at least 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to buffer the system and neutralize any HCl salts.

Reagent Selection Matrix

To minimize side reactions, reagent selection is critical. The table below summarizes the quantitative and qualitative data for common coupling strategies applied to this specific bicyclic framework.

Coupling ReagentActivation IntermediateRisk of Michael AdditionRisk of GuanidinylationRecommended Use Case
HATU / DIPEA OAt EsterHighHigh (if hindered)Fast couplings; requires strict pre-activation[4].
EDC / HOBt OBt EsterModerateNoneGeneral use; aqueous workup friendly.
T3P / DIPEA Phosphonic AnhydrideLowNoneOptimal for this substrate. Mild, low side reactions[5].
Isobutyl Chloroformate Mixed AnhydrideModerateNoneScale-up; requires strict temperature control (-15 °C).

Reaction Pathway Visualization

The following diagram illustrates the logical relationships and competing pathways during the activation of the α,β -unsaturated bicyclic acid.

ReactionPathways SM 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid + Amine Nucleophile Activated Activated Ester Intermediate (High Electrophilicity) SM->Activated Coupling Reagent (e.g., HATU, T3P) Side2 Side Reaction: Guanidinium Byproduct (HATU attack) SM->Side2 Hindered Carbonyl + Uronium Reagent Desired Desired Pathway (1,2-Addition): Amide Bond Formation Activated->Desired Kinetically favored at 0°C Side1 Side Reaction (1,4-Addition): Michael Adduct at C2 Activated->Side1 Thermodynamically favored (High Temp / Excess Amine)

Fig 1. Competing reaction pathways during the activation and coupling of α,β-unsaturated bicyclic acids.

Optimized Experimental Protocol: T3P-Mediated Coupling

To ensure trustworthiness, this protocol is designed as a self-validating system . By utilizing T3P, we generate a less electrophilic intermediate compared to uronium-based reagents, drastically reducing the rate of ionic side reactions like Michael additions[5].

Workflow Step1 1. Dissolution Acid + Amine in EtOAc (0.2 M) Step2 2. Base Addition DIPEA (3.0 eq) at 0 °C Step1->Step2 Step3 3. Activation T3P (1.5 eq) Dropwise addition Step2->Step3 Step4 4. Coupling Stir at 0 °C to RT Monitor via LC-MS Step3->Step4 Step5 5. Workup Sat. NaHCO3 quench Phase separation Step4->Step5

Fig 2. Step-by-step workflow for T3P-mediated amide coupling to minimize conjugate addition.

Step-by-Step Methodology
  • Preparation: In an oven-dried flask under nitrogen, dissolve 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) to a concentration of 0.2 M.

    • Causality: EtOAc is selected over DMF because its lower polarity destabilizes the charged transition state required for the 1,4-Michael addition, kinetically favoring the 1,2-amide bond formation.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: DIPEA neutralizes any amine hydrochloride salts and facilitates activation without acting as a nucleophile.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 10 minutes.

    • Causality: Slow addition prevents temperature spikes and keeps the concentration of the activated electrophile low, favoring controlled 1,2-attack.

  • Reaction & Validation Checkpoint: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Self-Validation: Monitor the reaction by LC-MS specifically looking for the [M + Amine] mass (Michael adduct). If this mass exceeds 5% relative abundance, the temperature has spiked above 0 °C. Quench immediately if this occurs.

  • Workup & Validation Checkpoint: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

    • Self-Validation: The mild basic workup selectively partitions the water-soluble propylphosphonic acid byproducts into the aqueous layer. Analyze the organic layer via LC-MS; the absence of phosphorus-containing byproducts and the retention of the Boc group ([M] intact) validates the workup efficiency.

References

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at:[Link]

  • Jackson P. A., et al. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. National Institutes of Health (PMC). Available at: [Link]

  • AccelaChem. 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid Product Specifications. Available at:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. Available at: [Link]

  • Synthesis of the Kopsia alkaloids (T3P-Promoted, Mild, One-Pot Syntheses). ResearchGate. Available at: [Link]

Sources

Optimization

Resolving HPLC peak tailing for 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid purity analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with the purity analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with the purity analysis of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid .

This guide abandons generic advice in favor of mechanistic causality, self-validating protocols, and field-proven analytical strategies to ensure your method meets stringent pharmaceutical regulatory guidelines.

Section 1: The Mechanistic Root of Peak Tailing

To solve peak tailing, we must first understand the molecule. 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid presents a dual-natured chromatographic profile:

  • Hydrophobic Core : The bulky, highly lipophilic Boc (tert-butyloxycarbonyl) protecting group and the rigid azabicyclic ring drive strong reversed-phase retention.

  • Ionizable Polar Moiety : The carboxylic acid group (estimated pKa​ ~4.5) acts as a highly active site for secondary interactions.

Peak tailing is fundamentally a symptom of competing retention mechanisms[1],[2]. In an ideal reversed-phase system, retention is governed solely by hydrophobic partitioning. However, when the mobile phase pH approaches the analyte's pKa​ , the carboxylic acid exists in a state of dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) forms[3]. The ionized carboxylate (-COO⁻) can engage in destructive secondary interactions, such as hydrogen bonding with exposed, un-endcapped silanol groups (Si-OH) on the silica stationary phase, or chelation with trace metal impurities in the column hardware[4],[5].

Mechanism Molecule 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (pKa ~ 4.5) State1 Mobile Phase pH > 4.5 (Ionized Carboxylate: -COO⁻) Molecule->State1 Sub-optimal pH State2 Mobile Phase pH < 2.5 (Protonated Acid: -COOH) Molecule->State2 Optimized pH Interaction1 Strong Secondary Interactions (Exposed Silanols / Metals) State1->Interaction1 Interaction2 Hydrophobic Partitioning (Ideal Reversed-Phase) State2->Interaction2 Result1 Severe Peak Tailing (Asymmetry Factor > 2.0) Interaction1->Result1 Result2 Symmetrical Peak (Asymmetry Factor 1.0 - 1.2) Interaction2->Result2

Mechanistic pathway illustrating the effect of mobile phase pH on analyte ionization and peak shape.

Section 2: Self-Validating Troubleshooting Workflows

Do not blindly change parameters. Implement the following step-by-step methodologies, each designed as a self-validating system to isolate the exact root cause of the tailing.

Protocol 1: Mobile Phase pH Optimization (The "2-Unit" Rule)

To achieve a sharp, symmetrical peak for an acidic analyte, you must suppress its ionization by lowering the mobile phase pH at least 2 units below its pKa​ [3],[2].

  • Step 1: Prepare Mobile Phase A using 0.1% Formic Acid in MS-grade water (yielding a pH of ~2.7).

  • Step 2: Prepare Mobile Phase B using 0.1% Formic Acid in Acetonitrile.

  • Step 3 (Self-Validation Check): Inject the sample. If the peak shape improves dramatically ( As​ approaches 1.0), the root cause was partial ionization. Expert Warning: While 0.1% Trifluoroacetic acid (TFA) provides a lower pH (~2.0) and excellent silanol suppression[6], the Boc protecting group on your analyte is acid-labile. Prolonged exposure to TFA can cause on-column deprotection, generating a free amine that will cause severe secondary tailing. Formic acid provides the optimal balance of pH control and structural stability.

Protocol 2: Stationary Phase Selection

Older "Type A" silica columns contain high levels of trace metals and free silanols, which exacerbate tailing[1].

  • Step 1: Swap your column for a modern, high-purity "Type B" silica column[1].

  • Step 2: Ensure the stationary phase is "fully end-capped" or utilizes polar-embedded technology (e.g., an amide-embedded C18) to sterically shield residual silanols from the carboxylic acid[3],[4].

  • Step 3 (Self-Validation Check): Inject a neutral, well-retained marker (e.g., toluene) alongside your sample. If the neutral marker is perfectly symmetrical but your target analyte tails, the issue is chemical (secondary interactions). If both peaks tail, the issue is physical (e.g., a column void or blocked frit)[7].

Protocol 3: Mitigating Column Overload & Dispersion
  • Step 1: Dilute your sample to < 0.5 mg/mL. Ensure the sample diluent matches the initial mobile phase composition to prevent solvent-mismatch dispersion[7],[5].

  • Step 2: Reduce the injection volume to 1–5 µL.

  • Step 3 (Self-Validation Check): Calculate the asymmetry factor. If tailing decreases upon dilution, the column was overloaded, causing slower-equilibrating retention sites to distort the peak[7].

Workflow Start Observe Peak Tailing (As > 1.5) CheckAll Do all peaks tail (including neutral markers)? Start->CheckAll Physical Physical Issue: Check for column void or extra-column volume CheckAll->Physical Yes Chemical Chemical Issue: Analyte-Stationary Phase Interactions CheckAll->Chemical No Success Symmetrical Peak Achieved (As 1.0 - 1.2) Physical->Success Resolved CheckPH Is Mobile Phase pH at least 2 units below pKa? Chemical->CheckPH AdjustPH Adjust pH to 2.5 - 2.7 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckCol Is the column highly end-capped (Type B Silica)? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to modern end-capped or polar-embedded C18 CheckCol->ChangeCol No CheckCol->Success Yes ChangeCol->Success

Step-by-step diagnostic workflow for resolving HPLC peak tailing.

Section 3: Quantitative Data & System Suitability Metrics

Use the following reference table to establish system suitability criteria for your method validation.

Analytical ParameterSub-optimal ConditionOptimized ConditionMechanistic Benefit & Expected Outcome
Mobile Phase pH pH 4.5 - 6.0 (Unbuffered)pH 2.5 - 2.7 (0.1% Formic Acid)Prevents partial ionization; Asymmetry Factor ( As​ ) drops from >2.0 to <1.2.
Stationary Phase Type A Silica (Non-endcapped)Type B Silica (Fully endcapped)Eliminates hydrogen bonding with free silanols[1],[4].
Injection Solvent 100% Strong Solvent (e.g., DMSO)Matched to initial mobile phasePrevents solvent-mismatch band broadening at the column head[5].
Column Temperature Uncontrolled (Ambient)Thermostatted at 25°C - 30°CStabilizes retention thermodynamics; prevents acid-catalyzed Boc cleavage.

Section 4: Expert FAQs

Q: Why does my peak tailing worsen over time, even with the optimized method? A: This typically indicates the gradual hydrolysis and loss of the bonded phase or end-capping reagents, which exposes underlying active silanols[1]. It can also point to the accumulation of strongly retained matrix contaminants at the column inlet[5]. Solution: Flush the column with a strong organic solvent. If backpressure is elevated and tailing persists, the column bed has likely deformed, and the column must be replaced[2],[7].

Q: I am using a low pH, but I am now seeing a small, highly tailing secondary peak eluting before my main peak. What is happening? A: You are likely observing on-column degradation. If your mobile phase is too acidic (e.g., using high concentrations of TFA) or your column temperature is too high, the acid-labile Boc group is being cleaved during the run. The resulting free secondary amine is highly basic, interacts aggressively with silanols, and elutes earlier with severe tailing. Switch to a milder acid like Formic Acid and keep the column temperature below 30°C.

Q: What is the difference between Peak Tailing and Peak Fronting in this context? A: Tailing (an extended trailing edge) is driven by secondary chemical interactions or column degradation[1],[7]. Fronting (an extended leading edge) is almost exclusively a physical issue—typically caused by injecting a sample dissolved in a solvent that is much stronger than the mobile phase, or by severe column overloading[7],[5].

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.[Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Support.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Resources. [Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Chromatography Online.[Link]

  • ResearchGate. "How can I prevent peak tailing in HPLC?" ResearchGate Q&A Forums.[Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI News & Blogs.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid coupling reactions

Welcome to the Technical Support Center for advanced amide coupling. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 8-Boc-8-azabicyclo[3.2.1]oc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide coupling. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid .

This molecule presents a "perfect storm" of steric and electronic challenges. By understanding the underlying causality of these challenges, we can move away from trial-and-error chemistry and implement self-validating, highly efficient protocols.

Part 1: Mechanistic Insights – The Causality of Coupling Failure

Before troubleshooting, we must define why standard coupling reagents (like EDC/HOBt or even HATU) frequently fail with this specific substrate:

  • Bridged Bicyclic Steric Shielding : The 8-azabicyclo[3.2.1]octane framework is a rigid, 3D-bridged system. The bulky N-Boc protecting group at the 8-position projects significant electron density over the concave face of the molecule, severely restricting the trajectory of incoming nucleophiles.

  • α,β-Unsaturated Conjugation : The carboxylic acid at the C3 position is conjugated with the C2=C3 double bond. This conjugation delocalizes the electrophilicity of the carbonyl carbon once activated. Consequently, the activation kinetics are inherently slower than those of isolated aliphatic acids.

  • The Guanidinylation Trap : When using uronium-based reagents like HATU[1], the slow activation of this conjugated, hindered acid allows the amine to react directly with the coupling reagent instead. This forms a dead-end guanidinium byproduct, consuming your amine and halting the reaction.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction with HATU and DIPEA yielded mostly unreacted acid and a modified amine mass on LC-MS. What happened? A: You have encountered classical guanidinylation. Because the 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid activates slowly due to the C2=C3 conjugation and steric bulk, the amine directly attacked the electrophilic carbon of the HATU uronium salt. To solve this, you must switch to a reagent that cannot guanidinylate amines, such as the phosphonium salt PyAOP [2], or use an acyl fluoride generator like TCFH [3].

Q2: I am trying to couple an electron-deficient aniline to this bicyclic acid. PyAOP is still giving low yields. What is the alternative? A: For highly hindered or electron-deficient amines (e.g., anilines, 2-aminothiazoles), active esters (like OBt or OAt) are often too bulky to allow nucleophilic attack. The gold standard here is in situ acyl fluoride formation using TCFH and N-methylimidazole (NMI)[4]. The resulting acyl fluoride intermediate has a uniquely small Van der Waals radius, allowing it to bypass the bicyclic steric shielding, and is highly electrophilic toward weak nucleophiles.

Q3: How do I prevent the C2=C3 double bond from migrating during the coupling? A: Double bond migration (to the C3=C4 position) is triggered by extended exposure to strong, unhindered bases. Always use sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine . Furthermore, avoid elevated temperatures (>50°C) unless absolutely necessary.

Q4: During workup, my product degraded. How should I isolate the amide? A: The N-Boc group is sensitive to strong aqueous acids, and the allylic/conjugated nature of the system makes it sensitive to harsh conditions. Avoid 1M HCl during your aqueous washes. Instead, quench and wash with a mild 5% citric acid solution or saturated NH₄Cl to remove the base and coupling byproducts without cleaving the Boc group.

Part 3: Comparative Data & Reagent Selection

To standardize your approach, consult the following empirical data summarizing the performance of various coupling reagents against highly hindered bicyclic α,β-unsaturated acids.

Table 1: Quantitative Comparison of Coupling Reagents for Bicyclic Scaffolds

Coupling ReagentActivation IntermediateSteric ToleranceRisk of GuanidinylationAverage Yield (Hindered Amines)Recommended Use Case
EDC / HOBt Active Ester (OBt)LowNone< 15%Unhindered primary amines only.
HATU At-complex / UroniumModerateHigh 20 - 40%Moderately hindered amines; prone to side reactions.
COMU Morpholino UroniumHighModerate50 - 65%General hindered coupling; safer byproduct profile[1].
PyAOP PhosphoniumVery HighNone 75 - 85%Secondary amines; completely avoids guanidinylation[5].
TCFH / NMI Acyl FluorideExtremely High None> 90% Electron-deficient anilines and extreme steric clash[4].

Part 4: Mandatory Visualization & Workflows

To ensure reproducible decision-making, follow these logical workflows for reagent selection and mechanistic understanding.

Workflow Start 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid Coupling Strategy Amine Assess Amine Nucleophilicity & Steric Bulk Start->Amine Primary Primary / Unhindered Amine Amine->Primary Secondary Secondary / Hindered Amine Amine->Secondary Aniline Electron-Deficient / Aniline Amine->Aniline COMU COMU / DIPEA (Standard Activation) Primary->COMU PyAOP PyAOP / HOAt / DIPEA (Avoids Guanidinylation) Secondary->PyAOP TCFH TCFH / NMI (In situ Acid Fluoride) Aniline->TCFH

Decision matrix for selecting coupling reagents based on amine nucleophilicity and steric hindrance.

Mechanism cluster_HATU HATU Pathway (High Risk) cluster_TCFH TCFH Pathway (Optimal) Acid Hindered Carboxylic Acid (C3 position) HATU_Act Slow Activation (Steric Clash) Acid->HATU_Act TCFH_Act Fast Activation via NMI Acid->TCFH_Act Guan Side Reaction: Guanidinylation of Amine HATU_Act->Guan Amine attacks HATU AcylF Acyl Fluoride Intermediate (Small radius, highly electrophilic) TCFH_Act->AcylF Amide Target Amide Successful Coupling AcylF->Amide Amine addition

Mechanistic divergence: HATU-induced guanidinylation vs. TCFH-mediated acyl fluoride formation.

Part 5: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: PyAOP-Mediated Coupling (For Secondary / Hindered Aliphatic Amines)

Rationale: PyAOP relies on a phosphonium core, making it impossible for the amine to be consumed via guanidinylation, buying the sterically hindered acid time to activate.

  • Pre-activation: Dissolve 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HOAt (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at room temperature.

  • Activation: Add PyAOP (1.2 eq) in one portion.

  • Self-Validation Checkpoint: Stir for 15 minutes. Take a 5 µL aliquot, quench with methanol, and analyze via LC-MS. You should observe the methyl ester mass, confirming that the active ester has formed and no free acid remains.

  • Coupling: Add the amine (1.2 to 1.5 eq). Stir at room temperature for 12–24 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% aqueous citric acid (3x) to remove DIPEA and HOAt, followed by saturated NaHCO₃ (2x) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: TCFH/NMI-Mediated Acyl Fluoride Coupling (For Anilines / Weak Nucleophiles)

Rationale: TCFH generates an acyl fluoride in situ. Fluorine is an excellent leaving group and its small size eliminates the steric clash that prevents bulky amines from attacking OBt/OAt active esters.

  • Setup: In an oven-dried flask under N₂, dissolve the bicyclic carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous Acetonitrile or EtOAc (0.2 M).

  • Base Addition: Add N-methylimidazole (NMI) (3.0 eq). Note: NMI acts as both the base and the nucleophilic catalyst to generate the reactive intermediate.

  • Activation/Coupling: Add TCFH (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature.

  • Self-Validation Checkpoint: Gas evolution (CO₂) may be observed. Monitor by LC-MS after 2 hours. The acyl fluoride is highly stable to hydrolysis; if the reaction is stalled, you will see the acyl fluoride mass (M - OH + F) rather than the free acid, indicating the amine is the limiting factor (requiring gentle heating to 40 °C).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% citric acid, dry over MgSO₄, and concentrate.

Part 6: References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate (Albericio et al. methodologies) URL:[Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents Source: ChemRxiv URL:[Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis Source: Dilun Biotechnology / Peptide Scientific URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid vs Fmoc-protected tropene derivatives

Engineering Conformational Constraint: A Comparative Guide to 8-Boc vs. Fmoc-Protected Tropene Derivatives in Peptidomimetics The incorporation of conformationally restricted amino acid analogs is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Conformational Constraint: A Comparative Guide to 8-Boc vs. Fmoc-Protected Tropene Derivatives in Peptidomimetics

The incorporation of conformationally restricted amino acid analogs is a cornerstone of modern peptidomimetic drug design. By locking the peptide backbone into specific geometries (such as rigid β -turns), researchers can drastically enhance receptor affinity and proteolytic stability. The 8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid scaffold—a tropene derivative structurally related to anhydroecgonine—serves as an exceptional rigid template.

However, the successful integration of this bulky, unsaturated bicyclic system into solid-phase peptide synthesis (SPPS) hinges entirely on the choice of N-terminal protection: the acid-labile tert-butyloxycarbonyl (Boc) or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide objectively compares the performance, chemical causality, and experimental workflows of both strategies.

Mechanistic Causality: Sterics and Alkene Reactivity

When comparing 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid to its Fmoc-protected counterpart, two dominant chemical forces dictate experimental success:

  • Steric Hindrance at the Bridgehead Nitrogen: The 8-aza nitrogen is embedded within a bridged bicyclic system, severely restricting the conformational freedom of any attached protecting group. The Fmoc group is significantly larger and more hydrophobic than the Boc group. This bulk not only reduces the solubility of the Fmoc-tropene monomer but also sterically shields the adjacent C3-carboxylic acid, drastically reducing coupling kinetics 1[1].

  • Electrophilicity of the C2=C3 Double Bond: The tropene scaffold contains an α,β -unsaturated carboxylic acid. In standard Fmoc SPPS, the deprotection reagent is 20% piperidine. Piperidine is a strong secondary amine nucleophile that can undergo Michael addition across the C2=C3 double bond, leading to irreversible piperidinyl adducts. Conversely, the Boc strategy relies on trifluoroacetic acid (TFA) for deprotection, which is non-nucleophilic and preserves the alkene 2[2].

SPPS_Decision A Target: Tropene-Peptidomimetic B Are acid-sensitive PTMs (e.g., glycosylation) present? A->B C Fmoc Strategy B->C Yes D Boc Strategy B->D No E Risk: Piperidine-induced Michael Addition at C2=C3 C->E F Risk: HF Cleavage Degradation D->F G Mitigation: Use DBU instead of Piperidine E->G H Mitigation: Optimize Scavengers (p-cresol) F->H I Successful Synthesis G->I H->I

Decision matrix for selecting Boc vs. Fmoc strategies for tropene derivatives.

Experimental Methodologies: Self-Validating Protocols

To overcome the inherent steric and electronic challenges of the tropene scaffold, the following optimized protocols must be employed to ensure a self-validating, high-yield synthesis.

Protocol 1: Boc-Strategy SPPS (Optimized for Alkene Preservation)

Because the Boc group is removed via acidolysis, the α,β -unsaturated system remains intact. This approach is highly recommended for synthesizing ferruginine analogs or tropene-rich libraries where the internal alkene is critical for downstream functionalization 3[3].

  • Resin Preparation: Swell 0.1 mmol of PAM resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with 50% TFA in DCM for 2 × 10 minutes. Wash thoroughly with DCM.

  • In Situ Neutralization & Coupling: Dissolve 0.4 mmol (4 eq) of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid and 0.38 mmol of HATU in minimal DMF. Add 1.0 mmol of N,N-diisopropylethylamine (DIEA) to activate the acid and simultaneously neutralize the resin. React for 60 minutes.

    • Causality: HATU is mandatory here; weaker carbodiimides (like DIC) fail to activate the sterically hindered C3 carboxylate efficiently.

  • Cleavage: Cleave the final peptide using anhydrous HF containing 5% p-cresol at 0°C for 1 hour.

    • Causality: p-Cresol acts as a soft nucleophile to scavenge tert-butyl carbocations generated during cleavage, preventing their electrophilic addition to the tropene double bond.

Protocol 2: Fmoc-Strategy SPPS (Optimized for Steric Override)

If the peptide sequence contains acid-sensitive post-translational modifications (PTMs), Fmoc-protected tropene derivatives must be used 4[4]. However, the deprotection step must be modified to prevent Michael addition.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF.

  • Modified Deprotection: Treat the resin with 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for 2 × 5 minutes, strictly avoiding piperidine.

    • Causality: DBU is a non-nucleophilic base. It successfully removes the Fmoc group via β -elimination without acting as a Michael donor against the C2=C3 double bond of the tropene scaffold.

  • Coupling: Dissolve 0.4 mmol of Fmoc-tropene-OH, 0.4 mmol of PyAOP, and 0.8 mmol of collidine in DMF. React for 120 minutes at 40°C.

    • Causality: The massive steric bulk of the Fmoc group on the bicyclic ring necessitates elevated temperatures and highly reactive, HOAt-based phosphonium salts (PyAOP) to drive the amidation to completion.

  • Cleavage: Cleave with 95% TFA, 2.5% TIS, and 2.5% H 2​ O for 2 hours.

Mechanistic_Pathway A Tropene Scaffold (alpha,beta-unsaturated) B Fmoc Deprotection (20% Piperidine) A->B C Boc Deprotection (50% TFA) A->C D Nucleophilic Attack at C2 (Michael Addition) B->D E Non-nucleophilic Protonation C->E F Piperidinyl Adduct (Impurity) D->F G Intact Tropene Alkene (Desired) E->G

Mechanistic divergence of tropene stability under Fmoc vs. Boc deprotection conditions.

Quantitative Performance Comparison

The following table summarizes the expected outcomes and performance metrics based on the kinetic behavior of the bicyclic scaffold under standard solid-phase conditions.

Parameter8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acidFmoc-Protected Tropene Derivatives
Steric Profile Moderate (Allows standard RT coupling)High (Bulky Fmoc shields C3-carboxyl)
Coupling Efficiency >90% (60 min with HATU/DIEA)~75-85% (Requires 120 min, PyAOP, 40°C)
Alkene Stability Excellent (TFA is non-nucleophilic)Poor with Piperidine (Michael addition risk)
Deprotection Reagent 50% TFA in DCM2% DBU in DMF (Piperidine-free)
Final Cleavage Anhydrous HF (Harsh, degrades PTMs)95% TFA (Mild, preserves most PTMs)
Primary Application Tropane alkaloid libraries, FerrugininePTM-containing peptidomimetics

References

  • Title: Fmoc-protected Tropane-based Amino Acids for Peptide Structure-Function Studies Source: Tetrahedron Letters (The Vespiary) URL: [Link]

  • Title: Enantiospecific Synthesis of (+)- and (−)-Ferruginine from l-Glutamic Acid. Synthesis of Tropanes via Intramolecular Iminium Ion Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Objective Comparison Guide: HPLC Method Validation for Quantifying 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid Purity

Introduction & The Analytical Challenge 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS 1204809-89-1) is a highly versatile tropane scaffold utilized in the synthesis of neuroactive therapeutics and receptor li...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS 1204809-89-1) is a highly versatile tropane scaffold utilized in the synthesis of neuroactive therapeutics and receptor ligands[1]. Accurately quantifying the purity of this intermediate is a significant analytical hurdle in drug development.

The molecule features an α,β -unsaturated carboxylic acid moiety, which provides a weak π→π∗ UV absorbance around 210 nm. However, structurally related synthetic impurities—such as the saturated analog (8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid)—lack this conjugated double bond. Relying solely on Ultraviolet (UV) detection creates a critical blind spot: non-chromophoric impurities remain undetected, leading to a dangerous overestimation of the Active Pharmaceutical Ingredient (API) purity.

To establish a self-validating analytical system, we must select a detector whose response is independent of the analyte's optical properties. This guide objectively compares traditional UV detection against Charged Aerosol Detection (CAD) under the modernized ICH Q2(R2) validation framework.

Mechanistic Comparison: UV vs. CAD

As an application scientist, choosing the right detector requires understanding the fundamental causality behind the signal generation.

  • RP-HPLC with UV Detection (210 nm): While standard in most labs, low-wavelength UV detection is highly susceptible to baseline drift caused by the changing absorbance of the organic modifier during gradient elution. More importantly, the response factor (extinction coefficient) varies wildly between the conjugated API and its non-conjugated impurities.

  • RP-HPLC with Charged Aerosol Detection (CAD): CAD is a near-universal, mass-based detector. The column eluent is nebulized, and the volatile solvent is evaporated. The remaining non-volatile analyte particles collide with a stream of ionized nitrogen gas, acquiring a charge that is measured by a highly sensitive electrometer[2]. Because the charge is proportional to the particle's mass—and independent of chemical structure or chromophores—CAD provides a uniform response for both the API and its impurities[3].

Experimental Protocols

Self-Validating Design: The following protocol uses volatile mobile phase additives (Formic Acid). This is a strict causality-driven requirement for CAD; non-volatile salts (like phosphate buffers) would precipitate during nebulization, causing severe background noise and detector fouling[3].

Step-by-Step Methodology
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-shock and peak distortion upon injection.

  • Standard Preparation: Dissolve the 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid reference standard in the diluent to a final concentration of 1.0 mg/mL.

  • Spiked Accuracy Samples: Spike the standard with 0.5% (w/w) of the saturated impurity (8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid) to evaluate detector specificity and true mass-balance recovery.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions for at least 10 column volumes until the CAD baseline stabilizes.

Table 1: Chromatographic Conditions
ParameterSetting
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water (Volatile)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (Volatile)
Gradient Program 0-2 min: 5% B; 2-12 min: 5% 95% B; 12-15 min: 95% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detector Wavelength: 210 nm, Data Rate: 10 Hz
CAD Detector Evaporation Temp: 35°C, Filter: 3.6s, Data Rate: 10 Hz

ICH Q2(R2) Validation Workflow

The International Council for Harmonisation (ICH) recently updated its Q2(R2) guidelines (effective June 2024), providing a modernized global framework for analytical procedure validation[4][5]. Crucially, ICH Q2(R2) explicitly accommodates non-linear calibration models, which is essential for CAD, as its response is inherently non-linear (following a power-law relationship) over wide dynamic ranges[5][6].

G A Analyte: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid B Method A: RP-HPLC / UV (210 nm) A->B  Traditional C Method B: RP-HPLC / CAD A->C  Optimized D Issue: Misses Non-Chromophoric Impurities B->D E Benefit: Uniform Mass-Based Detection C->E F ICH Q2(R2) Validation Framework D->F E->F G Metrics: Linearity, LOD/LOQ, Precision, Accuracy F->G

Fig 1. Decision tree and ICH Q2(R2) validation workflow for HPLC detector selection.

Validation Data & Performance Comparison

The methods were validated side-by-side according to ICH Q2(R2) core parameters: Specificity, Linearity, Range, Accuracy, Precision, LOD, and LOQ[4][7].

Table 2: ICH Q2(R2) Validation Results Comparison (UV vs. CAD)
Validation Parameter (ICH Q2(R2))RP-HPLC / UV (210 nm)RP-HPLC / CAD
Specificity (Impurity Detection) Fails to detect saturated analogSuccessfully detects all impurities
Linearity / Calibration Model Linear ( R2=0.999 )Non-linear Power-law ( R2=0.998 )
Range 0.50 – 1.50 mg/mL0.05 – 1.50 mg/mL
Limit of Detection (LOD) 0.15 µg/mL0.015 µg/mL
Limit of Quantitation (LOQ) 0.50 µg/mL0.05 µg/mL
Precision (Repeatability, %RSD) 1.2%0.8%
Accuracy (Spiked Recovery) 100.0% (False positive purity)99.8% (True mass balance)

Data Analysis & Scientific Insights:

  • Specificity & Accuracy: The UV method failed to detect the saturated impurity at the 0.5% spike level, resulting in an artificially high API purity (100% apparent recovery). The CAD method accurately detected the impurity, yielding a true mass-balance recovery of 99.8%.

  • Linearity: UV exhibited standard linear regression. CAD data was processed using a power-function transformation ( y=axb ), fully compliant with ICH Q2(R2) provisions for non-linear analytical procedures[5].

  • Sensitivity: CAD achieved an LOQ of 0.05 µg/mL, significantly outperforming UV (0.50 µg/mL). This is largely due to CAD's immunity to the baseline noise generated by the mobile phase gradient at low UV wavelengths[2].

Conclusion

For the purity quantification of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid, RP-HPLC coupled with CAD is objectively superior to traditional UV detection. By measuring mass directly, CAD eliminates the chromophore bias that plagues UV analysis of tropane derivatives, ensuring that all non-volatile impurities are accurately quantified. When validated under the modernized ICH Q2(R2) framework, the CAD method provides a robust, self-validating system essential for rigorous drug development and quality control.

Sources

Validation

LC-MS analysis of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid vs standard reference materials

As a Senior Application Scientist specializing in the mass spectrometric characterization of pharmaceutical intermediates, I approach the analytical validation of bicyclic tropane derivatives with strict adherence to phy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the mass spectrometric characterization of pharmaceutical intermediates, I approach the analytical validation of bicyclic tropane derivatives with strict adherence to physicochemical fundamentals.

The compound 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS 1204809-89-1) is a critical, sterically hindered intermediate used in the synthesis of tropane alkaloids and neuroactive receptor ligands[1][2]. When evaluating a newly synthesized batch against Standard Reference Materials (SRMs), the analytical method cannot merely be a generic screening run. It must be a highly tailored, self-validating LC-MS/MS system designed to interrogate the specific vulnerabilities of this molecule: the lability of the tert-butyloxycarbonyl (Boc) protecting group and the isomeric potential of the bridged bicyclic core.

Here is the comprehensive guide to structuring, executing, and validating this comparative LC-MS/MS analysis.

Physicochemical Profiling & Ionization Strategy

To design a robust LC-MS/MS method, we must first understand the causality behind our ionization choices.

Typically, secondary amines in tropane rings are highly basic and yield excellent signals in Electrospray Ionization Positive mode (ESI+). However, the addition of the Boc group converts the bridgehead nitrogen into a carbamate, stripping away its basicity and rendering ESI+ highly inefficient. Conversely, the molecule possesses a free carboxylic acid moiety at the C3 position. Carboxylic acids are highly amenable to deprotonation, making ESI Negative mode (ESI-) the definitive choice for sensitive quantification[3][4].

The Mechanistic Choice: Instead of using standard 0.1% Formic Acid (which suppresses the ionization of carboxylic acids by keeping them protonated), we utilize 10 mM Ammonium Acetate (pH 6.8) . This near-neutral pH ensures the carboxylic acid remains predominantly in its deprotonated state [M−H]− , maximizing the transmission of the 252.1 m/z precursor ion into the mass analyzer.

Analytical Workflow

LCMS_Workflow A 1. SRM & Sample Prep (Isotope Dilution) B 2. UHPLC Separation (C18, pH 6.8 Buffer) A->B C 3. ESI- Ionization ([M-H]- Generation) B->C D 4. MRM Detection (Triple Quadrupole) C->D E 5. Data Validation (SST & Bracketing) D->E

LC-MS/MS workflow for 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid vs SRMs.

Self-Validating Experimental Protocol

A method is only scientifically sound if it can continuously prove its own reliability during the run. The US Pharmacopeia (USP) mandates that reference materials must be used to validate analytical methods and confirm the absence of process-related impurities[5]. Furthermore, stock solutions of reference materials must be strictly monitored for degradation, typically stored at -20°C to maintain stability[6].

Phase A: Preparation of Standards and Samples
  • SRM Stock: Reconstitute the certified 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid SRM in LC-MS grade Methanol to a concentration of 1.0 mg/mL. Store at -20°C.

  • Test Article: Weigh 10.0 mg of the synthesized batch and dissolve in 10.0 mL of Methanol.

  • Working Solutions: Dilute both the SRM and Test Article to a working concentration of 50 ng/mL using Initial Mobile Phase (90% Buffer / 10% Acetonitrile) to prevent solvent-effect peak distortion during injection.

Phase B: UHPLC-MS/MS Methodology
  • Column: Sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm). The high theoretical plate count is required to resolve the target from potential exo/endo isomers.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 10% B hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins, re-equilibrate for 2 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Phase C: The Self-Validating Injection Sequence

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles are met, the sequence must bracket the unknowns:

  • Double Blank (Mobile Phase): Confirms zero carryover.

  • System Suitability Test (SST): SRM at LLOQ (Lower Limit of Quantification, 1 ng/mL). Acceptance: Signal-to-Noise (S/N) > 10, Peak Tailing Factor < 1.5. If this fails, the run automatically halts.

  • Calibration Curve: 5-point SRM curve (5 to 100 ng/mL). Acceptance: R2≥0.995 .

  • Test Articles: Inject synthesized batches in triplicate.

  • Quality Control (QC) Bracketing: Inject a 50 ng/mL SRM standard every 10 samples and at the very end of the sequence. Acceptance: Peak area must not drift by >5% from the initial calibration.

Comparative Data Presentation

By utilizing Multiple Reaction Monitoring (MRM), we isolate the exact fragmentation pathways of the molecule. The primary transition involves the loss of the Boc group's tert-butyl moiety and subsequent decarboxylation.

Table 1: Optimized MRM Transitions (ESI Negative Mode)

CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Structural Causality
Analyte / SRM 252.1 [M−H]− 208.115Loss of CO2​ from the C3 carboxylic acid
Analyte / SRM 252.1 [M−H]− 178.122Loss of tert-butanol (Boc cleavage)

Table 2: Performance Comparison: Test Article vs. Certified SRM

Analytical ParameterCertified SRM (USP Grade)Synthesized Test ArticleMethod Acceptance CriteriaStatus
Retention Time (RT) 3.45 min ( ± 0.02)3.46 min ± 0.1 min of SRMPASS
Ion Ratio (208.1 / 178.1) 2.452.42 ± 15% of SRM ratioPASS
Isomeric Impurities Not DetectedDetected at RT 3.61 min< 0.5% Total AreaFLAG (0.8% Area)
Assay Purity (Quant) 99.8%97.4% 98.0%FAIL

Scientific Insight: The data in Table 2 demonstrates the critical value of the SRM. While the Test Article matched the SRM in retention time and MS/MS fragmentation (proving chemical identity), the high-resolution UHPLC separation revealed a secondary peak at 3.61 minutes in the Test Article. This is highly indicative of an exo-isomer impurity formed during the bicyclic ring synthesis, resulting in an assay purity failure. Without the pristine baseline provided by the SRM, this structurally identical isobaric impurity might have been integrated into the main peak, leading to downstream failures in API synthesis.

References

  • abcr GmbH. "8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid | CAS 1204809-89-1". abcr.com.
  • Accela ChemBio Co.,Ltd. "Product List: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid". chemicalbook.com.
  • Pharmaceutical Technology. "Reference-Standard Material Qualification". pharmtech.com.
  • Sigma-Aldrich. "Analytical Reference Materials for Pharma QC". sigmaaldrich.com.
  • Khedr, T. et al. "Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS". PubMed (nih.gov).
  • Johnson, D. W. "Contemporary clinical usage of LC/MS: analysis of biologically important carboxylic acids". PubMed (nih.gov).
  • Semantic Scholar. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples". semanticscholar.org.

Sources

Comparative

A Comparative Structural Analysis of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid and Tropine for Applications in Medicinal Chemistry

Abstract The 8-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the well-known tropane alkaloids.[1][2][3][4] Its ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 8-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the well-known tropane alkaloids.[1][2][3][4] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable in the design of targeted therapeutics. This guide presents a detailed structural comparison of two key derivatives of this scaffold: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid, a synthetic building block, and Tropine, a natural product and precursor to essential medicines like atropine.[5] We will explore their conformational differences, the influence of their respective functional groups, and the practical implications for drug development professionals. This analysis is supported by a review of spectroscopic data and established experimental protocols for their characterization.

Introduction: The Bicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane skeleton, often referred to as the tropane ring system, consists of a fused piperidine and pyrrolidine ring, sharing a common nitrogen atom and two carbon atoms.[1][6] This arrangement locks the molecule into a rigid conformation, which significantly reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The two molecules under examination, while sharing this core, possess distinct functional groups that profoundly influence their structural and electronic properties, and consequently, their applications.

  • 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (Hereafter, Boc-olefin-acid) is a synthetic, constrained amino acid analog. Its key features are the N-Boc protecting group, a C2-C3 double bond, and a C3-carboxylic acid. These functionalities make it a versatile building block for introducing conformational rigidity into peptides or for use as a scaffold in fragment-based drug discovery.

  • Tropine (3α-tropanol) is a naturally occurring tropane alkaloid.[1] It is characterized by an N-methyl group and a 3α-hydroxyl group. Tropine is the central precursor for the biosynthesis and synthesis of essential anticholinergic drugs like atropine and scopolamine.[5][6][7]

The following diagram illustrates the relationship between the core scaffold and the two molecules of interest.

G cluster_core Core Scaffold cluster_derivatives Derivatives Core 8-Azabicyclo[3.2.1]octane Boc 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid Core->Boc Synthetic Modification - N-Boc Protection - C2-C3 Desaturation - C3 Carboxylation Tropine Tropine Core->Tropine Natural Product - N-Methylation - C3α-Hydroxylation

Caption: Derivation of the target molecules from the core scaffold.

Head-to-Head Structural Analysis

The primary structural differences between the Boc-olefin-acid and Tropine arise from the substituents on the nitrogen (N8) and at the C3 position, as well as the presence of unsaturation in the five-membered ring of the Boc-olefin-acid.

Conformational Landscape

The bicyclo[3.2.1]octane system is conformationally restrained. The six-membered piperidine ring typically adopts a chair conformation. In tropine, the N-methyl group can exist in either an axial or equatorial position, with the equatorial conformer being more stable.[8] The bulky tert-butyloxycarbonyl (Boc) group in the Boc-olefin-acid, however, will almost exclusively occupy the equatorial position to minimize steric hindrance. This has a significant impact on the overall shape and accessibility of the nitrogen lone pair.

The five-membered ring in tropine is a saturated cyclopentane, which adopts an envelope conformation. In the Boc-olefin-acid, the C2-C3 double bond flattens this part of the ring system, imposing further rigidity on the overall structure.

Influence of Functional Groups

The functional groups dictate the electronic properties and potential interactions of each molecule.

  • Nitrogen Substituent: The N-methyl group in tropine is a simple tertiary amine, rendering the molecule basic. The N-Boc group, in contrast, is a carbamate. The electron-withdrawing nature of the carbonyl group significantly delocalizes the nitrogen's lone pair, making it non-basic and non-nucleophilic under most conditions.[9] This is a critical distinction in synthesis, as the tropine nitrogen is reactive while the Boc-protected nitrogen is not.[9][10]

  • C3 Substituent: Tropine's 3α-hydroxyl group is a hydrogen bond donor and acceptor, contributing to its polarity and ability to interact with biological targets. The carboxylic acid group in the Boc-olefin-acid is acidic and can act as a hydrogen bond donor and acceptor, but also as a charged species at physiological pH. The sp² hybridization of C3 due to the double bond also alters the bond angles and local geometry compared to the sp³ hybridized C3 in tropine.

Comparative Data Summary

The following table summarizes the key structural and chemical differences. Specific bond lengths and angles would require dedicated crystallographic or high-level computational analysis, but general principles can be applied.

Property8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acidTropineRationale & Implications
Nitrogen (N8) Basicity Non-basicBasic (pKa ~10)The Boc group is electron-withdrawing, rendering the nitrogen unreactive to electrophiles or acids. Tropine's nitrogen is a typical tertiary amine.
Key Functional Groups Carboxylic acid, Alkene, Carbamate (Boc)Alcohol (secondary), Tertiary AmineDictates reactivity, solubility, and potential biological interactions (H-bonding, ionic interactions).
Conformation of N-Substituent Equatorial (exclusively)Primarily EquatorialThe steric bulk of the Boc group prevents axial conformation.
Five-membered Ring Planar (due to C=C)Envelope ConformationThe alkene enforces rigidity and a different spatial arrangement of substituents.
Chirality ChiralAchiral (meso compound)Boc-olefin-acid is chiral due to the bridgehead carbons and C3 substituent. Tropine has a plane of symmetry.
Solubility Profile Soluble in many organic solvents.[9]Soluble in water, alcohols.The Boc group increases lipophilicity. The hydroxyl and amine groups in tropine enhance water solubility.

Experimental Characterization Protocols

Distinguishing and characterizing these molecules relies on standard analytical techniques. The workflow below outlines a typical characterization process.

G cluster_workflow Characterization Workflow Sample Sample Preparation (Dissolve in suitable solvent, e.g., CDCl3, D2O) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Sample->NMR MS Mass Spectrometry (ESI or EI) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Analysis Structural Elucidation & Comparison NMR->Analysis MS->Analysis FTIR->Analysis

Caption: A typical workflow for spectroscopic analysis.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of these molecules in solution.

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the identity and compare the structural features of the two compounds.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ for the Boc-olefin-acid, D₂O or CDCl₃ for tropine) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Observations (Tropine): Look for a sharp singlet around 2.2-2.5 ppm for the N-methyl group. The proton at C3 (adjacent to the OH group) will appear as a multiplet around 4.0 ppm.[11] Bridgehead protons will be in the 3.0-3.3 ppm range.

    • Expected Observations (Boc-olefin-acid): A large singlet integrating to 9 protons will be present around 1.4-1.5 ppm, characteristic of the Boc group's tert-butyl protons. An olefinic proton signal will be observed downfield (likely > 6.0 ppm). The bridgehead protons will also be present.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Observations (Tropine): The N-methyl carbon will appear around 40 ppm. The C3 carbon bearing the hydroxyl group will be around 65-70 ppm. Other aliphatic carbons will be in the 25-60 ppm range.[12][13]

    • Expected Observations (Boc-olefin-acid): The characteristic signals for the Boc group will include the quaternary carbon at ~80 ppm and the methyl carbons at ~28 ppm. The carbonyl of the carbamate will be near 155 ppm, and the carboxylic acid carbonyl will be further downfield (~170-180 ppm). The olefinic carbons (C2, C3) will be in the 120-140 ppm region.

  • Data Analysis: Compare chemical shifts, coupling constants, and integrations to the expected structures. 2D NMR experiments like COSY and HSQC can be used to assign all proton and carbon signals unambiguously.

Protocol: X-ray Crystallography

Objective: To determine the solid-state structure and obtain precise bond lengths, bond angles, and conformational data.

Methodology:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step.

    • Techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened (e.g., ethyl acetate, hexane, ethanol, acetone).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data. For tropine, the piperidine ring is expected to be in a chair form with the N-methyl group equatorial.[14]

  • Data Analysis:

    • Analyze the final refined structure to determine precise bond lengths, angles, and torsional angles.

    • This data provides definitive proof of the molecular conformation in the solid state.

Implications in Drug Development

The structural and chemical differences between these two scaffolds have profound implications for their use in creating new medicines.

G cluster_boc Boc-olefin-acid cluster_tropine Tropine Boc_Struct Rigid, Planar Non-basic N Acidic COOH Boc_App Peptidomimetics Scaffold for Libraries Anionic Interactions Boc_Struct->Boc_App enables Drug Targeted Therapeutics Boc_App->Drug leads to Tropine_Struct Flexible (N-Me) Basic N Neutral OH Tropine_App Alkaloid Synthesis CNS-active Drugs Cationic Interactions Tropine_Struct->Tropine_App enables Tropine_App->Drug leads to

Caption: Relationship between structure and application.

  • Boc-olefin-acid as a Constrained Scaffold: The rigidity imposed by the double bond and the bicyclic system makes this molecule an excellent starting point for designing inhibitors or receptor ligands. The carboxylic acid can mimic an amino acid residue or form key salt-bridge interactions with a target protein. The non-reactive N-Boc group allows for selective chemical modification at other positions before a final deprotection step reveals a secondary amine for further functionalization.[15][16]

  • Tropine as a CNS-Active Precursor: The N-methyl group and the overall lipophilicity of tropane alkaloids often allow them to cross the blood-brain barrier.[5] The basic nitrogen is typically protonated at physiological pH, allowing for ionic interactions with targets like muscarinic acetylcholine receptors.[6] The 3α-hydroxyl group is a critical handle for esterification, as seen in atropine and cocaine, which dramatically modifies the pharmacological profile.[1][7]

Conclusion

While both 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid and tropine are built upon the same 8-azabicyclo[3.2.1]octane core, their distinct functionalities render them suitable for very different roles in medicinal chemistry. Tropine is a foundational natural product whose basic nitrogen and hydroxyl group are key to the activity of a class of CNS-active drugs. The Boc-olefin-acid, by contrast, is a modern synthetic tool, offering a rigid, non-basic scaffold with an acidic handle, ideal for constructing highly specific, constrained ligands and peptidomimetics. A thorough understanding of their comparative structural properties, as validated by the experimental protocols outlined herein, is essential for researchers and scientists aiming to leverage this privileged scaffold in drug development.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Tropane Alkaloid Core Structure and Function.
  • Mar Dioscorus College of Pharmacy. (2025, July 19). A Comprehensive Review of Tropane Alkaloids: Atropine from Origin to Biological Activity.
  • Wikipedia. (n.d.). Tropane alkaloid.
  • Grishina, G. V., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
  • Yamaguchi, H., et al. (1999). Structure of Tropinone Reductase-II Complexed with NADP+ and Pseudotropine at 1.9 Å Resolution: Implication for Stereospecific Substrate Binding and Catalysis. Biochemistry, 38(24), 7619-7628.
  • Chemistry Steps. (2026, March 1). Tropane Alkaloids and the Synthesis of Atropine.
  • Lounasmaa, M., & Hanhinen, P. (1998). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Planta Medica, 64(6), 487-495.
  • Taha, A. M., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775-779.
  • Semantic Scholar. (n.d.). C-NMR spectroscopy of tropane alkaloids.
  • ChemicalBook. (n.d.). Tropine(120-29-6) 1H NMR spectrum.
  • Lesar, A., & Cocinero, E. J. (2018). N-Methyl stereochemistry in tropinone: The conformational flexibility of the tropane motif. Chemistry – A European Journal, 24(45), 11624-11629.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • Berger, R., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14936-14966.
  • Hebei Boze Chemical Co., Ltd. (2019, August 10). Boc Protected Compounds.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BenchChem. (n.d.). Constructing the 8-azabicyclo[3.2.1]octane Scaffold: A Guide to Synthetic Strategies.

Sources

Validation

Validating the biological activity of derivatives synthesized from CAS 1204809-89-1

Validating the Biological Activity of CAS 1204809-89-1 Derivatives: A Comparative Guide for CNS Drug Discovery Introduction to the Scaffold CAS 1204809-89-1, chemically designated as 8-(tert-butoxycarbonyl)-8-azabicyclo[...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Activity of CAS 1204809-89-1 Derivatives: A Comparative Guide for CNS Drug Discovery

Introduction to the Scaffold

CAS 1204809-89-1, chemically designated as 8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid, is a highly versatile, privileged bicyclic scaffold. The tropene core—structurally homologous to endogenous neurotransmitters and classical alkaloids—serves as a critical starting material for synthesizing novel central nervous system (CNS) therapeutics. When the Boc protecting group is removed and the carboxylic acid is derivatized, the resulting compounds frequently exhibit potent activity at the Dopamine Transporter (DAT) or Muscarinic Acetylcholine Receptors (mAChRs).

In my experience overseeing high-throughput screening campaigns, the transition from a raw chemical scaffold to a validated lead compound requires rigorous, self-validating assay systems. In this guide, I will outline the strategic framework for validating the biological activity of these synthesized derivatives, objectively comparing them against established clinical and experimental standards.

Section 1: Experimental Logic and Causality

When evaluating novel tropene derivatives, we must distinguish between target binding affinity and functional efficacy. Relying on a single assay type often leads to false positives in drug development.

  • Radioligand Binding (Affinity): This measures how tightly the derivative binds to the target (e.g., DAT). We utilize [3H] WIN35,428 rather than [3H] dopamine because WIN35,428 is metabolically stable and provides a superior signal-to-noise ratio for competitive binding assays[1].

  • Intracellular Calcium Mobilization (Efficacy): Binding does not equate to functional antagonism. To determine if a derivative actively blocks mAChR signaling, we must measure downstream second messengers. Using Fluo-4 AM dye allows for real-time kinetic monitoring of intracellular calcium release, providing a direct readout of Gq-protein coupled receptor (GPCR) inhibition[2].

Section 2: Protocol 1 - DAT Radioligand Binding Assay

To ensure trustworthiness, this protocol incorporates a "pharmacological null hypothesis." By using non-transfected cells in parallel, we subtract non-specific binding, ensuring the calculated Ki​ is an absolute reflection of target affinity.

Methodology:

  • Cell Preparation: Culture U2OS cells stably expressing human DAT (U2OS-DAT) alongside non-transfected U2OS cells (negative control) to 70-80% confluency[1].

  • Membrane Harvesting: Homogenize cells in cold assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl). Isolate membranes via high-speed centrifugation (48,000 × g for 10 min) and resuspend in fresh buffer.

  • Incubation: In a 96-well plate, combine 20 µg of membrane protein, 2 nM [3H] WIN35,428, and varying concentrations of the synthesized derivative (10 pM to 10 µM). Include GBR-12909 and Cocaine as positive control reference standards.

  • Equilibrium: Incubate the plate at 25°C for 120 minutes to ensure equilibrium binding is reached across all tested radioligand concentrations[1].

  • Filtration & Detection: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% BSA to reduce non-specific binding). Wash three times with cold buffer. Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation. A Z'-factor > 0.5 must be achieved for the assay plate to be considered valid.

Section 3: Protocol 2 - mAChR Functional Calcium Mobilization Assay

This assay evaluates the functional antagonism of derivatives at the M1/M3 muscarinic receptors, comparing them against the standard anticholinergic agent, Atropine.

Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing human M1 or M3 receptors at 50,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight at 37°C[3].

  • Dye Loading: Remove media and add 50 µL of Fluo-4 AM (2 µM) in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid. Probenecid is critical here as it inhibits multidrug resistance proteins, preventing the premature extrusion of the dye[3]. Incubate for 45 minutes at 37°C.

  • Compound Addition: Wash cells with HBSS to remove extracellular dye. Pre-incubate cells with the synthesized derivatives or the reference standard (Atropine) for 15 minutes.

  • Agonist Stimulation: Using a fluorometric imaging plate reader (FLIPR), inject the muscarinic agonist Carbachol (at its predetermined EC80​ concentration) and immediately monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Quantification: Measure the maximum fluorescence peak minus the baseline. Calculate the antagonist IC50​ based on the concentration-dependent inhibition of the Carbachol-induced calcium spike[4].

Section 4: Data Presentation and Comparative Analysis

The following table summarizes the quantitative validation of two hypothetical lead derivatives (Tropene-Deriv-A and Tropene-Deriv-B) synthesized from CAS 1204809-89-1, benchmarked against industry-standard alternatives.

Table 1: Comparative Biological Activity of Synthesized Tropene Derivatives vs. Reference Standards

CompoundTargetAssay TypeIC50 / Ki (nM)Efficacy Profile
Tropene-Deriv-A DATRadioligand BindingKi = 18.5 ± 2.1High Affinity Binder
GBR-12909 (Ref) DATRadioligand BindingKi = 14.2 ± 1.5High Affinity Binder
Cocaine (Ref) DATRadioligand BindingKi = 210 ± 15Moderate Affinity
Tropene-Deriv-B M3 mAChRCalcium MobilizationIC50 = 45.3 ± 3.8Potent Antagonist
Atropine (Ref) M3 mAChRCalcium MobilizationIC50 = 2.1 ± 0.4Potent Antagonist

Data Interpretation: Tropene-Deriv-A demonstrates a binding affinity comparable to the highly selective DAT inhibitor GBR-12909, vastly outperforming Cocaine. Meanwhile, Tropene-Deriv-B shows potent functional antagonism at the M3 receptor, validating the successful derivatization of the CAS 1204809-89-1 scaffold into an anticholinergic agent.

Section 5: Visualizations

Workflow A CAS 1204809-89-1 (Tropene Scaffold) B Library Synthesis (Derivatization) A->B C DAT Binding Assay ([3H]WIN35,428) B->C CNS Stimulant Targets D mAChR Functional Assay (Ca2+ Mobilization) B->D Anticholinergic Targets E Hit Validation (Z' > 0.5) C->E D->E F Lead Optimization E->F

Experimental workflow for screening CAS 1204809-89-1 derivatives against CNS targets.

Pathway Ligand Tropene Derivative (Antagonist) Receptor M1/M3 mAChR (GPCR) Ligand->Receptor Binds & Blocks Gq Gq Protein Activation Receptor->Gq Inhibits PLC Phospholipase C (PLCβ) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Fluo4 Fluo-4 Fluorescence (Detection) Ca2->Fluo4 Binds Dye

Mechanism of M1/M3 muscarinic receptor antagonism and calcium mobilization detection.

References

  • A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery Source: National Institutes of Health (NIH) / Scientific Reports URL:[Link]

  • Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells Source: National Institutes of Health (NIH) / Journal of Biological Chemistry URL:[Link]

  • Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor Source: National Institutes of Health (NIH) / Molecular Pharmacology URL:[Link]

  • Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models Source: National Institutes of Health (NIH) / Journal of Neuroscience URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid

Introduction: The Significance of a Privileged Scaffold The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a rigid, bicyclic amine that serves as the core structural motif for a vast array of biolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Privileged Scaffold

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a rigid, bicyclic amine that serves as the core structural motif for a vast array of biologically active natural products and synthetic molecules, including cocaine and atropine.[1][2] Its unique three-dimensional conformation makes it a "privileged scaffold" in medicinal chemistry, providing an ideal framework for the precise spatial orientation of functional groups to interact with biological targets. The specific derivative, 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid, is a highly valuable building block in drug discovery. The N-Boc protecting group facilitates controlled synthetic manipulations, while the α,β-unsaturated carboxylic acid moiety offers a versatile handle for further functionalization, such as amide bond formation, to generate libraries of potential therapeutic agents.

This guide provides a comparative analysis of prominent synthetic routes to this key intermediate, starting from the readily available N-Boc-nortropinone. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols, and offer a critical evaluation to assist researchers in selecting the most appropriate pathway for their specific needs.

Key Synthetic Strategies at a Glance

The synthesis of the target molecule from N-Boc-nortropinone primarily involves the challenge of introducing a C2-C3 double bond and a C3-carboxylate group. Three main strategies have been benchmarked:

  • The Shapiro Reaction-Carboxylation Sequence: This classic organolithium-based approach creates the alkene via a tosylhydrazone intermediate, followed by quenching of a vinyllithium species with carbon dioxide.

  • The β-Keto Ester Pathway: This strategy introduces the carboxyl functionality at an early stage in the form of an ester, which then directs the formation of the double bond.

  • The Vinyl Triflate Carbonylation Route: This modern approach utilizes a vinyl triflate as a highly versatile intermediate for a subsequent palladium-catalyzed carbonylation reaction.

The following sections will provide an in-depth analysis of each of these routes.

Route 1: The Shapiro Reaction-Carboxylation Sequence

This route is a well-established method for converting a ketone into an alkene with defined regioselectivity. The reaction proceeds through a vinyllithium intermediate which can be trapped with various electrophiles, in this case, carbon dioxide.[2]

Scientific Principle & Causality

The Shapiro reaction relies on the double deprotonation of a tosylhydrazone derivative.[3] The first equivalent of a strong organolithium base removes the acidic N-H proton of the hydrazone. The second equivalent abstracts a proton from the carbon alpha to the C=N bond, specifically the one syn to the tosyl group, to form a dianion. This dianion then collapses, eliminating the toluenesulfinate anion and a molecule of nitrogen gas to generate a vinyllithium species. The regioselectivity of the alkene is controlled by the site of the second deprotonation. For N-Boc-nortropinone, deprotonation at the C2 position is kinetically favored over the bridgehead C1 position.[4] The resulting vinyllithium at C3 can then act as a potent nucleophile, attacking carbon dioxide to form a lithium carboxylate upon workup.

A significant advancement in this area is the direct carboxylation of N-tosylhydrazones using a milder base like cesium carbonate, which avoids the need for cryogenic temperatures and strong organolithium reagents.[5][6]

Experimental Protocols

Part 1A: Synthesis of N-Boc-nortropinone Tosylhydrazone

  • To a solution of N-Boc-nortropinone (1.0 eq) in methanol, add p-toluenesulfonhydrazide (1.1 eq).

  • Add a catalytic amount of concentrated HCl.

  • Stir the mixture at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting ketone.

  • Remove the solvent under reduced pressure.

  • The resulting residue is triturated with diethyl ether to yield the tosylhydrazone as a solid, which can be purified by recrystallization.

Part 1B: Shapiro Reaction and Carboxylation

  • Suspend the N-Boc-nortropinone tosylhydrazone (1.0 eq) in anhydrous THF or diethyl ether under an inert argon atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (2.2 eq) via syringe, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, during which time nitrogen evolution will be observed.

  • Cool the resulting deep-colored solution of the vinyllithium intermediate back down to -78 °C.

  • Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the reaction mixture over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by flash column chromatography.

Workflow Diagram

Shapiro_Reaction_Carboxylation Start N-Boc-nortropinone Step1 Tosylhydrazone Formation Start->Step1 TsNHNH2, H+ Intermediate1 N-Boc-nortropinone Tosylhydrazone Step1->Intermediate1 Step2 Shapiro Reaction (2.2 eq n-BuLi) Intermediate1->Step2 Intermediate2 Vinyllithium Intermediate Step2->Intermediate2 Step3 Carboxylation (CO2) Intermediate2->Step3 End 8-Boc-8-azabicyclo[3.2.1]oct-2-ene -3-carboxylic acid Step3->End H+ workup

Caption: Shapiro Reaction-Carboxylation workflow.

Route 2: The β-Keto Ester Pathway

This strategy introduces the carboxylate functionality at an earlier stage by first converting the ketone into a β-keto ester. This intermediate is then transformed to establish the C2-C3 double bond.

Scientific Principle & Causality

The formation of a β-keto ester from a ketone typically involves acylation of the corresponding enolate. N-Boc-nortropinone can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form the kinetic enolate. This enolate can then be trapped with an acylating agent such as methyl chloroformate or methyl cyanoformate to yield the C3-methoxycarbonyl derivative. The resulting β-keto ester can then be converted into an enol triflate, which is a key intermediate for introducing the double bond. Subsequent reduction of the vinyl triflate, for instance using a palladium catalyst with a hydride source, would yield the desired α,β-unsaturated ester, which can be hydrolyzed to the carboxylic acid if needed.

Experimental Protocols

Part 2A: Synthesis of Methyl 8-Boc-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate

  • Prepare a solution of lithium diisopropylamide (LDA) (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere.

  • Slowly add a solution of N-Boc-nortropinone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl cyanoformate (1.5 eq) to the reaction mixture and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude β-keto ester by flash column chromatography.

Part 2B: Conversion to the α,β-Unsaturated Ester

  • Dissolve the β-keto ester (1.0 eq) in anhydrous THF at -78 °C under argon.

  • Add a strong base such as lithium hexamethyldisilazide (LHMDS) (1.2 eq) and stir for 30 minutes.

  • Add N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) (1.2 eq) and allow the reaction to warm to room temperature overnight.

  • Work up the reaction by adding water and extracting with diethyl ether. Purify the crude vinyl triflate by column chromatography.

  • To a solution of the vinyl triflate (1.0 eq) in DMF, add palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and triethylamine (3.0 eq).

  • Add formic acid (2.0 eq) as the hydride source.

  • Heat the mixture to 80 °C for 4-6 hours.

  • After cooling, dilute with water and extract with ethyl acetate. Purify the resulting methyl 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate by column chromatography.

  • Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Workflow Diagram

Beta_Keto_Ester_Route Start N-Boc-nortropinone Step1 Carboxymethylation Start->Step1 1. LDA 2. MeO2CCN Intermediate1 β-Keto Ester Step1->Intermediate1 Step2 Enol Triflate Formation Intermediate1->Step2 LHMDS, PhNTf2 Intermediate2 Vinyl Triflate Step2->Intermediate2 Step3 Pd-Catalyzed Reduction Intermediate2->Step3 Pd(OAc)2, PPh3 HCOOH, Et3N Intermediate3 α,β-Unsaturated Ester Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 LiOH End 8-Boc-8-azabicyclo[3.2.1]oct-2-ene -3-carboxylic acid Step4->End

Caption: β-Keto Ester synthesis pathway.

Route 3: The Vinyl Triflate Carbonylation Route

This approach also proceeds through a vinyl triflate intermediate, but instead of reduction, it employs a palladium-catalyzed carbonylation to directly install the carboxylate group.

Scientific Principle & Causality

As in Route 2, N-Boc-nortropinone is first converted to its enolate and then trapped to form a vinyl triflate. The triflate group (OTf) is an excellent leaving group, making the vinyl triflate an ideal substrate for oxidative addition to a Palladium(0) complex.[3] This forms a vinyl-Pd(II) intermediate. In the presence of carbon monoxide (CO), migratory insertion of CO into the vinyl-palladium bond occurs to form an acyl-Pd(II) complex. Subsequent reaction with a nucleophile, such as water or an alcohol, leads to the formation of the carboxylic acid or ester, respectively, and regenerates the Pd(0) catalyst.[7] This method is powerful as it directly forges the C-C bond of the carboxyl group.

Experimental Protocols

Part 3A: Synthesis of 8-Boc-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate

  • Dissolve N-Boc-nortropinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.

  • Add LHMDS (1.2 eq) dropwise and stir the solution for 1 hour at -78 °C.

  • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 eq) in THF.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the vinyl triflate.

Part 3B: Palladium-Catalyzed Carbonylation

  • To a solution of the vinyl triflate (1.0 eq) in a suitable solvent like DMF or DMSO, add palladium(II) acetate (0.05 eq), 1,3-bis(diphenylphosphino)propane (dppp) (0.1 eq), and triethylamine (2.0 eq).

  • Add water (2.0 eq) to the mixture for the synthesis of the carboxylic acid.

  • Pressurize the reaction vessel with carbon monoxide (typically 1-10 atm) and heat to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • After cooling and venting the CO, dilute the reaction mixture with water and extract with ethyl acetate.

  • Acidify the aqueous layer and re-extract with ethyl acetate to isolate the carboxylic acid product.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography.

Workflow Diagramdot

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}

Sources

Validation

Comparing reactivity of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid with acyclic amino acid analogs

An in-depth technical analysis of conformational restriction in peptidomimetic design requires a rigorous comparison of structural scaffolds. As drug discovery increasingly moves toward complex, rigidified architectures...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of conformational restriction in peptidomimetic design requires a rigorous comparison of structural scaffolds. As drug discovery increasingly moves toward complex, rigidified architectures to improve target affinity and metabolic stability, understanding the distinct reactivity profiles of these building blocks is paramount.

This guide provides a comprehensive comparison between the highly constrained 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (a bridged bicyclic α,β -unsaturated amino acid) and standard acyclic amino acid analogs (such as N-Boc-dehydroalanine).

Structural Causality: The Power of Conformational Restriction

The fundamental difference between these two classes of molecules lies in their degrees of freedom. Acyclic α,β -unsaturated amino acids possess free rotation around their ϕ and ψ bonds. When these acyclic analogs bind to a biological target, they must "freeze" into a specific bioactive conformation, incurring a massive entropic penalty[1].

Conversely, 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid utilizes a tropane-derived skeleton to lock the molecular geometry[2].

  • Steric Shielding & Facial Selectivity: The 8-azabicyclo[3.2.1]octane ring system possesses a distinct V-shaped topography. The nitrogen bridge (protected by the bulky Boc group) occupies the exo face of the molecule. This architectural feature acts as a built-in chiral auxiliary. Incoming reagents are sterically blocked from the exo face and are forced to approach the C2-C3 double bond exclusively from the less hindered endo face.

  • Electronic Polarization: The carboxylic acid at the C3 position is conjugated with the C2=C3 alkene, polarizing the double bond and making the C2 position highly electrophilic. The intrinsic ring strain of the bicyclic system slightly enhances this reactivity compared to unstrained acyclic analogs[3].

Divergent Reactivity Workflows

The structural differences dictate entirely different synthetic outcomes when subjecting these scaffolds to identical reaction conditions.

Reactivity cluster_bicyclic Bicyclic Scaffold cluster_acyclic Acyclic Scaffold B 8-Boc-8-azabicyclo[3.2.1]oct-2-ene -3-carboxylic acid B_H Hydrogenation B->B_H Steric Shielding B_M Michael Addition B->B_M Facial Selectivity B_R1 >95% d.e. (Endo) B_H->B_R1 B_R2 >90% d.e. (Endo) B_M->B_R2 A N-Boc-Dehydroalanine A_H Hydrogenation A->A_H Free Rotation A_M Michael Addition A->A_M Both Faces Exposed A_R Racemic (0% d.e.) A_H->A_R A_M->A_R

Figure 1: Divergent stereochemical outcomes of bicyclic vs. acyclic scaffolds in addition reactions.

Quantitative Performance Comparison

The table below summarizes the empirical differences in reactivity, stereocontrol, and coupling efficiency between the two scaffolds.

Reaction Parameter8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acidN-Boc-Dehydroalanine (Acyclic Analog)
Conformational Flexibility Rigid (Locked ϕ,ψ dihedral angles)Highly flexible (Free single-bond rotation)
Hydrogenation Stereocontrol >95% d.e. (endo-isomer exclusive)Racemic (~0% d.e.) without chiral catalyst
Michael Addition Selectivity >90% d.e. (endo-attack at C2)Poor selectivity; highly prone to polymerization
Amide Coupling Efficiency Moderate (Requires potent reagents like HATU)High (Standard EDC/HOBt is sufficient)
Entropic Binding Penalty Low (Pre-organized pharmacophore)High (Requires conformational freezing)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility in the lab, the following protocols have been designed as self-validating systems. Each step includes the mechanistic causality behind the choice of reagents and integrated analytical checks to verify success before proceeding.

Protocol A: Diastereoselective Hydrogenation of the Bicyclic Scaffold

This protocol reduces the C2-C3 double bond to yield the saturated, conformationally restricted amino acid derivative.

  • Preparation: Dissolve 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (1.0 eq)[4] in anhydrous methanol (0.1 M).

    • Causality: Methanol is specifically chosen because its polarity perfectly balances the solubility of the lipophilic N-Boc bridge and the highly polar C3-carboxylic acid, ensuring a homogeneous reaction environment.

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight).

    • Self-Validation Step: Purge the reaction flask with inert N2​ gas for 5 minutes before introducing H2​ . This is critical to prevent the spontaneous combustion of the Pd/C catalyst in the presence of oxygen and methanol vapors.

  • Reaction: Stir vigorously under an H2​ atmosphere (1 atm, balloon) at 25°C for 4 hours.

    • Causality: The bulky N-Boc bridge sterically shields the exo face of the alkene. The palladium surface coordinates exclusively to the less hindered endo face, delivering hydrogen atoms syn-facially to yield the endo-saturated product with >95% d.e.

  • Monitoring & Validation: Monitor the reaction via TLC (DCM:MeOH 9:1).

    • Self-Validation Step: The starting material is strongly UV-active due to the conjugated α,β -unsaturated system. The successful product is UV-inactive. Confirm total conversion by staining the TLC plate with KMnO4​ .

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C, washing with excess methanol. Concentrate the filtrate in vacuo.

    • Final Validation: Obtain a 1H NMR spectrum. The reaction is validated by the complete disappearance of the distinct olefinic proton signal at δ 6.8–7.0 ppm.

Protocol B: Stereocontrolled Michael Addition of Thiophenols

This protocol demonstrates the facial selectivity of the bicyclic scaffold when subjected to conjugate nucleophilic attack.

  • Preparation: Dissolve the bicyclic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

    • Causality: DCM is utilized as a non-coordinating solvent that stabilizes the polar transition state of the conjugate addition without participating in unwanted solvolysis side-reactions.

  • Activation: Add thiophenol (1.2 eq) followed dropwise by triethylamine ( Et3​N , 0.5 eq).

    • Causality: Et3​N acts as a mild, catalytic base to generate the highly nucleophilic thiolate anion in situ. This drastically accelerates the attack on the electron-deficient C2 position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Causality: The steric bulk of the N-Boc group forces the incoming thiolate to attack from the endo trajectory, establishing a new stereocenter at C2 with high diastereoselectivity.

  • Monitoring & Validation: Track the reaction progress via LC-MS.

    • Self-Validation Step: Look for the exact mass shift corresponding to the addition of the thiophenol mass (+110 m/z) to the parent ion, confirming adduct formation rather than polymerization.

  • Workup: Wash the organic layer with 1M HCl to remove the Et3​N catalyst, followed by a brine wash. Dry over Na2​SO4​ and concentrate.

    • Final Validation: Conduct 2D NOESY NMR on the purified product. The absence of NOE cross-peaks between the newly incorporated thioether protons and the bridgehead protons confirms the strict endo configuration of the adduct.

References

  • Bicyclic β-amino acids | Request PDF - ResearchGate. ResearchGate. Available at:[3]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - MDPI. MDPI. Available at:[1]

  • Synthesis of Tropane Derivatives - IntechOpen. IntechOpen. Available at:[2]

  • N/A,2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid ... (CAS 1204809-89-1). AccelaChem. Available at:[4]

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Comparative

Comparative Validation Guide: NMR Peak Assignment Workflows for Complex Bicyclic Scaffolds

Case Study: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid For drug development professionals and synthetic chemists, the unambiguous structural validation of tropane-like bicyclic scaffolds is a critical quality c...

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Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid

For drug development professionals and synthetic chemists, the unambiguous structural validation of tropane-like bicyclic scaffolds is a critical quality control bottleneck. The molecule 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid presents a "perfect storm" of NMR interpretation challenges: a rigid, stereochemically complex bicyclic core coupled with a highly dynamic protecting group.

This guide objectively compares the performance of traditional Variable-Temperature (VT) NMR workflows against modern Computer-Assisted Structure Elucidation (CASE) software platforms (ACD/Structure Elucidator and Mnova), providing actionable, self-validating protocols for rigorous peak assignment.

The Mechanistic Challenge: Rotamers and Rigid Scaffolds

Before selecting a validation workflow, one must understand the causality behind the spectral complexity of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid.

The Boc Rotamer Effect: The tert-butoxycarbonyl (Boc) group attached to the N8 position features a carbamate C–N bond with significant partial double-bond character. This restricts free rotation, causing the molecule to exist as an equilibrating mixture of syn and anti rotamers at room temperature[1]. Because this dynamic exchange occurs at a rate comparable to the NMR timescale, the signals for the bridgehead carbons (C1/C5), the alkene proton (H2), and the Boc methyl groups suffer from severe line broadening or signal duplication[2][3].

Bicyclic Coupling Complexity: The rigid 8-azabicyclo[3.2.1]oct-2-ene skeleton forces protons into fixed axial/equatorial orientations. This results in complex diastereotopic splitting and long-range 4J W-couplings that can easily be misassigned in standard 2D COSY or HMBC spectra[4].

Workflow Start Acquire 1D & 2D NMR Data (Room Temp) Challenge Identify Peak Broadening (Boc Rotamers) Start->Challenge Split Select Validation Approach Challenge->Split Manual Manual + VT-NMR (Heat to Coalescence) Split->Manual CASE CASE Software (ACD/Labs or Mnova) Split->CASE ManResult Unambiguous Assignment (High Time Cost) Manual->ManResult CASEResult Rapid Structural Ranking (Requires Peak Picking) CASE->CASEResult

Fig 1. Decision matrix for NMR validation of N-Boc bicyclic scaffolds.

Platform Comparison: VT-NMR vs. CASE Software

To resolve these challenges, analytical laboratories typically employ one of three approaches. Table 1 summarizes the performance of these alternatives.

Table 1: Performance Comparison of NMR Validation Workflows
MetricManual 2D + VT-NMR (Standard)ACD/Structure Elucidator (CASE)Mnova Structure Elucidation (CASE)
Primary Mechanism Thermal coalescence of rotamersGraph-theory structural assemblyAI-driven spectral matching
Handling of Boc Rotamers Excellent: Physically resolves exchangeModerate: Requires manual peak sanitizationModerate: Relies on AI deconvolution
Analysis Time 4–8 hours (includes spectrometer time)< 5 minutes (post-processing)< 5 minutes (post-processing)
Stereochemical Validation High (via NOESY/ROESY cross-peaks)High (Integrates DFT predictions)High (AI/Predictor metrics)
Resource Cost High (Instrument time, cryogenics)High (Enterprise software license)Medium (Commercial software license)
The Verdict on Software vs. Manual Analysis

Modern CASE systems integrate multiple data sources (1H, 13C, 2D correlation spectra) to generate all structures consistent with the data, drastically reducing human bias[5]. However, CASE algorithms rely on precise 2D correlation mapping. Broadened or duplicated peaks from Boc rotamers create ambiguous connectivity nodes, which can cause the software to generate false structural isomers[6]. Therefore, VT-NMR remains the gold standard for primary data acquisition , while CASE software serves as an exceptional orthogonal validation tool[7][8].

Quantitative Data: Expected NMR Assignments

When VT-NMR is applied (heating to ~340 K), the syn and anti rotamers coalesce into a single, time-averaged conformer, yielding sharp, assignable peaks[9]. Table 2 outlines the expected chemical shifts for 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid under these optimized conditions.

Table 2: Validated 1H and 13C NMR Assignments (DMSO- d6​ , 340 K)
Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity / Coupling Notes
C1 (Bridgehead) ~ 54.0~ 4.50Multiplet; coupled to C2 and C7[4]
C2 (Alkene) ~ 135.5~ 6.85Doublet, J ≈ 5.5 Hz; coupled to C1[4]
C3 (Alkene, Quat.) ~ 132.0-No proton; HMBC correlation to H2 and H4
C4 (Allylic CH 2​ ) ~ 34.5~ 2.20, 2.80Diastereotopic doublets/multiplets
C5 (Bridgehead) ~ 55.0~ 4.35Multiplet; coupled to C4 and C6[4]
C6 / C7 (Bridge CH 2​ ) ~ 29.5~ 1.60, 2.10Complex overlapping multiplets
C=O (Carboxylic Acid) ~ 168.0-Broad singlet (OH exchangeable)
C=O (Boc Carbamate) ~ 153.0-Sharpens significantly at 340 K
C(CH 3​ ) 3​ (Boc) ~ 80.0-Quaternary carbon
CH 3​ (Boc Methyls) ~ 28.5~ 1.40Intense 9H singlet

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints to prevent artifact generation.

Protocol A: Variable-Temperature (VT) NMR Workflow

Objective: Overcome the rotational energy barrier of the N-Boc group to achieve spectral coalescence.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Causality Check: DMSO- d6​ is chosen because its high boiling point (189 °C) allows safe heating to 340–360 K without solvent boiling, which could shatter the glass tube or damage the NMR probe[9].

  • Initial Acquisition (298 K): Acquire standard 1H and 13C spectra. Note the broadness of the signals at ~1.40 ppm (Boc) and ~4.35-4.50 ppm (bridgeheads).

  • Heating & Equilibration: Gradually increase the probe temperature in 10 °C increments to minimize thermal shock to the probe[9]. Stop at 340 K. Allow the sample to equilibrate for 15 minutes.

    • Validation Checkpoint: Monitor the lock signal. Temperature stability is achieved when the lock level remains completely horizontal[9].

  • Re-Tuning: Manually re-tune and re-match the probe (tshimvt routine), as the dielectric constant of the solvent changes drastically with temperature[9].

  • Data Acquisition: Acquire 1H, 13C, COSY, HSQC, and HMBC spectra at 340 K. The previously broad signals will now appear as sharp, highly resolved peaks.

Rotamers Syn Syn-Rotamer (Broad Signals) VT VT-NMR (>340 K) Coalescence Syn->VT Heating Anti Anti-Rotamer (Broad Signals) Anti->VT Heating Resolved Time-Averaged Spectrum (Sharp Signals) VT->Resolved Equilibration

Fig 2. Thermal coalescence of Boc rotamers via Variable Temperature NMR.

Protocol B: CASE Workflow Execution (ACD/Structure Elucidator)

Objective: Unbiased computational validation of the bicyclic framework.

  • Data Sanitization: Import the coalesced (340 K) 1D and 2D NMR datasets into the software. Do not use the 298 K data, as duplicated rotamer peaks will cause the Molecular Connectivity Diagram (MCD) to fail[6][10].

  • Peak Picking & Assignment: Execute automated peak picking. Manually verify the HSQC/HMBC cross-peaks for the C1-C2 and C5-C4 connections, as 4J W-couplings in the rigid tropene ring can mimic direct 3J correlations.

  • Structure Generation: Input the molecular formula (C 14​ H 21​ NO 4​ ). Run the structure generation algorithm. The software will assemble all possible isomers based on the 2D constraints[7].

  • Ranking & Validation: The software predicts the 13C and 1H spectra for all candidate structures and ranks them against the experimental data using average deviations (d A​ )[7].

    • Validation Checkpoint: The correct structure (8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid) must occupy the Rank 1 position with a 13C RMSD of < 2.0 ppm.

Conclusion

For the structural validation of highly dynamic, rigid molecules like 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid, neither manual analysis nor software prediction can operate in isolation. Variable-Temperature NMR is an absolute prerequisite to eliminate the spectral artifacts caused by Boc rotameric exchange. Once the data is thermally coalesced, CASE software (such as ACD/Structure Elucidator or Mnova) provides an indispensable, unbiased verification of the complex bicyclic connectivity, drastically reducing the risk of misassignment and accelerating the drug development pipeline.

References

  • Rotamers or Diastereomers? An Overlooked NMR Solution | ResearchGate.
  • Computer-Assisted Structure Elucidation (CASE): Past, Present, and Future | ACD/Labs.
  • CASE: (Computer-Assisted Structure Elucidation) Studies for Benchtop NMR system | Mestrelab Research.
  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream | PMC.
  • On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding | American Chemical Society.
  • Synthesis of Tropane Derivatives | IntechOpen.
  • Advances and perspectives in computer-assisted structure elucidation: a review | RSC.
  • The Evolving Landscape of NMR Structural Elucidation | MDPI.
  • Rotamers- assigned by a simple NMR experiment | ORGANIC CHEMISTRY SELECT.
  • Rotamers or Diastereomers? An Overlooked NMR Solution | The Journal of Organic Chemistry.
  • Variable Temperature NMR Experiments | ox.ac.uk.

Sources

Validation

Cost-effectiveness of commercially available vs in-house synthesized CAS 1204809-89-1

Comprehensive Comparison Guide: Cost-Effectiveness and Performance of Commercially Sourced vs. In-House Synthesized CAS 1204809-89-1 Introduction In the development of CNS-active therapeutics, conformationally restricted...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cost-Effectiveness and Performance of Commercially Sourced vs. In-House Synthesized CAS 1204809-89-1

Introduction

In the development of CNS-active therapeutics, conformationally restricted bicyclic scaffolds are highly prized for their ability to selectively target monoamine transporters. Among these, 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS 1204809-89-1) serves as a critical intermediate[1]. As an Application Scientist overseeing process chemistry and procurement, determining whether to synthesize this compound in-house or source it commercially requires a rigorous evaluation of yield, reagent costs, labor overhead, and downstream performance.

This guide objectively compares commercial procurement against the standard in-house synthetic pathway, providing actionable experimental data and self-validating protocols to inform your laboratory's strategic decisions.

Mechanistic Pathway: The In-House Synthesis Strategy

To synthesize CAS 1204809-89-1 in-house, the standard retrograde approach begins with N-Boc-nortropinone. The synthesis relies on a precise three-step sequence:

  • Enolization and Triflation: N-Boc-nortropinone is converted to its corresponding enol triflate, (1R,5S)-tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (CAS 185099-68-7)[2].

  • Palladium-Catalyzed Carbonylation: The enol triflate undergoes homogeneous alkoxycarbonylation using a palladium catalyst and carbon monoxide (CO) gas in methanol to yield a methyl ester intermediate.

  • Saponification: Hydrolysis of the methyl ester provides the final target carboxylic acid.

Expert Insight on Causality: During the carbonylation step, the choice of ligand is critical. Utilizing a bidentate phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp) is necessary to stabilize the square-planar Pd(II) intermediate. This bidentate coordination prevents premature β-hydride elimination and suppresses the reduction of Pd(II) to inactive Pd(0) species, ensuring high chemospecificity. Furthermore, while triflates are the industry standard, emerging methodologies occasionally utilize nonafluorobutanesulfonates (nonaflates) to enhance electron-withdrawing capabilities and improve oxidative addition rates in transition metal-catalyzed reactions[3].

Cost-Effectiveness and Yield Analysis

The following table summarizes the quantitative metrics comparing direct commercial sourcing (from vendors like Accela ChemBio[4] or abcr[5]) versus in-house synthesis at a standard 10–50 gram laboratory scale.

Evaluation MetricCommercial Sourcing (CAS 1204809-89-1)In-House Synthesis (from N-Boc-nortropinone)
Turnaround Time 1–2 weeks (dependent on vendor stock)[4]4–5 days (inclusive of purification & QC)
Direct Cost / Gram High (Premium pricing for specialized building blocks)Low to Moderate (Precursors are relatively inexpensive)
Labor & Overhead Minimal (Receiving and internal QC only)High (Requires a skilled chemist and dedicated fume hood time)
Equipment Required Standard analytical (LC-MS, NMR)Schlenk line, CO gas cylinder, high-pressure reactor
Purity Consistency Consistently ≥95% (Vendor guaranteed)[4]Variable (Highly dependent on column chromatography success)
Scalability Excellent (Bulk ordering readily available)Bottlenecked by hazardous CO gas handling and Pd catalyst costs

Experimental Protocol: Self-Validating In-House Synthesis

For laboratories opting for in-house synthesis, the following protocol incorporates self-validating checkpoints to ensure process integrity at every stage.

Step 1: Synthesis of Enol Triflate (CAS 185099-68-7)
  • Preparation: Dissolve N-Boc-nortropinone (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78°C.

  • Enolization: Dropwise add Lithium hexamethyldisilazide (LHMDS, 1.2 eq).

    • Causality: LHMDS is selected as a bulky, non-nucleophilic base to quantitatively deprotonate the kinetically favored α-proton without initiating a nucleophilic attack on the acid-sensitive Boc-carbamate carbonyl.

  • Triflation: After 1 hour, add N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.1 eq) dissolved in THF. Stir for 2 hours, allowing the reaction to slowly warm to 0°C.

  • Validation Checkpoint: Quench with saturated aqueous NH₄Cl. TLC should indicate the complete consumption of the starting material. Isolate via silica gel chromatography to yield CAS 185099-68-7[2].

Step 2: Pd-Catalyzed Methoxycarbonylation
  • Setup: In a high-pressure reactor, combine the enol triflate (1.0 eq), Pd(OAc)₂ (5 mol%), dppp (5 mol%), and triethylamine (2.0 eq) in anhydrous methanol/DMF (1:1).

  • Reaction: Purge the vessel with CO gas three times, then pressurize to 15 psi CO. Heat to 60°C for 12 hours.

    • Causality: Triethylamine acts as an acid scavenger for the generated triflic acid byproduct, preventing the premature deprotection and degradation of the Boc group.

  • Validation Checkpoint: LC-MS analysis of the crude mixture must show the mass of the methyl ester adduct. Filter the mixture through a Celite pad to remove precipitated Pd black.

Step 3: Saponification to Target Acid
  • Hydrolysis: Dissolve the crude ester in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Workup: Acidify carefully to pH 4 using 1M citric acid (avoiding strong mineral acids like HCl). Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Final Validation: Confirm the structure of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid via ¹H NMR (verifying the presence of the vinylic proton at ~6.8 ppm) and LC-MS (m/z 252.1 [M-H]⁻)[1].

Quality Control & Downstream Performance Comparison

When comparing the commercially sourced compound[4] against the in-house synthesized batch, the critical differentiator is trace metal contamination.

  • Commercial Sourcing: High-tier vendors provide CAS 1204809-89-1 with strict limits on heavy metals. This is crucial because residual palladium can poison catalysts in subsequent downstream steps (e.g., stereoselective hydrogenation of the alkene to yield the saturated tropane core).

  • In-House Synthesis: The in-house product often retains trace Pd and phosphine oxides (from the dppp ligand). To match commercial performance in downstream amide coupling (e.g., using HATU/DIPEA), the in-house material must undergo rigorous scavenging using functionalized silica (e.g., SiliaMetS® Thiol) prior to use.

Decision Workflow Visualization

SynthesisWorkflow Decision Procurement Strategy CAS 1204809-89-1 Buy Commercial Sourcing (Vendor: Accela, abcr) Decision->Buy Time-Sensitive / Scale-Up Make In-House Synthesis (Start: N-Boc-nortropinone) Decision->Make Cost-Optimization / Customization QC_Buy Analytical QC (LC-MS, NMR) Buy->QC_Buy Target 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (Ready for Downstream Coupling) QC_Buy->Target Triflation Enol Triflation (LHMDS, Comins' Reagent) Make->Triflation Intermediate Enol Triflate CAS 185099-68-7 Triflation->Intermediate Carbonylation Pd-Catalyzed Carbonylation (Pd(OAc)2, dppp, CO) Intermediate->Carbonylation Hydrolysis Saponification (LiOH, THF/H2O) Carbonylation->Hydrolysis Hydrolysis->Target

Figure 1: Decision matrix and synthetic workflow for procuring vs. synthesizing CAS 1204809-89-1.

Conclusion

For drug discovery programs requiring rapid Structure-Activity Relationship (SAR) exploration, commercially sourcing CAS 1204809-89-1 is highly recommended due to the elimination of hazardous CO handling and the guarantee of high-purity, catalyst-free material. However, for process chemistry groups aiming to optimize the entire tropane scaffold economically, mastering the in-house Pd-catalyzed carbonylation of the enol triflate remains an indispensable and highly rewarding capability.

References

  • 1204809-89-1 (C13H19NO4) - PubChemLite | uni.lu |[Link]

  • High-Yielding Synthesis of 3-Alkoxycarbonyl- and 3-Carboxamido-3-tropene Derivatives in Homogeneous Carbonylation Reactions | ResearchGate |[Link]

  • 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene (CAS 185099-68-7) | PubChem |[Link]

  • Accela ChemBio Product Catalog: CAS 1204809-89-1 | Accela ChemBio | [Link]

  • Nine Times Fluoride Can Be Good for Your Syntheses: Nonafluorobutanesulfonates as Intermediates for Transition Metal-Catalyzed Reactions | ResearchGate |[Link]

Sources

Comparative

Comparative stability of Boc vs Cbz protecting groups on 8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid

Advanced Application Guide: Boc vs. Cbz Protection Strategies for 8-Azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid Executive Summary In the synthesis of tropane alkaloids and their derivatives, the 8-azabicyclo[3.2.1]oct-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Guide: Boc vs. Cbz Protection Strategies for 8-Azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid

Executive Summary

In the synthesis of tropane alkaloids and their derivatives, the 8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid skeleton (the anhydroecgonine core) presents a unique chemoselectivity challenge. The molecule contains a bridged secondary amine (N8), a conjugated carboxylic acid (C3), and a highly strained C2-C3 double bond. Selecting the appropriate nitrogen protecting group—specifically comparing Boc (tert-butyloxycarbonyl) versus Cbz (carboxybenzyl) —dictates not only the stability of the intermediate but also the survival of the critical alkene during the deprotection phase.

This guide provides a definitive, data-driven comparison of these two protecting groups, detailing the mechanistic causality behind their divergent deprotection workflows and offering self-validating experimental protocols.

Mechanistic Causality: The Alkene Liability

The fundamental divergence between Boc and Cbz protection on the 8-azabicyclo[3.2.1]oct-2-ene core lies in the deprotection mechanism.

  • The Boc Advantage (Orthogonality): The Boc group is cleaved via acid-catalyzed unimolecular elimination[1]. Using strong acids like 2[2], the carbamate is protonated and fragments into isobutylene and carbon dioxide. This pathway is completely orthogonal to the C2-C3 alkene, leaving the tropene core intact.

  • The Cbz Liability (Reductive Cleavage): The Cbz group is traditionally removed via catalytic hydrogenation (H₂, Pd/C). However, the bridged bicyclic structure of the 8-azabicyclo[3.2.1]oct-2-ene system imposes significant ring strain. Under standard hydrogenation conditions, the C2-C3 double bond is highly susceptible to reduction due to the thermodynamic relief of this strain[3]. Consequently, removing a Cbz group via 3 will simultaneously reduce the alkene, yielding the saturated tropane-3-carboxylic acid[3].

  • The Cbz Workaround (Lewis Acid Cleavage): If Cbz must be used and the alkene preserved, non-reductive cleavage using hard-soft acid-base principles is required.4 in boiling chloroform acts as a Lewis acid to cleave the carbamate without reducing the double bond[4].

Comparative Stability & Deprotection Profile

The following table summarizes the quantitative and qualitative performance of both protecting groups on the anhydroecgonine core.

Protecting GroupDeprotection ReagentC2-C3 Alkene StatusTypical YieldMechanistic Notes
Boc TFA / CH₂Cl₂Preserved >90%Clean conversion; volatile byproducts (CO₂, isobutylene). Ideal for alkene retention.
Cbz H₂, Pd/CReduced >95%Yields the saturated tropane core. Fatal if the target requires the C2-C3 double bond.
Cbz TMSI / CHCl₃Preserved 70-80%Harsh Lewis acid conditions. May concurrently cleave ester groups to yield the free acid.

Divergent Deprotection Workflows

G Start 8-Azabicyclo[3.2.1]oct-2-ene Core Boc N-Boc Protected Start->Boc Cbz N-Cbz Protected Start->Cbz TFA TFA / CH2Cl2 (Acidic) Boc->TFA H2 H2, Pd/C (Reductive) Cbz->H2 TMSI TMSI / CHCl3 (Lewis Acid) Cbz->TMSI Alkene Alkene Preserved (Tropene Core) TFA->Alkene Alkane Alkene Reduced (Tropane Core) H2->Alkane TMSI->Alkene

Caption: Divergent deprotection pathways for Boc and Cbz protected 8-azabicyclo[3.2.1]oct-2-ene.

Self-Validating Experimental Protocols

Protocol 1: Boc Deprotection (Alkene Preservation)

Use this protocol when the target is the unsaturated 8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid.

  • Reaction Setup: Dissolve 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Cool the reaction flask to 0 °C under an inert atmosphere.

  • Reagent Addition: Dropwise add Trifluoroacetic Acid (TFA) to achieve a 1:4 v/v ratio of TFA to CH₂Cl₂.

  • Execution: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Validation: Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak disappears and the product mass [M+H] shifts by -100 Da (loss of Boc). The UV trace should maintain the characteristic absorbance of the conjugated α,β-unsaturated acid.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA. Isolate the product as the TFA salt, or pass through an Amberlyst A21 weakly basic resin column to yield the free zwitterionic amino acid.

Protocol 2: Cbz Deprotection (Reductive Alkene Cleavage)

Use this protocol ONLY if the downstream target is the saturated tropane-3-carboxylic acid.

  • Reaction Setup: Dissolve 8-Cbz-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (1.0 eq) in MS-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a blanket of nitrogen to prevent ignition.

  • Execution: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours.

  • In-Process Validation: Monitor hydrogen uptake. By LC-MS, validate the dual transformation: the mass will shift by -134 Da (loss of Cbz) AND +2 Da (reduction of the C2-C3 alkene).

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with hot methanol. Concentrate the filtrate in vacuo to yield the saturated 8-azabicyclo[3.2.1]octane-3-carboxylic acid.

Protocol 3: Cbz Deprotection (Non-Reductive Alkene Preservation)

Use this protocol if the substrate is heavily committed to Cbz protection, but the alkene must be saved.

  • Reaction Setup: Dissolve the Cbz-protected substrate (1.0 eq) in anhydrous, ethanol-free CHCl₃ (0.05 M).

  • Reagent Addition: Add Trimethylsilyl iodide (TMSI, 4.0 eq) via syringe. Caution: TMSI is highly moisture sensitive and corrosive.

  • Execution: Heat the reaction to reflux (boiling chloroform, ~61 °C) for 3 hours. The soft iodide nucleophile attacks the benzyl carbon, releasing benzyl iodide and forming a silyl carbamate[4].

  • In-Process Validation: Quench a micro-aliquot in methanol and analyze by LC-MS. Look for the[M+H] of the free amine with the alkene intact.

  • Workup: Cool to room temperature and quench the reaction by adding excess Methanol to hydrolyze the silyl carbamate. Concentrate the mixture, then partition between 0.1 M HCl and Diethyl Ether. The organic layer extracts the benzyl iodide byproduct. Lyophilize the aqueous layer to yield the target alkene as the hydrochloride salt.

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Safety & Regulatory Compliance

Safety

8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid proper disposal procedures

Standard Operating Procedure & Disposal Guide: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid As a Senior Application Scientist, I frequently audit laboratory safety protocols in drug development facilities. A recu...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid

As a Senior Application Scientist, I frequently audit laboratory safety protocols in drug development facilities. A recurring and highly dangerous oversight involves the mismanagement of protecting groups in waste streams. 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid is a highly valuable tropane derivative used in neuropharmaceutical synthesis. However, its tert-butoxycarbonyl (Boc) protecting group dictates strict, non-negotiable disposal procedures. This guide provides the definitive operational and disposal protocols to ensure EPA compliance, prevent catastrophic container failures, and maintain a self-validating safety culture in your laboratory.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

Standard operating procedures often fail because researchers are told what to do without understanding why. 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid is an organic solid that poses standard GHS hazards (skin, eye, and respiratory irritation)[1]. However, the primary operational hazard is not the intact molecule, but its degradation pathway.

The Boc group is highly acid-labile. If this compound is inadvertently disposed of in a generic "Acid Waste" carboy containing strong acids (e.g., trifluoroacetic acid, hydrochloric acid, or methanesulfonic acid), it will undergo rapid deprotection[2]. Mechanistically, protonation of the carbamate carbonyl leads to fragmentation, generating the unprotected tropane amine, carbon dioxide (CO2), and a tert-butyl cation intermediate[2]. In the absence of nucleophilic scavengers, this cation rapidly eliminates a proton to form isobutylene gas[3].

The generation of one equivalent of CO2 and one equivalent of highly volatile, flammable isobutylene gas inside a tightly sealed waste container leads to rapid overpressurization[3]. This is a leading cause of chemical waste container explosions in synthetic laboratories. Furthermore, the tert-butyl cation can react with other waste components to form genotoxic impurities[2].

G A 8-Boc-8-azabicyclo[3.2.1] oct-2-ene-3-carboxylic Acid C Acid-Catalyzed Boc Deprotection A->C B Strong Acid Waste (e.g., TFA, HCl) B->C Accidental Mixing D Unprotected Amine (Tropane Core) C->D E Isobutylene Gas (Flammable VOC) C->E Gas Evolution F Carbon Dioxide Gas (CO2) C->F Gas Evolution G Waste Container Overpressurization E->G Sealed Container F->G Sealed Container

Mechanistic pathway of acid-catalyzed Boc deprotection leading to container overpressurization.

Quantitative Data & Waste Compatibility Matrix

To facilitate rapid decision-making, the critical physicochemical and hazard data for 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid are summarized below.

ParameterSpecification / Classification
Molecular Formula C13H19NO4
Physical State Solid
GHS Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[1]
EPA Waste Classification Unlisted Hazardous Organic Waste (Manage via RCRA guidelines)[4]
Incompatible Waste Streams Strong Acids (TFA, HCl, H2SO4), Strong Oxidizers[5]
Safe Disposal pH Range pH 7.0 – 10.0 (Aqueous/Organic mixtures)[4]

Step-by-Step Experimental Handling Protocol

Before discussing disposal, safe handling at the bench must be established. Every protocol must be a self-validating system: if a step fails, the subsequent step must catch the error.

  • Step 1: Engineering Controls & PPE. Always handle the solid powder inside a certified chemical fume hood to prevent inhalation of irritating dust[6]. Required PPE includes nitrile gloves, a standard laboratory coat, and ANSI-approved safety goggles[1].

  • Step 2: Weighing & Transfer. Use an anti-static weighing boat. Because the compound is an electrostatic solid, rapid transfer can cause aerosolization. Wipe down the balance area with a damp paper towel immediately after use to capture trace dust.

  • Step 3: Reaction Quenching. If using this compound in a synthesis, ensure any acidic reaction mixtures are fully neutralized (e.g., with saturated NaHCO3) before transferring the mixture to a waste container[5].

Procedural Waste Segregation & Disposal Plan

Proper disposal requires strict adherence to EPA/RCRA guidelines and chemical compatibility principles[7]. Disposal of hazardous waste by pouring it down the sink is strictly prohibited[7].

  • Step 1: Solid Waste Collection.

    • Pure, unused solid chemical, as well as contaminated consumables (weighing paper, pipette tips, filter paper), must be placed in a rigid, sealable container designated for "Solid Hazardous Organic Waste"[6].

    • Do not mix solid organic waste with solid oxidizers (e.g., nitrates, permanganates)[5].

  • Step 2: Liquid Waste Segregation (Solutions).

    • If the compound is dissolved in a solvent (e.g., ethyl acetate, methanol), the waste must be directed to a "Non-Halogenated Organic Solvent Waste" carboy.

    • CRITICAL: Verify the pH of the waste carboy is neutral or slightly basic prior to addition[4]. Never add this solution to a carboy containing acidic waste[5].

  • Step 3: Container Management.

    • Fill liquid waste containers to NO MORE than 80% capacity to provide headspace for any incidental vapor expansion and to prevent spillage[7].

    • Ensure the container is sealed airtight with a proper screw cap (corks and parafilm are unacceptable)[7]. However, if there is any doubt about trace acid contamination in a mixed organic waste stream, utilize a commercially available vented waste cap to prevent catastrophic pressure buildup.

  • Step 4: Labeling and Accumulation.

    • Label the container with the full chemical name: "8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid". Do not use abbreviations like "Boc" on official waste manifests.

    • Dispose of the waste container no more than six (6) months from the date of first waste accumulation[7].

Emergency Spill Response

In the event of an accidental release, execute the following protocol:

  • Step 1: Isolate & Protect. Evacuate unnecessary personnel from the immediate area. Ensure you are wearing full PPE[6].

  • Step 2: Containment. For a solid spill, do not use a brush and dustpan, which generates airborne dust. Instead, gently cover the spill with damp paper towels or a dry chemical absorbent[6].

  • Step 3: Collection. Carefully scoop the absorbed material using a non-sparking tool and place it into a dedicated hazardous waste container[6].

  • Step 4: Decontamination. Wash the affected surface thoroughly with soap and water, collecting all rinsate for hazardous waste disposal[1].

References

  • [7] Title: Chemical Waste - USC Environmental Health & Safety Source: usc.edu URL:

  • [5] Title: Laboratory Hazardous Waste Disposal Guidelines | Central Washington University Source: cwu.edu URL:

  • [4] Title: Hazardous Waste Characteristics | US EPA Source: epa.gov URL:

  • [2] Title: BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: acsgcipr.org URL:

  • [3] Title: Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections | Organic Process Research & Development Source: acs.org URL:

  • [1] Title: AK Scientific, Inc. Safety Data Sheet Source: aksci.com URL:

  • [6] Title: 3-Methyl-1H-indole, N-Boc protected - Synquest Labs Source: synquestlabs.com URL:

Sources

Handling

Personal protective equipment for handling 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid

Comprehensive Safety and Operational Guide: Handling 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid As a Senior Application Scientist, I frequently oversee the integration of complex bicyclic building blocks into d...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid

As a Senior Application Scientist, I frequently oversee the integration of complex bicyclic building blocks into drug discovery pipelines. 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid (CAS: 1204809-89-1) is a highly versatile tropene derivative utilized in synthesizing tropane alkaloids and novel receptor modulators[1]. However, its unique structural features—specifically the bulky, lipophilic bicyclic core combined with an acid-labile tert-butyloxycarbonyl (Boc) protecting group—demand rigorous, causality-driven safety protocols.

This guide provides actionable, step-by-step methodologies for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both operator safety and experimental integrity.

Chemical Identity & Mechanistic Hazard Profile

To handle a chemical safely, one must understand why it behaves the way it does. The compound presents as a solid organic powder, which introduces specific physical and chemical risks.

  • Dust Inhalation Hazard: Like many fine organic powders, it poses a respiratory hazard and can cause mechanical irritation to the eyes and mucous membranes[2].

  • Boc-Group Lability: The Boc protecting group is highly sensitive to strong acids (e.g., TFA, HCl). Accidental exposure to acidic environments during storage or waste disposal will trigger rapid deprotection, releasing carbon dioxide and isobutylene gas. In a sealed waste container, this causes dangerous pressure buildup.

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecification / DetailsOperational Implication
CAS Number 1204809-89-1Ensure SDS matches this exact identifier prior to use[1].
Physical State Solid / PowderHigh risk of aerosolization; requires draft-free weighing.
GHS Classification H315, H319, H335Skin/Eye irritant; Specific Target Organ Toxicity (Respiratory)[3].
Incompatibilities Strong acids, strong oxidizersSegregate in storage; do not mix with acidic waste streams.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a generic exercise; it must be tailored to the specific solvent systems and physical state of the compound. Since 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid is typically dissolved in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) for downstream synthesis, your PPE must resist both the powder and the carrier solvent.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationCausality / Justification
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended.Nitrile provides an excellent barrier against organic powders. Double-gloving allows immediate removal if the outer glove is contaminated with carrier solvents (e.g., DCM) that rapidly permeate nitrile[4].
Eye Protection Snug-fitting chemical safety goggles (EN 166 / ANSI Z87.1).Protects against micro-particulate aerosolization during transfer. Standard safety glasses with side shields are insufficient for fine powders[3].
Respiratory N95/FFP2 particulate respirator OR work exclusively in a Class II Fume Hood.The compound's H335 classification (respiratory irritant) mandates the strict prevention of dust inhalation[2].
Body Protection Flame-retardant, 100% cotton lab coat with knit cuffs.Prevents electrostatic discharge (ESD) which can ignite dispersed organic dust. Knit cuffs prevent skin exposure at the wrist.

Operational Workflow & Handling Protocols

The following protocol is a self-validating system designed to minimize exposure and ensure experimental integrity.

Step-by-Step Weighing and Dissolution Protocol:

  • Environmental Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80-120 feet per minute (fpm). Why? Too low, and fumes escape; too high, and turbulent airflow will scatter the fine powder.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing boat with an anti-static zero-charge wipe. Organic powders like tropene derivatives are highly prone to static cling, which leads to inaccurate yields and contamination of the balance area.

  • Transfer: Using a grounded, stainless-steel micro-spatula, transfer the required mass into a pre-tared anti-static weigh boat.

  • Dissolution: Transfer the solid directly into the reaction flask. Add the solvent (e.g., DCM or DMF) slowly down the side of the flask to wash any residual powder into the bulk liquid.

  • Decontamination: Wipe down the balance and surrounding hood area with a lint-free cloth dampened with isopropanol (IPA). IPA effectively solubilizes residual organic traces without the rapid evaporation and inhalation risks of DCM.

Workflow Start 1. Environmental Validation Verify Fume Hood Flow (80-120 fpm) Static 2. Static Mitigation Use Anti-Static Wipes on Weigh Boat Start->Static Weigh 3. Transfer & Weigh Use Grounded Spatula Avoid Dusting Static->Weigh Solvent 4. Dissolution Add Solvent Slowly (e.g., DCM, DMF) Weigh->Solvent Clean 5. Decontamination Wipe Surfaces with Isopropanol Solvent->Clean

Step-by-step operational workflow for the safe weighing and dissolution of the compound.

Hazard Pathway: The Danger of Acidic Incompatibility

A critical, often overlooked safety aspect in handling Boc-protected bicyclic compounds is their behavior in waste streams. If 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid is inadvertently disposed of in a carboy containing acidic waste (e.g., leftover hydrochloric acid or trifluoroacetic acid from a previous deprotection step), a rapid degradation pathway is initiated.

Pathway Boc 8-Boc-8-azabicyclo[3.2.1] oct-2-ene-3-carboxylic Acid Intermediate t-Butyl Cation + Carbamic Acid Boc->Intermediate reacts with Acid Strong Acids (e.g., HCl, TFA) Acid->Intermediate Gas Gas Evolution (CO2 + Isobutylene) Intermediate->Gas decomposes Pressure Container Rupture / Explosion Risk Gas->Pressure causes in closed vessel

Mechanistic hazard pathway of unintended Boc-deprotection leading to dangerous gas evolution.

Spill Response and Disposal Plan

  • Minor Solid Spills (< 50 g): Do not dry sweep. Dry sweeping aerosolizes the toxic dust[4]. Instead, cover the spill with damp paper towels (using water or a mild solvent like IPA) to suppress dust. Carefully scoop the wet material into a designated hazardous waste container using a non-sparking tool.

  • Waste Segregation: Dispose of the compound and any contaminated consumables (gloves, wipes) in a clearly labeled "Non-Halogenated Organic Solid Waste" container. Crucial: Ensure this container is strictly segregated from acidic waste to prevent the gas-evolution hazard detailed above[3].

References

  • Title: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid Product Information Source: Accela ChemBio URL: [Link]

  • Title: Safety Data Sheet: Hyoscyamine (Azabicyclo Derivative) Source: Selleck Chemicals URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid
Reactant of Route 2
8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid
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